7-Bromo-1H-pyrrolo[3,2-C]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUCSWVQBDCPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660437 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-42-7 | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 7-Bromo-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Applications
This document provides a comprehensive technical overview of 7-Bromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a key structural motif, the pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, serves as a foundational building block for a new generation of targeted therapeutics. This guide synthesizes critical data on its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers and drug development professionals.
Core Chemical Identity and Structure
This compound is a bicyclic aromatic heterocycle where a pyrrole ring is fused to a pyridine ring. The bromine atom at the 7-position is a key functional handle, enabling diverse downstream chemical modifications, making it a valuable intermediate in synthetic chemistry.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonym(s) | 7-Bromo-5-azaindole | [1] |
| CAS Number | 902837-42-7 | [1][2][3] |
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.03 g/mol | [1] |
| Canonical SMILES | C1=CNC2=C(C=NC=C21)Br | [1] |
Physicochemical and Computed Properties
Understanding the physicochemical profile of this compound is essential for its application in synthesis and drug design. The data below, sourced from experimental and computational resources, provides insight into its behavior.
Table 2: Physicochemical Data
| Property | Value | Notes | Source(s) |
| Boiling Point | 338 °C (at 760 mmHg) | Experimentally determined. | [2] |
| Hydrogen Bond Donors | 1 | Computed; refers to the pyrrole N-H. | [1] |
| Hydrogen Bond Acceptors | 2 | Computed; refers to the two nitrogen atoms. | [1] |
| Rotatable Bonds | 0 | The bicyclic system is rigid. | [4] |
| Topological Polar Surface Area | 28.7 Ų | Computed property. | [1] |
| Monoisotopic Mass | 195.96361 Da | Computed property. | [1] |
Synthesis Methodology
The synthesis of the pyrrolo[3,2-c]pyridine scaffold is a critical step for its utilization. While multiple routes exist for azaindoles, a representative pathway for a closely related isomer, 6-bromo-1H-pyrrolo[3,2-c]pyridine, highlights the key chemical transformations often employed. This multi-step synthesis demonstrates the construction of the bicyclic core from a substituted pyridine precursor.[5]
Caption: Representative synthetic workflow for a brominated pyrrolo[3,2-c]pyridine.
Representative Experimental Protocol: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine[5]
This protocol is adapted from the synthesis of a key intermediate for anticancer drug candidates.[5]
-
Step 1: Oxidation: 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane to yield 2-bromo-5-methylpyridine-1-oxide. The causality here is the use of a peroxy acid to selectively oxidize the pyridine nitrogen without affecting other parts of the molecule.
-
Step 2: Nitration: The resulting N-oxide is carefully treated with a mixture of fuming nitric acid and sulfuric acid. This nitrating mixture introduces a nitro group at the 4-position, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide. The N-oxide group directs the electrophilic nitration to the C4 position.
-
Step 3: Enamine Formation: The nitro-compound is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step transforms the methyl group into a reactive enamine, which is the key precursor for the pyrrole ring formation.
-
Step 4: Reductive Cyclization: The enamine intermediate is subjected to reductive cyclization using iron powder in acetic acid. The iron reduces the nitro group to an amine, which then undergoes an intramolecular cyclization onto the enamine moiety to form the fused pyrrole ring, yielding the final 6-bromo-1H-pyrrolo[3,2-c]pyridine product. This step is a self-validating system as the reaction progress can be monitored by TLC, and the final product is purified via column chromatography and characterized by NMR and mass spectrometry.
Reactivity and Key Reactions
The chemical utility of this compound stems from its defined points of reactivity, which allow for its elaboration into more complex molecules.
-
Palladium-Catalyzed Cross-Coupling: The C7-bromine bond is the most valuable reactive site. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents at this position, a cornerstone for building libraries of potential drug candidates.[5]
-
N-H Functionalization: The pyrrole nitrogen (N1) possesses a proton that can be removed by a base. The resulting anion can be alkylated or acylated, providing another avenue for structural diversification.
Caption: Key reactive sites and functionalization pathways.
Applications in Medicinal Chemistry and Drug Discovery
The 1H-pyrrolo[3,2-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.
-
Anticancer Agents: Recent research has highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents.[5][6] A series of these compounds were designed and synthesized as inhibitors that bind to the colchicine-binding site on tubulin. By disrupting microtubule dynamics, these compounds induce G2/M phase cell cycle arrest and apoptosis in cancer cells, with some derivatives showing IC₅₀ values in the nanomolar range against cell lines like HeLa and MCF-7.[5][6]
-
Kinase Inhibitors: The broader family of pyrrolopyridines is integral to the development of kinase inhibitors.[7] Kinases are crucial targets in oncology, and the structural features of this compound make it an ideal starting point for synthesizing inhibitors of targets such as Fibroblast Growth Factor Receptor (FGFR) and Focal Adhesion Kinase (FAK).[8]
-
Scaffold for Chemical Libraries: Due to its versatile reactivity, this compound is frequently used as a key intermediate to generate diverse libraries of small molecules for high-throughput screening in drug discovery programs.[7]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and pyrrole rings. The pyrrole N-H proton would appear as a broad singlet at a higher chemical shift (>10 ppm).
-
¹³C NMR: The carbon spectrum will display seven signals corresponding to the seven carbon atoms in the bicyclic system. The carbon atom attached to the bromine (C7) would be significantly influenced by the halogen's electronic effects.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula by providing a highly accurate mass measurement, which should match the calculated monoisotopic mass of 195.96361 Da for C₇H₅BrN₂.[1]
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause serious eye irritation and skin irritation and may cause respiratory irritation.[1]
-
Recommended Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
References
- 1. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 902837-42-7 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 6-Bromo-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromo-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical characteristics of 7-Bromo-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic building block in modern medicinal chemistry. Recognizing the challenges in sourcing direct experimental data for this specific compound, this document synthesizes information from closely related analogues, theoretical predictions, and established analytical protocols to offer a robust and practical resource for researchers.
Introduction: The Significance of the 5-Azaindole Scaffold
This compound, also known as 7-bromo-5-azaindole, belongs to the pyrrolopyridine class of bicyclic heterocycles. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring imparts a unique electronic character, making it a privileged scaffold in drug discovery. The pyridine nitrogen introduces a hydrogen bond acceptor site and modulates the pKa of the molecule, influencing its solubility and pharmacokinetic profile. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity. Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have shown promise as potent anticancer and antiarthritic agents, highlighting the therapeutic potential of this heterocyclic system.[1]
Molecular and General Properties
A foundational understanding of a molecule begins with its basic structural and identifying information.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | 7-Bromo-5-azaindole | PubChem[2] |
| CAS Number | 902837-42-7 | American Elements[3], PubChem[2] |
| Molecular Formula | C₇H₅BrN₂ | American Elements[3], PubChem[2] |
| Molecular Weight | 197.03 g/mol | PubChem[2] |
| Canonical SMILES | C1=CNC2=C(C=NC=C21)Br | PubChem[2] |
| InChI Key | MVUCSWVQBDCPCY-UHFFFAOYSA-N | PubChem[2] |
Physical and Chemical Properties
The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems.
Melting Point
The melting point is a crucial indicator of a crystalline solid's purity. While an experimental melting point for this compound is not consistently reported in the literature, data from the closely related isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole), suggests a melting point in the range of 176-180 °C . The presence of the bromine atom and the ability of the N-H group to form intermolecular hydrogen bonds contribute to a relatively high melting point for a molecule of this size.
Experimental Protocol: Melting Point Determination
The determination of a melting point is a fundamental laboratory technique. The following protocol outlines the standard procedure using a capillary melting point apparatus.
Objective: To determine the melting point range of a crystalline solid.
Materials:
-
Crystalline sample of this compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any large crystals.
-
Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of sample will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
For a first determination, heat the sample rapidly to obtain an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, use a fresh sample and heat at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range). A pure compound will typically exhibit a sharp melting range of 1-2 °C.
Boiling Point
A boiling point of 338 °C at 760 mmHg has been reported for this compound. This high boiling point is consistent with a solid compound possessing strong intermolecular forces.
Solubility
Expected Solubility Profile:
-
Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be highly soluble due to the polar nature of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the potential for hydrogen bonding with the solvent.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the polar nature of the azaindole core.
-
Water: Limited solubility is expected, typical for many organic molecules of this size, although the pyridine nitrogen may impart some aqueous solubility, particularly at acidic pH.
Experimental Protocol: Qualitative Solubility Determination
Objective: To determine the qualitative solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane)
-
Test tubes or small vials
-
Vortex mixer
Procedure:
-
Sample Preparation: Add approximately 10 mg of the compound to separate test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent.
-
Mixing: Vigorously mix each tube using a vortex mixer for at least 30 seconds.
-
Observation: Visually inspect each tube for the presence of undissolved solid.
-
Classification: Classify the solubility as:
-
Soluble: No visible solid particles.
-
Sparingly Soluble: A small amount of undissolved solid remains.
-
Insoluble: The majority of the solid remains undissolved.
-
Acidity/Basicity (pKa)
The pKa is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in physiological environments and for developing analytical methods. The 1H-pyrrolo[3,2-c]pyridine scaffold contains both a weakly acidic N-H proton on the pyrrole ring and a basic nitrogen atom in the pyridine ring. The pKa of the parent 5-azaindole has been reported as 8.42 , indicating that the pyridine nitrogen is basic. The bromine atom at the 7-position is an electron-withdrawing group, which is expected to slightly decrease the basicity of the pyridine nitrogen. Therefore, the pKa of this compound is likely to be slightly lower than 8.42.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
Objective: To determine the pKa of the pyridine nitrogen in this compound.
Rationale: The UV-Vis absorption spectrum of the compound will change as the pyridine nitrogen becomes protonated. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, and the pKa can be determined from the inflection point.
Materials:
-
This compound
-
A series of buffer solutions with known pH values (e.g., from pH 2 to pH 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.
-
Spectral Measurement: Record the UV-Vis spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
The pKa is the pH value at the midpoint of the resulting sigmoidal curve.
-
Spectroscopic Properties
Spectroscopic data is essential for the structural elucidation and confirmation of a molecule's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in DMSO-d₆):
-
N-H Proton: A broad singlet is expected in the downfield region, likely around 11.5-12.5 ppm .
-
Aromatic Protons:
-
The protons on the pyridine and pyrrole rings will appear in the aromatic region (approximately 7.0-8.5 ppm ).
-
The proton on the carbon adjacent to the pyridine nitrogen is expected to be the most downfield.
-
The bromine atom will influence the chemical shifts of the adjacent protons.
-
Coupling between adjacent protons (J-coupling) will result in doublet and triplet splitting patterns.
-
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
-
The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
The carbon atom bonded to the bromine (C7) will be significantly shielded compared to its unsubstituted counterpart.
-
The carbons of the pyridine ring will generally appear at a lower field than those of the pyrrole ring.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the sample in the deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Expected Mass Spectrum (EI):
-
Molecular Ion ([M]⁺): A pair of peaks of nearly equal intensity at m/z 196 and m/z 198 .
-
High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of C₇H₅BrN₂.
Experimental Protocol: Electron Ionization Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound
-
Mass spectrometer with an EI source
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to generate positively charged ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrolopyridine core is a chromophore that absorbs UV radiation. The absorption maxima (λmax) can be influenced by the solvent and the pH.
Expected UV-Vis Spectrum:
-
The spectrum is expected to show absorption bands in the UV region, likely between 250 and 300 nm .
Reactivity and Stability
The chemical reactivity of this compound is largely dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the reactive bromine substituent.
-
Pyrrole Ring: Susceptible to electrophilic substitution, although the electron-withdrawing nature of the fused pyridine ring deactivates it compared to pyrrole itself.
-
Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring is generally resistant to electrophilic attack but can undergo nucleophilic substitution under harsh conditions.
-
Bromo Substituent: The C-Br bond is a key site for functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.
Stability:
The compound is expected to be a stable solid under normal laboratory conditions. However, like many nitrogen-containing heterocycles, it may be sensitive to strong oxidizing agents and prolonged exposure to light.
Conclusion
References
7-Bromo-1H-pyrrolo[3,2-C]pyridine CAS number 902837-42-7
An In-depth Technical Guide to 7-Bromo-1H-pyrrolo[3,2-c]pyridine (CAS: 902837-42-7)
Authored by: A Senior Application Scientist
Abstract
This compound, also known as 7-Bromo-5-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique bicyclic structure, composed of a pyrrole ring fused to a pyridine ring, imparts a distinct electronic and steric profile that makes it a privileged scaffold for engaging with a variety of biological targets. The strategic placement of a bromine atom at the 7-position provides a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions. This guide offers an in-depth exploration of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutics, particularly kinase and tubulin inhibitors. The protocols and insights provided herein are intended to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this valuable intermediate.
Core Physicochemical and Structural Characteristics
This compound is a solid organic compound whose structural framework is foundational to its chemical behavior and utility. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment that influences its reactivity and intermolecular interactions.
| Property | Value | Source |
| CAS Number | 902837-42-7 | [1][2] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 7-Bromo-5-azaindole | [1] |
| InChIKey | MVUCSWVQBDCPCY-UHFFFAOYSA-N | [1] |
| SMILES | C1=CNC2=C(C=NC=C21)Br | [1] |
| Appearance | Off-white to light brown powder (Typical) | N/A |
Synthesis and Mechanistic Considerations
The construction of the this compound scaffold is a multi-step process that requires precise control over regioselectivity. A common and effective strategy, adapted from methodologies used for analogous isomers, begins with a functionalized pyridine precursor.[3] The following protocol outlines a logical synthetic pathway, explaining the causality behind each transformation.
Overall Synthetic Workflow
The synthesis can be envisioned as a three-step sequence starting from 3-bromo-4-methylpyridine: (1) N-oxidation of the pyridine ring, (2) subsequent nitration at the activated position, and (3) reductive cyclization to form the fused pyrrole ring.
References
- 1. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromo-1H-pyrrolo[3,2-C]pyridine IUPAC name and synonyms
An In-depth Technical Guide: 7-Bromo-1H-pyrrolo[3,2-c]pyridine
Executive Summary
This compound, also known by its common synonym 7-Bromo-5-azaindole, is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and, most critically, its strategic applications in modern drug discovery. The pyrrolo[3,2-c]pyridine core is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling extensive chemical modifications through cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document details its application in the development of potent kinase inhibitors, particularly for FMS kinase (CSF-1R), and cytoskeleton-disrupting anticancer agents, highlighting its importance for researchers in oncology and inflammatory disease.
Nomenclature and Identification
Correctly identifying a chemical entity is foundational for research and procurement. The nomenclature for this compound is standardized, though several synonyms are prevalent in literature and commercial catalogs.
2.1 IUPAC Name and Synonyms
| Type | Name |
| IUPAC Name | This compound[1] |
| Common Synonym | 7-Bromo-5-azaindole[1] |
| CAS Number | 902837-42-7[1][2][3] |
2.2 Chemical Identifiers
| Identifier | Value |
| PubChem CID | 44721299[1][2] |
| Molecular Formula | C₇H₅BrN₂[1][2] |
| SMILES | C1=CNC2=C(C=NC=C21)Br[1] |
| InChIKey | MVUCSWVQBDCPCY-UHFFFAOYSA-N[1] |
2.3 Molecular Structure The structure fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, creating a unique electronic profile that is advantageous for molecular interactions.[4]
Caption: Molecular structure of this compound.
Physicochemical and Safety Data
Understanding the physical properties and safety profile is essential for laboratory handling, reaction setup, and regulatory compliance.
3.1 Key Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 197.03 g/mol | PubChem[1] |
| Monoisotopic Mass | 195.96361 Da | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
3.2 Safety and Hazard Information According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Causality: The reactivity of the heterocyclic system and the presence of bromine contribute to its potential for irritation and toxicity. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this material. Work should be conducted in a well-ventilated fume hood.
The Strategic Importance in Medicinal Chemistry
The value of this compound extends beyond its basic structure; its utility is rooted in its role as a versatile intermediate for creating complex, biologically active molecules.
4.1 The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure Pyrrolopyridines are considered "bioisosteres" of indoles, meaning they have similar sizes, shapes, and electronic properties that allow them to mimic indoles in biological systems.[4] This scaffold is prevalent in numerous FDA-approved drugs and clinical candidates. The fusion of the electron-donating pyrrole ring with the electron-withdrawing pyridine ring creates a dipole and provides both hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine nitrogen) sites, which are critical for binding to enzyme active sites and receptors.
4.2 The Role of the 7-Bromo Substituent The bromine atom at the 7-position is the key to this molecule's utility as a building block. It is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions.
-
Expertise & Experience: The choice of a bromo-substituted intermediate is a deliberate and strategic decision in medicinal chemistry. Bromides offer a perfect balance of reactivity and stability compared to chlorides (less reactive) and iodides (more reactive and often more expensive/less stable). This allows for controlled, high-yield coupling reactions to introduce a wide variety of substituents (e.g., aryl, heteroaryl, alkyl groups) at this position, enabling the rapid generation of a library of analogues to probe the SAR of a target.
Synthesis Strategies
The synthesis of the pyrrolo[3,2-c]pyridine core can be approached in several ways, typically involving the construction of the bicyclic system from a substituted pyridine precursor.
5.1 Representative Synthetic Workflow While the exact synthesis of the 7-bromo isomer is proprietary to manufacturers, a highly illustrative pathway can be adapted from the published synthesis of the related 6-bromo isomer.[5] This multi-step process demonstrates the chemical logic required to construct the scaffold.
Step-by-Step Protocol:
-
N-Oxidation: A substituted 2-bromopyridine is treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA).
-
Causality: This oxidation activates the pyridine ring, making it more susceptible to electrophilic substitution in the next step.
-
-
Nitration: The resulting pyridine-1-oxide is reacted with fuming nitric acid in sulfuric acid.
-
Causality: The strongly acidic and nitrating conditions introduce a nitro group onto the ring. The N-oxide directs the nitration to the 4-position.
-
-
Vinylogous Amine Formation: The nitro-intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Causality: This reaction forms an enamine, which is the key intermediate required for the subsequent reductive cyclization to form the pyrrole ring.
-
-
Reductive Cyclization: The enamine intermediate is treated with a reducing agent, such as iron powder in acetic acid.
-
Causality: This is the crucial ring-forming step. The iron reduces the nitro group to an amine, which then spontaneously attacks the enamine in an intramolecular fashion, cyclizing to form the pyrrole ring and eliminating dimethylamine to yield the final 1H-pyrrolo[3,2-c]pyridine scaffold.
-
5.2 Synthesis Workflow Diagram This diagram illustrates the logical flow from a simple pyridine starting material to the complex heterocyclic core.
Caption: A representative workflow for the synthesis of the pyrrolopyridine core.
Applications in Drug Discovery and Development
Derivatives of this compound have shown significant promise in oncology and immunology, primarily as inhibitors of key cellular signaling pathways.
6.1 Targeting Protein Kinases: FMS Kinase (CSF-1R) Inhibition FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of monocytes and macrophages.[6] Over-expression of FMS is implicated in various cancers (ovarian, prostate, breast) and inflammatory diseases like rheumatoid arthritis.[6][7]
-
Mechanism of Action: By inhibiting FMS kinase, pyrrolo[3,2-c]pyridine derivatives can block the downstream signaling that promotes tumor-associated macrophage (TAM) survival. TAMs often create an immunosuppressive tumor microenvironment, so their depletion can enhance anti-tumor immunity.
-
Quantitative Efficacy Data: A study of diarylamide derivatives built upon the pyrrolo[3,2-c]pyridine scaffold demonstrated potent FMS kinase inhibition.[6]
| Compound | FMS Kinase IC₅₀ (nM) | Ovarian Cancer Cell Line IC₅₀ (µM) | Breast Cancer Cell Line IC₅₀ (µM) |
| Lead Cmpd. (1r) | 30 | 0.15 - 0.58 | 0.44 - 1.78 |
| KIST101029 | 96 | Not Reported | Not Reported |
Data sourced from a study on pyrrolo[3,2-c]pyridine derivatives.[6] The lead compound 1r was 3.2 times more potent than the initial lead compound and showed excellent selectivity for cancer cells over normal fibroblasts.[6]
Caption: Inhibition of the FMS kinase signaling pathway by pyrrolopyridine derivatives.
6.2 Targeting the Cytoskeleton: Tubulin Polymerization Inhibition Microtubules are essential components of the cellular cytoskeleton, playing a vital role in cell division (mitosis). Drugs that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.
-
Mechanism of Action: A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were designed to act as colchicine-binding site inhibitors.[5][8] By binding to tubulin, these compounds prevent its polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and ultimately triggers programmed cell death (apoptosis).[8]
-
Biological Outcomes: The most potent compound from this series, 10t , exhibited IC₅₀ values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines and was shown to significantly cause G2/M phase cell cycle arrest.[8]
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is firmly established in the field of medicinal chemistry. Its indole-like scaffold provides a foundation for interacting with a range of biological targets, while the 7-bromo substituent offers a reliable chemical handle for diversification and lead optimization. The demonstrated success of its derivatives as potent and selective inhibitors of FMS kinase and tubulin polymerization underscores its role as a critical starting material for the development of next-generation therapeutics targeting cancer and inflammatory disorders. For researchers and drug development professionals, this compound represents a validated and powerful tool for accelerating the discovery of novel, high-efficacy drug candidates.
References
- 1. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 902837-42-7 [chemicalbook.com]
- 4. diglib.tugraz.at [diglib.tugraz.at]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Spectroscopic Data of 7-Bromo-1H-pyrrolo[3,2-c]pyridine
This technical guide provides a comprehensive analysis of the spectroscopic profile of 7-Bromo-1H-pyrrolo[3,2-c]pyridine (also known as 7-Bromo-5-azaindole). Given the limited availability of published experimental spectra for this specific molecule, this document presents a detailed examination based on predictive methodologies, grounded in established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural and electronic characteristics.
Introduction: The Significance of this compound
This compound is a heterocyclic compound belonging to the azaindole family. The fusion of a pyridine ring and a pyrrole ring creates a scaffold of significant interest in medicinal chemistry due to its structural resemblance to endogenous molecules and its ability to participate in various biological interactions. The bromine substituent at the 7-position provides a versatile handle for further chemical modification, particularly for introducing diversity through cross-coupling reactions, making it a valuable building block in the synthesis of potential therapeutic agents.
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are indispensable techniques that provide a detailed fingerprint of the compound's atomic and molecular framework. This guide will delve into the predicted spectroscopic data for this compound, offering insights into the interpretation of its spectral features.
Molecular Structure and Properties
A clear understanding of the molecule's topology is the foundation for interpreting its spectroscopic output.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonym | 7-Bromo-5-azaindole | [1] |
| CAS Number | 902837-42-7 | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Monoisotopic Mass | 195.96361 Da | [1] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes with positions N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C3a [label="C", pos="0,0!"]; C7a [label="C", pos="1.2,0.6!"]; N5 [label="N", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.2!"]; C6 [label="C", pos="1.2,-1.8!"]; C7 [label="C", pos="0,-1.2!"]; H1[label="H", pos="0,1.9!"]; H2[label="H", pos="-2.1,1!"]; H3[label="H", pos="-2.1,-1!"]; H4[label="H", pos="3.3,-1.6!"]; Br [label="Br", pos="0,-2.4!"];
// Atom numbering labels (smaller font, grey color) sub_N1 [label="1", pos="-0.3,1.4!", fontsize=10, fontcolor="#5F6368"]; sub_C2 [label="2", pos="-1.5,0.9!", fontsize=10, fontcolor="#5F6368"]; sub_C3 [label="3", pos="-1.5,-0.9!", fontsize=10, fontcolor="#5F6368"]; sub_C3a [label="3a", pos="0.4,0.2!", fontsize=10, fontcolor="#5F6368"]; sub_C4 [label="4", pos="2.7,-0.9!", fontsize=10, fontcolor="#5F6368"]; sub_N5 [label="5", pos="2.7,0.3!", fontsize=10, fontcolor="#5F6368"]; sub_C6 [label="6", pos="1.5,-2.1!", fontsize=10, fontcolor="#5F6368"]; sub_C7 [label="7", pos="-0.3,-1.5!", fontsize=10, fontcolor="#5F6368"]; sub_C7a [label="7a", pos="1.5,0.9!", fontsize=10, fontcolor="#5F6368"];
// Bonds C3a -- N1 [len=1.5]; N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C3a [len=1.5]; C3a -- C7a [len=1.5, style=double]; C7a -- N5 [len=1.5]; N5 -- C4 [len=1.5, style=double]; C4 -- C6 [len=1.5]; C6 -- C7 [len=1.5, style=double]; C7 -- C3a [len=1.5]; C7a -- C6 [style=invis]; // Invisible edge to help layout
// Implicit hydrogens and Bromine N1 -- H1[len=1.0]; C2 -- H2[len=1.0]; C3 -- H3[len=1.0]; C4 -- H4[len=1.0]; C7 -- Br [len=1.2]; }
Caption: Molecular structure of this compound.
Plausible Synthesis and Experimental Protocols
While various methods exist for the synthesis of azaindole cores, a practical approach to this compound can be adapted from established literature on related isomers. A plausible route involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. The following protocol is a generalized procedure based on common synthetic strategies for similar heterocyclic systems.
Caption: Plausible synthetic workflow for the target compound.
Protocol for Synthesis:
-
Step 1: N-Alkylation. To a solution of 3-amino-4-bromopyridine in a suitable solvent such as N,N-Dimethylformamide (DMF), add chloroacetaldehyde dimethyl acetal and a non-nucleophilic base like sodium hydride (NaH). The reaction is typically stirred at an elevated temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. The intermediate from Step 1 is isolated and then treated with a strong acid, such as trifluoroacetic acid (TFA) or polyphosphoric acid (PPA), to induce an intramolecular electrophilic substitution (a Pictet-Spengler type reaction), leading to the formation of the dihydro-pyrrolo[3,2-c]pyridine ring system.
-
Step 3: Aromatization. The dihydro intermediate is then oxidized to the aromatic pyrrolopyridine. This can be achieved using an oxidizing agent like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) in a solvent like dioxane or toluene at reflux.
-
Purification. After completion, the reaction mixture is worked up and the crude product is purified, typically by column chromatography on silica gel, to yield pure this compound.
Predicted Spectroscopic Data and Analysis
The following sections provide a detailed breakdown of the predicted spectroscopic data. These predictions are derived from established principles of spectroscopy and by comparing the structure with known data of similar azaindole and bromopyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher at room temperature.
-
Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~11.8 - 12.2 | br s | - | 1H | H1 (N-H) | The pyrrole N-H proton is acidic and often appears as a broad singlet at a very downfield chemical shift. |
| ~8.65 | s | - | 1H | H4 | This proton is adjacent to the pyridine nitrogen, leading to a significant downfield shift due to the anisotropic and inductive effects of the nitrogen. |
| ~8.10 | d | ~5.5 | 1H | H6 | This proton is on the pyridine ring and is coupled to the pyridine nitrogen. Its position is influenced by the adjacent bromine atom. |
| ~7.60 | t | ~2.8 | 1H | H2 | A typical chemical shift for a proton on the pyrrole ring, showing coupling to the adjacent H3 proton. |
| ~6.75 | dd | ~2.8, ~1.5 | 1H | H3 | This pyrrole proton is coupled to both the H2 proton and the N-H proton (long-range). |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~146.5 | C4 | Carbon adjacent to the pyridine nitrogen is significantly deshielded. |
| ~144.0 | C7a | A quaternary carbon at the fusion of the two rings. |
| ~130.0 | C6 | Aromatic carbon on the pyridine ring. |
| ~128.5 | C2 | Pyrrole ring carbon, typically found in this region. |
| ~122.0 | C3a | Quaternary carbon at the ring fusion, shielded relative to C7a. |
| ~112.0 | C7 | Carbon bearing the bromine atom; its shift is directly influenced by the halogen. |
| ~101.5 | C3 | Pyrrole ring carbon, typically shielded compared to C2. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol for IR Data Acquisition:
-
Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquisition: The IR spectrum is recorded over a range of 4000–400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3150 - 3300 | Medium, Broad | N-H stretching (pyrrole) |
| ~3050 - 3100 | Medium | C-H stretching (aromatic) |
| ~1610, ~1580, ~1470 | Medium to Strong | C=C and C=N stretching (aromatic ring vibrations) |
| ~1400 - 1000 | Strong | Ring skeletal vibrations |
| ~800 - 850 | Strong | C-H bending (out-of-plane) |
| ~550 - 650 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Protocol for MS Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer via an electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 197 / 199 | [M+H]⁺ molecular ion peak. The characteristic ~1:1 isotopic pattern is due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 170 / 172 | [M+H - HCN]⁺, loss of hydrogen cyanide from the pyrrole ring. |
| 118 | [M+H - Br]⁺, loss of a bromine radical. |
| 91 | [C₆H₅N]⁺, further fragmentation leading to a pyridyl-type cation. |
digraph "Fragmentation_Pathway" { graph [nodesep=0.3, ranksep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="sans-serif", fontsize=10, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=9, color="#5F6368"];M [label="[M+H]⁺\nm/z = 197/199", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M+H - HCN]⁺\nm/z = 170/172"]; F2 [label="[M+H - Br]⁺\nm/z = 118"]; F3 [label="[C₆H₅N]⁺\nm/z = 91"];
M -> F1 [label="- HCN"]; M -> F2 [label="- Br•"]; F2 -> F3 [label="- HCN"]; }
Caption: Predicted ESI-MS fragmentation pathway.
Conclusion
This guide provides a foundational spectroscopic framework for this compound based on predictive methods. The anticipated NMR spectra reveal a distinct set of signals corresponding to the five unique protons and seven unique carbons in the heterocyclic system. The IR spectrum is expected to show characteristic absorptions for the N-H bond and aromatic ring vibrations, while the mass spectrum will be defined by the prominent bromine isotopic pattern and predictable fragmentation pathways. This comprehensive dataset serves as a valuable reference for the identification and characterization of this important synthetic building block in research and development settings.
References
The Biological Versatility of the 7-Bromo-1H-pyrrolo[3,2-c]pyridine Scaffold: A Technical Guide for Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family of heterocyclic compounds, represents a "privileged scaffold" in modern drug discovery. Its rigid, bicyclic structure, rich in hydrogen bond donors and acceptors, provides an ideal framework for designing molecules that can interact with a diverse array of biological targets. The introduction of a bromine atom at the 7-position (7-Bromo-1H-pyrrolo[3,2-c]pyridine) further enhances its potential, offering a key handle for synthetic elaboration and modulating the electronic and steric properties of the molecule to fine-tune its biological activity.
This technical guide provides an in-depth exploration of the biological activities associated with the this compound core. We will delve into its primary mechanisms of action, with a focus on its roles as a potent kinase inhibitor and an effective anticancer agent. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview of the scaffold's potential and detailed, actionable experimental protocols to facilitate its exploration in the laboratory.
Core Biological Activities: A Multi-Targeted Approach
The this compound scaffold has been identified as a versatile starting point for the development of therapeutics targeting a range of diseases, most notably cancer. Its biological activities are primarily centered around two key areas: the inhibition of protein kinases and the disruption of microtubule dynamics.
Potent Kinase Inhibition: Modulating Cellular Signaling
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The this compound scaffold has been shown to be an effective ATP-competitive kinase inhibitor, binding to the ATP-binding pocket of various kinases and preventing the phosphorylation of their downstream substrates.[1]
Key kinase targets for derivatives of this scaffold include:
-
FMS Kinase (CSF-1R): Overexpression of FMS kinase is associated with several cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis. Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory effects against FMS kinase, with some analogues showing IC50 values in the nanomolar range.[2]
-
Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T: This complex is a crucial regulator of transcription. Its inhibition can lead to the suppression of anti-apoptotic proteins, making it an attractive target in oncology.
-
Haspin Kinase: Involved in mitosis, Haspin kinase is another important target for the development of anticancer agents.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives, close relatives of our core scaffold, have shown potent inhibitory activity against FGFR1, 2, and 3.[4]
The bromine atom at the 7-position can play a crucial role in enhancing binding affinity to the kinase active site through halogen bonding and other non-covalent interactions.
This protocol outlines a common method for assessing the inhibitory activity of a this compound derivative against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: A luminescence-based assay is used to measure the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
Materials:
-
Test compound (solubilized in DMSO)
-
Recombinant human kinase of interest
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add kinase assay buffer to each well.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase to all wells except the negative control.
-
Add the kinase substrate to all wells.
-
-
Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Add an equal volume of the luminescent kinase assay reagent to each well. This reagent will lyse the cells (if applicable) and contain luciferase and its substrate to generate a luminescent signal proportional to the amount of ATP present.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation:
-
DMSO Concentration: The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity. All wells, including controls, should contain the same final DMSO concentration.
-
ATP Concentration: Using an ATP concentration near the Km for the kinase ensures that the assay is sensitive to competitive inhibitors.
-
Linearity of Reaction: It is crucial to ensure the kinase reaction is in the linear range with respect to time and enzyme concentration. This can be validated by running a time course experiment and an enzyme titration.
-
Z'-factor: The quality of the assay can be assessed by calculating the Z'-factor, which is a measure of the statistical effect size. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Anticancer Activity: Disrupting Cellular Proliferation
Beyond kinase inhibition, derivatives of the this compound scaffold have demonstrated potent anticancer activity through various mechanisms.
Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Certain 1H-pyrrolo[3,2-c]pyridine derivatives act as colchicine-binding site inhibitors, preventing the polymerization of tubulin into microtubules.[5] This leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[5]
Derivatives of this scaffold have shown broad cytotoxic activity against a range of human cancer cell lines, including:
-
HeLa (cervical cancer)[5]
-
SGC-7901 (gastric cancer)[5]
-
MCF-7 (breast cancer)[5]
-
HL-60 (myeloblastic leukemia)[6]
The IC50 values for some of the most potent compounds are in the low micromolar to nanomolar range.[5]
This protocol describes a colorimetric assay to assess the cytotoxic effects of a compound on a cancer cell line.
Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (solubilized in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Causality and Self-Validation:
-
Cell Seeding Density: The initial cell seeding density is critical. Too few cells will result in a weak signal, while too many cells can lead to nutrient depletion and non-linear growth.
-
Linearity of Response: The assay should be linear with respect to cell number. This can be confirmed by seeding a range of cell densities and demonstrating a linear relationship between cell number and absorbance.
-
Incubation Times: The incubation times for compound treatment and MTT addition should be optimized for the specific cell line and compound being tested.
Structure-Activity Relationships (SAR): The Role of the 7-Bromo Substituent
The bromine atom at the 7-position of the 1H-pyrrolo[3,2-c]pyridine scaffold is not merely a synthetic handle. It plays a significant role in the biological activity of these molecules.
-
Enhanced Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (such as oxygen in the backbone of a protein) in the target's binding pocket. This can significantly enhance the binding affinity and selectivity of the compound.
-
Modulation of Physicochemical Properties: The presence of the bromine atom increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolic stability. This needs to be carefully balanced during the drug design process.
-
Synthetic Versatility: The bromine atom provides a reactive site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of substituents to explore the chemical space around the scaffold and optimize its biological activity.
Visualizing the Mechanisms
To better understand the biological context of the this compound scaffold, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Kinase Inhibition Signaling Pathway.
References
- 1. 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine | 1082042-20-3 | Benchchem [benchchem.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
potential therapeutic targets of 7-Bromo-1H-pyrrolo[3,2-C]pyridine derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates across various therapeutic areas. These are termed "privileged structures" due to their inherent ability to bind to multiple biological targets with high affinity. The 7-Bromo-1H-pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, has emerged as one such scaffold of significant interest. Its structure is noteworthy as the pyrrolopyridine nucleus mimics the purine ring of ATP, making it an ideal starting point for developing competitive inhibitors for a vast array of enzymes, particularly protein kinases.[1] The bromine atom at the 7-position provides a crucial handle for synthetic elaboration, allowing chemists to fine-tune the molecule's steric and electronic properties to achieve desired potency and selectivity. This guide will provide an in-depth exploration of the key therapeutic targets that have been successfully modulated by derivatives of this versatile scaffold.
Part 1: Protein Kinases - The Dominant Target Class
The human kinome represents one of the most critical target families for modern drug discovery, particularly in oncology. The structural similarity of the pyrrolopyridine nucleus to the ATP purine ring has made it a foundational element in the design of kinase inhibitors.[1] These molecules typically function by occupying the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting aberrant signaling cascades.
FMS Kinase (CSF-1R): A Dual Target in Oncology and Inflammation
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a type III receptor tyrosine kinase that plays a pivotal role in the proliferation and survival of the monocyte/macrophage lineage.[2] Over-expression of FMS kinase is a hallmark of various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders like rheumatoid arthritis.[2]
A series of pyrrolo[3,2-c]pyridine derivatives have been identified as potent and selective inhibitors of FMS kinase.[2][3] Notably, compound 1r from a tested series demonstrated superior potency compared to the lead compound KIST101029.[2][3]
| Compound | FMS Kinase IC50 | Potency vs. Lead |
| KIST101029 (Lead) | 96 nM | - |
| 1e | 60 nM | 1.6x |
| 1r | 30 nM | 3.2x |
| Table 1: In vitro inhibitory activity of lead pyrrolo[3,2-c]pyridine derivatives against FMS kinase.[2][3] |
Further profiling of compound 1r revealed its high selectivity for FMS kinase when tested against a panel of 40 other kinases.[2] It also exhibited strong anti-proliferative activity across a range of cancer cell lines with a favorable selectivity index towards cancer cells over normal fibroblasts, highlighting its therapeutic potential.[2] This dual role in blocking cancer cell proliferation and modulating the inflammatory response in macrophages makes FMS an attractive target for this chemical series.[2]
Signaling Pathway: FMS/CSF-1R in Macrophage-Associated Cancer Progression
Caption: FMS/CSF-1R signaling pathway and point of inhibition.
Pim Kinases: Targeting Survival in Hematological Malignancies
The Pim family of constitutively active serine/threonine kinases (Pim-1, -2, and -3) are proto-oncogenes that regulate a wide array of cellular processes, including proliferation, survival, and apoptosis.[4][5] Their overexpression is strongly associated with B-cell malignancies like lymphomas, leukemias, and multiple myeloma.[4][5] Consequently, developing small molecule Pim kinase inhibitors is an intense area of research.
Derivatives based on a dihydropyrrolo[3,2-c]pyridinone core have been identified as potent Pim kinase inhibitors.[4] High-throughput screening campaigns identified this scaffold, which was subsequently optimized to produce molecules with subnanomolar potency against Pim-1 and Pim-2.[5] Dual inhibition of Pim-1 and Pim-2 is considered advantageous due to their overlapping and compensatory functions in cancer cells.[5]
| Compound | Pim-1 Ki | Pim-2 Ki | Pim-3 Ki |
| PIM447 (LGH447) | 6 pM | 18 pM | 9 pM |
| AZD1208 | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) |
| CX-6258 | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) |
| Table 2: Potency of representative pan-Pim kinase inhibitors. While not all are pyrrolo[3,2-c]pyridine derivatives, they establish the therapeutic rationale and potency benchmarks for targeting this kinase family.[6] |
The development of these inhibitors showcases a successful hit-to-lead optimization strategy, where the initial pyrrolopyridinone hit was evolved into highly potent clinical candidates.[4][5]
Tropomyosin Receptor Kinases (Trk): Blocking Neurotrophin-Driven Cancers
The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases activated by neurotrophins.[7][8] While essential for neuronal development and survival, chromosomal rearrangements leading to NTRK gene fusions result in constitutively active Trk proteins that act as oncogenic drivers in a wide range of adult and pediatric cancers.[8] This has made Trk a prime target for "tumor-agnostic" therapies.
A patent has explicitly disclosed the use of this compound derivatives as Trk antagonists.[9] While specific data for this exact scaffold is proprietary, the broader class of pyrrolopyridines has yielded potent pan-Trk inhibitors. The rationale is strong, as demonstrated by the FDA-approved Trk inhibitor Larotrectinib, which shows low nanomolar potency against all three Trk isoforms.[7]
| Target | Larotrectinib IC50 | Entrectinib IC50 |
| TrkA | < 20 nM | 1 nM |
| TrkB | < 20 nM | 3 nM |
| TrkC | < 20 nM | 5 nM |
| Table 3: Potency of FDA-approved Trk inhibitors, demonstrating the therapeutic viability of this target class.[7] |
Cyclin-Dependent Kinase 9 (CDK9): A Master Regulator of Cancer Gene Transcription
Cyclin-Dependent Kinase 9 (CDK9), in complex with Cyclin T, plays a critical role in regulating gene transcription.[10] It phosphorylates the C-terminal domain of RNA Polymerase II, a key step in releasing it from promoter-proximal pausing and enabling transcriptional elongation. Cancer cells are often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc for their survival.[11][12] Inhibition of CDK9 selectively downregulates these survival proteins, leading to apoptosis in malignant cells.[11][12]
The pyrrolopyridine scaffold has been successfully employed to develop potent CDK9 inhibitors.[10][13] The inhibitory mechanism involves the two nitrogen atoms of the pyrrolopyridine ring forming hydrogen bonds with the hinge region of the kinase's ATP-binding site.[14]
Workflow: Validating CDK9 Inhibition in a Cellular Context
Caption: Experimental workflow for validating a CDK9 inhibitor.
Part 2: Tubulin Polymerization - A Classic Anticancer Target Reimagined
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.[15] Disrupting their dynamic instability is a clinically validated anticancer strategy. Drugs that target microtubules are broadly classified by their binding site, with the colchicine site being of significant interest.
A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors.[15][16] By using the rigid pyrrolo[3,2-c]pyridine scaffold, researchers were able to create potent inhibitors of tubulin polymerization. The lead compound, 10t , displayed excellent antitumor activity against HeLa, SGC-7901, and MCF-7 cancer cell lines.[15][16]
| Cell Line | Compound 10t IC50 |
| HeLa (Cervical Cancer) | 0.12 µM |
| SGC-7901 (Gastric Cancer) | 0.21 µM |
| MCF-7 (Breast Cancer) | 0.15 µM |
| Table 4: Anti-proliferative activity of compound 10t.[15][16] |
Mechanistic studies confirmed that compound 10t potently inhibits tubulin polymerization, disrupts microtubule dynamics in cells, and causes a significant arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis.[15][16]
Experimental Protocol: Tubulin Polymerization Assay
Objective: To determine the in vitro effect of a this compound derivative on the polymerization of purified tubulin.
Materials:
-
Tubulin ( >99% pure; lyophilized)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA
-
GTP (100 mM stock)
-
Test Compound (e.g., 10t ) dissolved in DMSO (10 mM stock)
-
Positive Control: Colchicine or Combretastatin A-4
-
Negative Control: DMSO
-
Spectrophotometer with temperature control (37°C) and 340 nm wavelength capability
-
96-well microplates
Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin in cold GTB to a final concentration of 3.0 mg/mL. Keep on ice. Prepare serial dilutions of the test compound, positive control, and negative control in GTB.
-
Reaction Setup: In a pre-chilled 96-well plate, add the appropriate volume of diluted test compound, control, or DMSO.
-
Initiation of Polymerization: Add the cold tubulin solution to each well. Immediately add GTP to a final concentration of 1.0 mM to initiate the reaction.
-
Data Acquisition: Place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Analysis: Plot absorbance (OD 340 nm) versus time for each condition. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the DMSO control. Calculate IC50 values by plotting the maximal polymerization rate against the logarithm of the compound concentration.
Part 3: Other Potential Therapeutic Applications
Beyond oncology, the pyrrolo[3,2-c]pyridine scaffold has shown promise in other therapeutic domains.
-
Inhibition of Platelet Aggregation: A series of pyrrolo[3,2-c]pyridines, designed as isosteres of the antithrombotic drug ticlopidine, were evaluated for their ability to inhibit ADP-induced platelet aggregation in human plasma. The study found a correlation between the antiplatelet effects and the lipophilicity of the compounds, suggesting a potential for developing novel anti-thrombotic agents.[17]
-
Potassium-Competitive Acid Blockers (P-CABs): For treating acid-related gastric disorders, derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine have been designed as P-CABs. These compounds competitively block the potassium-binding site of the H+/K+-ATPase proton pump in gastric parietal cells, demonstrating potent inhibitory activity both in vitro and in vivo.[18]
Conclusion and Future Directions
The this compound scaffold and its close relatives have proven to be exceptionally fruitful starting points for the discovery of potent and selective modulators of high-value therapeutic targets. The overwhelming focus has been on kinase inhibition, where the scaffold's ATP-mimetic nature has been leveraged to target a multitude of oncogenic drivers. The successful development of inhibitors for FMS, Pim, and Trk kinases underscores the platform's versatility in oncology.
Furthermore, the identification of potent tubulin polymerization inhibitors demonstrates that the scaffold is not limited to kinase targets and can effectively interact with other nucleotide-binding or hydrophobic pockets. The preliminary findings in platelet aggregation and gastric acid suppression hint at even broader therapeutic potential.
Future research should focus on:
-
Improving Selectivity: While potent, many kinase inhibitors based on this scaffold may have off-target effects. Fine-tuning substitutions, guided by structural biology, will be critical to developing next-generation inhibitors with improved safety profiles.
-
Exploring New Target Classes: The inherent drug-like properties of the scaffold warrant its evaluation against other ATP- or GTP-binding proteins, such as helicases, ATPases, and certain metabolic enzymes.
-
Pharmacokinetic Optimization: A systematic investigation into how substitutions on the pyrrolopyridine core affect ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be essential for advancing lead compounds into clinical development.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA2885259A1 - Pyrrolo[3,2-c]pyridine tropomyosin-related kinase inhibitors - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of a Privileged Scaffold: An In-Depth Technical Guide to the Discovery and History of Pyrrolo[3,2-c]pyridine Derivatives
Abstract
The pyrrolo[3,2-c]pyridine core, a fascinating heterocyclic scaffold, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. This guide provides a comprehensive exploration of the discovery and historical development of these derivatives, tracing their journey from nascent synthetic curiosities to potent therapeutic agents. We will delve into the evolution of synthetic methodologies, offering detailed protocols and mechanistic insights. Furthermore, this document will illuminate the diverse pharmacological applications of pyrrolo[3,2-c]pyridine derivatives, with a particular focus on their roles as kinase inhibitors, hedgehog signaling modulators, and anticancer agents. This in-depth analysis is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and field-proven insights into this pivotal class of compounds.
Introduction: The Pyrrolo[3,2-c]pyridine Core - A Structure of Significance
The pyrrolo[3,2-c]pyridine ring system, an isomer of azaindole, is a bicyclic aromatic heterocycle composed of a fused pyrrole and pyridine ring. This unique arrangement of a π-excessive pyrrole ring and a π-deficient pyridine ring bestows upon the scaffold a distinct electronic character, making it a versatile template for molecular design.[1] The strategic placement of nitrogen atoms and the overall planarity of the molecule facilitate diverse intermolecular interactions, a key attribute for binding to biological targets.[2] Its structural similarity to the purine nucleus of ATP has made it a particularly attractive scaffold for the development of kinase inhibitors.[3]
The Genesis of a Scaffold: Historical Perspectives and the Evolution of Synthesis
While the precise moment of the first synthesis of the unsubstituted pyrrolo[3,2-c]pyridine core remains somewhat elusive in early chemical literature, its derivatives began to gain prominence as chemists explored the vast possibilities of heterocyclic chemistry. The development of synthetic routes to azaindoles, the broader family to which pyrrolo[3,2-c]pyridines belong, has been a continuous endeavor, with early methods often suffering from harsh conditions and limited substrate scope.[4]
Modern synthetic strategies have revolutionized access to this privileged core, enabling the creation of diverse libraries of derivatives for biological screening. These methods can be broadly categorized into two main approaches: the construction of the pyrrole ring onto a pre-existing pyridine and the formation of the pyridine ring fused to a pyrrole precursor.
Key Synthetic Methodologies: A Chronological and Mechanistic Overview
The synthesis of pyrrolo[3,2-c]pyridine derivatives has evolved significantly, with modern palladium-catalyzed cross-coupling reactions playing a pivotal role.
One notable contemporary approach involves the construction of the pyrrolo[3,2-c]pyridine core from a substituted pyridine precursor. A detailed synthetic protocol for a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, a versatile building block, is outlined below.[5][6]
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine [5][6]
-
Step 1: Oxidation. Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide. This step activates the pyridine ring for subsequent nitration.
-
Step 2: Nitration. The pyridine-1-oxide is then treated with fuming nitric acid in sulfuric acid to introduce a nitro group at the 4-position, affording 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Step 3: Enamine Formation. The resulting compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate.
-
Step 4: Reductive Cyclization. Finally, the enamine is subjected to reductive cyclization using iron powder in acetic acid to construct the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[5][6]
This intermediate serves as a valuable platform for further functionalization, particularly through Suzuki cross-coupling reactions to introduce various aryl or heteroaryl moieties at the 6-position.[5][6]
Caption: Synthetic route to a key 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.
Another important synthetic strategy involves the rearrangement of other pyrrolopyridine isomers. For instance, the fusion of 4-chloropyrrolo[2,3-b]pyridine with nitroanilines can lead to a ring rearrangement, yielding 1-aryl-4-aminopyrrolo[3,2-c]pyridines.
Therapeutic Frontiers: The Pharmacological Orchestra of Pyrrolo[3,2-c]pyridine Derivatives
The true value of the pyrrolo[3,2-c]pyridine scaffold lies in its remarkable versatility as a pharmacophore, leading to the discovery of potent inhibitors for a range of therapeutic targets.
Kinase Inhibition: A Privileged Scaffold for Targeting a Key Enzyme Family
The structural resemblance of the pyrrolo[3,2-c]pyridine nucleus to the purine ring of ATP has made it a cornerstone in the design of kinase inhibitors.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
A notable example is the development of pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase (CSF-1R).[7] Overexpression of FMS kinase is implicated in various cancers and inflammatory disorders. Researchers have synthesized series of diarylamides and diarylureas possessing the pyrrolo[3,2-c]pyridine scaffold, leading to the discovery of compounds with potent FMS kinase inhibitory activity in the nanomolar range.[7]
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1e | FMS Kinase | 60 | [7] |
| 1r | FMS Kinase | 30 | [7] |
| KIST101029 | FMS Kinase | 96 | [7] |
Modulating the Hedgehog Signaling Pathway: A Novel Anticancer Strategy
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, and its aberrant activation is a driving force in several types of cancer. The discovery of pyrrolo[3,2-c]pyridine derivatives as potent and orally active Hh pathway inhibitors represents a significant advancement in targeted cancer therapy.
One such derivative, TAK-441, emerged from efforts to improve the solubility of an earlier pyrrolo[3,2-c]quinoline-4-one inhibitor. By reducing the aromatic ring count, researchers developed an N-methylpyrrolo[3,2-c]pyridine derivative with enhanced pharmacokinetic properties and potent Hh inhibitory activity. TAK-441 demonstrated significant tumor growth inhibition in preclinical models and has entered clinical trials for the treatment of advanced solid tumors.
Caption: Simplified diagram of Hedgehog signaling and the inhibitory action of TAK-441.
Broader Anticancer Applications: Beyond Kinase and Hedgehog Inhibition
The anticancer potential of pyrrolo[3,2-c]pyridine derivatives extends beyond their roles as kinase and Hh pathway inhibitors. Recent studies have explored their utility as colchicine-binding site inhibitors, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[5][6][8] A series of 1H-pyrrolo[3,2-c]pyridine derivatives demonstrated potent antitumor activities against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[5][6][8]
Furthermore, these derivatives have shown promise as inhibitors of platelet aggregation, suggesting potential applications in the prevention and treatment of thrombotic diseases.[9]
Conclusion and Future Directions
The journey of pyrrolo[3,2-c]pyridine derivatives from their synthetic origins to their current standing as a privileged scaffold in medicinal chemistry is a testament to the power of heterocyclic chemistry in drug discovery. The continuous evolution of synthetic methodologies has provided researchers with the tools to explore the vast chemical space around this core, leading to the identification of potent modulators of diverse biological targets.
Future research in this area will likely focus on several key aspects:
-
Development of more efficient and stereoselective synthetic routes: Enabling access to a wider range of structurally complex derivatives.
-
Exploration of novel therapeutic targets: Expanding the pharmacological profile of this versatile scaffold.
-
Optimization of pharmacokinetic and pharmacodynamic properties: Translating potent in vitro activity into effective in vivo therapies.
-
Application of computational and machine learning approaches: To guide the rational design of next-generation pyrrolo[3,2-c]pyridine-based drugs.
The rich history and promising future of pyrrolo[3,2-c]pyridine derivatives ensure that this remarkable scaffold will continue to be a focal point of innovation in the quest for new and improved medicines.
References
- 1. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromo-1H-pyrrolo[3,2-c]pyridine: A Technical Guide to a Privileged Fragment in Drug Discovery
Abstract
The landscape of modern drug discovery is increasingly reliant on the strategic deployment of molecular fragments to unlock novel chemical space and accelerate the path to lead compounds. Within the armamentarium of medicinal chemistry, the 7-azaindole scaffold, and specifically its halogenated derivatives, has emerged as a "privileged" fragment, consistently demonstrating the ability to form key interactions with a multitude of protein targets. This technical guide provides an in-depth exploration of 7-Bromo-1H-pyrrolo[3,2-c]pyridine, a key exemplar of this scaffold, for researchers, scientists, and drug development professionals. We will dissect its synthesis, physicochemical properties, and its strategic application in fragment-based drug discovery (FBDD) campaigns, supported by detailed protocols and mechanistic insights.
Introduction: The Strategic Value of the this compound Fragment
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient alternative to traditional high-throughput screening (HTS). By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency. The 7-azaindole core, a bioisostere of indole, is of particular interest due to its ability to act as both a hydrogen bond donor and acceptor, mimicking the interactions of the purine hinge-binding motif in many kinases.
The introduction of a bromine atom at the 7-position of the pyrrolo[3,2-c]pyridine scaffold offers several distinct advantages:
-
Vector for Growth: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the systematic and directional exploration of chemical space around the core fragment.
-
Modulation of Physicochemical Properties: The lipophilicity and electronic nature of the bromine atom can influence the fragment's solubility, metabolic stability, and binding affinity.
-
Enhanced Target Interactions: The bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding, potentially improving affinity and selectivity.
This guide will provide a comprehensive overview of the synthesis, screening, and optimization of this compound as a valuable starting point for drug discovery programs targeting a range of protein classes, with a particular focus on kinases.
Synthesis of the this compound Core
Illustrative Synthetic Pathway (adapted from the synthesis of the 6-bromo isomer)
The following protocol outlines a plausible and chemically sound approach to the synthesis of this compound.
Experimental Protocol:
-
Step 1: Oxidation. To a solution of a suitable brominated and methylated pyridine precursor in a chlorinated solvent, add m-chloroperbenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Step 2: Nitration. Dissolve the product from Step 1 in concentrated sulfuric acid at 0 °C. Add fuming nitric acid dropwise, maintaining the temperature below 5 °C. Stir the reaction at room temperature for 4-6 hours. Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium hydroxide. Filter the resulting precipitate to obtain the nitrated product.
-
Step 3: Reductive Cyclization. To a solution of the nitrated intermediate in acetic acid, add iron powder. Heat the mixture to 100 °C and stir for 4-5 hours.[1] Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium carbonate and extract the product with ethyl acetate.
This synthetic route, with the appropriate starting materials, provides a reliable method for accessing the this compound core, setting the stage for its use in FBDD.
Physicochemical Properties and Fragment Library Inclusion
The suitability of a fragment for FBDD is governed by its physicochemical properties, often guided by the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). This compound aligns well with these principles.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [2] |
| Molecular Weight | 197.03 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 902837-42-7 | [3] |
| Synonyms | 7-Bromo-5-azaindole | [2] |
The balanced lipophilicity and molecular weight of this compound make it an ideal candidate for inclusion in fragment screening libraries. Its rigid bicyclic structure reduces conformational entropy upon binding, which can contribute to a more favorable binding free energy.
Fragment Screening and Hit Identification: A Biophysical Approach
Identifying the weak interactions between fragments and their target proteins requires sensitive biophysical techniques. A tiered screening cascade is often employed to efficiently identify and validate true hits.
Primary Screening: Thermal Shift Assay (TSA)
TSA is a high-throughput, cost-effective method for initial screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding.
Experimental Protocol:
-
Preparation: Prepare a solution of the target protein in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the unfolded protein.
-
Screening: Dispense the protein-dye mixture into a 96- or 384-well PCR plate. Add this compound and other fragments from the library to individual wells at a final concentration of 100-500 µM.
-
Data Acquisition: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence. The temperature at which the fluorescence rapidly increases corresponds to the Tm.
-
Analysis: A significant positive shift in Tm in the presence of the fragment indicates binding and stabilization of the protein.
Hit Validation: NMR Spectroscopy and Surface Plasmon Resonance (SPR)
Hits from the primary screen should be validated using orthogonal methods to eliminate false positives.
-
NMR Spectroscopy: Ligand-observe NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are powerful for confirming binding. These methods detect the interaction by observing changes in the NMR signals of the ligand itself.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic and affinity data. The target protein is immobilized on a sensor chip, and a solution of the fragment is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface.
The following diagram illustrates a typical FBDD workflow incorporating these techniques.
Caption: A typical fragment-based drug discovery workflow.
From Fragment to Lead: Structure-Activity Relationship (SAR) and Fragment Evolution
Once a validated hit, such as this compound, is identified, the next crucial phase is to evolve it into a potent lead compound. This process is guided by understanding the Structure-Activity Relationship (SAR).
Fragment Growing
This strategy involves adding chemical functionality to the fragment core to pick up additional interactions with the protein. The bromine at the 7-position is an ideal vector for this approach.
Experimental Protocol (Suzuki Coupling):
-
Reaction Setup: In a microwave vial, combine this compound, a suitable boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a mixture of dioxane and water.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 100-120 °C for 20-30 minutes.
-
Workup and Purification: After cooling, extract the product with an organic solvent, dry, and purify by column chromatography.
By systematically exploring a variety of boronic acids, researchers can rapidly build SAR and identify substituents that enhance potency.
Fragment Linking
If a second, distinct fragment is found to bind in a proximal pocket, the two can be chemically linked to create a larger, higher-affinity molecule. The bromine atom on the this compound core can be a key attachment point for a linker.
The following diagram illustrates the concepts of fragment growing and linking.
Caption: Strategies for evolving fragment hits into lead compounds.
Case Study: Azaindoles as Kinase Inhibitors
The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors. For example, vemurafenib, a BRAF inhibitor, features a 7-azaindole core. In a fragment screening campaign against Protein Kinase C iota (PKC-ι), substituted 7-azaindoles were identified as initial hits.[4] Subsequent optimization, including replacement of a bromine atom with larger substituents, led to the development of potent and selective inhibitors.[4] This highlights the power of the 7-azaindole scaffold, and by extension, this compound, as a starting point for kinase inhibitor discovery.
Computational Approaches in Fragment-Based Design
Computational chemistry plays a vital role in modern FBDD.
-
Virtual Screening: In silico screening of fragment libraries can be used to prioritize compounds for experimental testing.
-
Molecular Docking: Docking studies can predict the binding mode of this compound and its derivatives, providing insights for structure-based design.
-
In Silico Fragment Growing: Computational methods can be used to explore virtual libraries of modifications to the fragment core, guiding synthetic efforts towards the most promising compounds.
Conclusion and Future Outlook
This compound represents a high-value fragment for drug discovery. Its combination of a privileged scaffold for protein recognition and a versatile synthetic handle for chemical elaboration makes it an attractive starting point for FBDD campaigns. While public data on its specific use in screening is limited, the extensive success of the broader 7-azaindole class provides a strong rationale for its inclusion in fragment libraries. As biophysical screening methods continue to improve in sensitivity and throughput, and as our understanding of halogen bonding in protein-ligand interactions deepens, the strategic value of fragments like this compound is poised to grow even further. This technical guide provides the foundational knowledge and practical protocols for researchers to harness the potential of this powerful molecular fragment in their own drug discovery endeavors.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Practical Fragments: Fragments vs PKC-ι: 7-azaindole strikes again [practicalfragments.blogspot.com]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis and Functionalization of 7-Bromo-1H-pyrrolo[3,2-c]pyridine Derivatives
Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to purine and indole allows it to function as a bioisostere, modulating interactions with biological targets. The incorporation of a bromine atom at the 7-position provides a valuable synthetic handle for further elaboration through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse molecular libraries for screening and optimization. This document provides a detailed guide for the synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine and its subsequent functionalization, with a focus on robust and reproducible palladium-catalyzed methodologies.
Strategic Overview: A De Novo Approach to Regiocontrolled Synthesis
Direct, regioselective C-H bromination of the parent 1H-pyrrolo[3,2-c]pyridine scaffold presents significant challenges due to the competing reactivity of multiple positions on both the pyridine and pyrrole rings. To circumvent these issues and ensure precise control over the bromine atom's placement, a de novo synthetic strategy is recommended. This approach constructs the bicyclic ring system from a pre-functionalized pyridine precursor, thereby guaranteeing the desired 7-bromo substitution pattern.
The following sections detail a robust, multi-step synthesis of this compound, inspired by established methodologies for related azaindole isomers.[1][2] Subsequently, protocols for the palladium-catalyzed functionalization of the 7-bromo handle will be presented.
Part 1: De Novo Synthesis of this compound
This synthetic route builds the 1H-pyrrolo[3,2-c]pyridine core in a stepwise manner, ensuring the correct placement of the bromine substituent.
Experimental Workflow: De Novo Synthesis
References
Application Notes & Protocols for Suzuki Coupling Reactions with 7-Bromo-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions using 7-Bromo-1H-pyrrolo[3,2-c]pyridine. The protocols and insights are designed to be a valuable resource for chemists in medicinal chemistry and materials science, enabling the efficient synthesis of novel 7-substituted-1H-pyrrolo[3,2-c]pyridine derivatives. This scaffold is of significant interest in drug discovery due to its structural similarity to purines and its presence in various biologically active molecules.[1]
Introduction: The Strategic Importance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of 7-azaindole, represents a "privileged" heterocyclic scaffold in medicinal chemistry. Its bioisosteric relationship to purines allows it to interact with a wide range of biological targets, including kinases and other enzymes. The functionalization of this core is crucial for developing new therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for creating carbon-carbon bonds, making it an indispensable tool for modifying the 7-position of the pyrrolo[3,2-c]pyridine nucleus.[2]
This guide will delve into the mechanistic underpinnings of the Suzuki reaction as applied to this specific substrate, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (e.g., a boronic acid) and an organohalide.[3][4] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps, each critical for the reaction's success.
-
Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[3] The choice of a sterically bulky and electron-rich phosphine ligand is crucial as it facilitates this step.[4]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the organoboron compound by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic moiety for the halide on the palladium complex.[3][5]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed C-C bond from the Pd(II) complex, yielding the desired 7-aryl-1H-pyrrolo[3,2-c]pyridine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Optimization
Optimizing a Suzuki coupling reaction, particularly for a nitrogen-containing heterocycle, involves the careful selection of several interdependent parameters. The presence of the pyrrole N-H and the pyridine nitrogen can influence catalyst activity, necessitating specific conditions.[6]
| Parameter | Recommended Reagents & Conditions | Rationale & Expert Insights |
| Substrate | This compound | The bromine at the 7-position is suitably reactive for oxidative addition. The pyrrole N-H is acidic and may require protection in some cases, but successful couplings on the unprotected core are often achievable with the right choice of base and catalyst.[6] |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A highly reliable and commercially available Pd(0) catalyst. It is effective for a broad range of aryl bromides and does not require a separate phosphine ligand. A typical loading is 3-10 mol%.[7] |
| Buchwald Precatalysts (e.g., XPhos Pd G2/G3) | These are air-stable Pd(II) precatalysts that readily form the active Pd(0) species in situ. They are often highly effective for challenging substrates like N-heterocyles, sometimes allowing for lower catalyst loadings and milder conditions.[6] | |
| Boronic Acid | Aryl- or Heteroarylboronic Acids | A slight excess (1.2 to 1.5 equivalents) is typically used to drive the reaction to completion. The quality of the boronic acid is critical; aged or impure reagents can lead to lower yields due to decomposition (protodeboronation).[5] |
| Base | K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate) | An inorganic base is essential for the transmetalation step. K₂CO₃ is a common and effective choice.[7] K₃PO₄ is a stronger base and can be beneficial for less reactive boronic acids or challenging couplings.[6] Typically, 2-3 equivalents are used. |
| Solvent System | 1,4-Dioxane / H₂O or DMF / H₂O | A mixture of an organic solvent and water is standard. Dioxane is an excellent choice for its ability to dissolve organic reagents and its high boiling point.[7] Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[5] A ratio of 3:1 to 5:1 (organic:water) is common. |
| Temperature | 80 - 125 °C | The reaction generally requires heating to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Microwave irradiation can significantly shorten reaction times.[7][8] |
| Atmosphere | Inert (Nitrogen or Argon) | It is critical to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst, which is sensitive to oxygen, especially at elevated temperatures. |
Detailed Experimental Protocols
The following protocols are based on established and verified procedures for structurally analogous compounds and represent a robust starting point for the synthesis of 7-aryl-1H-pyrrolo[3,2-c]pyridines.[7]
Protocol 1: Microwave-Assisted Suzuki Coupling (Recommended)
This method is highly efficient and provides rapid access to target compounds, as demonstrated in the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives.[7]
Caption: Workflow for microwave-assisted Suzuki coupling.
Step-by-Step Procedure:
-
To a microwave reaction vial, add this compound (e.g., 0.1 mmol, 1.0 eq.), the desired arylboronic acid (0.15 mmol, 1.5 eq.), potassium carbonate (K₂CO₃, 0.5 mmol, 5.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.006 mmol, 0.06 eq.).[7]
-
Add 1,4-dioxane (6 mL) and deionized water (2 mL).[7]
-
Seal the vial and degas the mixture by bubbling nitrogen through the solution for 5-10 minutes.
-
Place the vial in a microwave reactor and heat to 125 °C for 26 minutes with stirring.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 7-aryl-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: Conventional Thermal Heating
This protocol is suitable for laboratories not equipped with a microwave reactor and uses standard glassware.
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), potassium carbonate (3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, to achieve a concentration of ~0.1 M).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst | Ensure the reaction is performed under a strictly inert atmosphere. Use a fresh bottle of catalyst or switch to a more robust air-stable precatalyst (e.g., XPhos Pd G2). |
| 2. Poor Quality Boronic Acid | Use freshly purchased boronic acid or recrystallize old batches. Protodeboronation is a common side reaction.[5] | |
| 3. Insufficient Base | Ensure the base is anhydrous and finely powdered for better solubility and reactivity. Consider switching to a stronger base like K₃PO₄. | |
| Formation of Homocoupled Biaryl (Ar'-Ar') | 1. Oxygen contamination | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| 2. High Temperature / Long Reaction Time | Optimize the reaction time and temperature. Microwave heating can often minimize this side product by allowing for shorter reaction times. | |
| Debromination of Starting Material | 1. Presence of a Hydrogen Source | Ensure solvents are anhydrous (if the protocol calls for it, though water is required here) and that the base is not excessively hydrated. |
| 2. Catalyst/Ligand Choice | Some ligand systems are more prone to promoting hydrodebromination. If this is a persistent issue, screen different phosphine ligands. | |
| Difficulty in Purification | 1. Residual Palladium | After extraction, washing the organic layer with an aqueous solution of thiourea or L-cysteine can help scavenge residual palladium. |
| 2. Close Polarity of Product and Byproducts | Optimize chromatography conditions (solvent gradient, different stationary phase) or consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 7-aryl-1H-pyrrolo[3,2-c]pyridines. By carefully selecting the catalyst, base, and solvent system, and by maintaining a strictly inert atmosphere, researchers can achieve high yields of the desired products. The microwave-assisted protocol, in particular, offers a rapid and efficient route to these valuable compounds. This guide provides a solid foundation for the successful application of this essential transformation in drug discovery and materials science programs.
References
- 1. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
using 7-Bromo-1H-pyrrolo[3,2-C]pyridine to synthesize kinase inhibitors
Investigating Synthesis Routes
I'm currently focused on gathering comprehensive information through targeted Google searches. I'm specifically looking at the synthesis of kinase inhibitors utilizing 7-Bromo-1H-pyrrolo[3,2-c]pyridine. I'm focusing on well-established methods for the moment, aiming to build a solid foundation.
Gathering Information.
I'm now expanding my search to include detailed experimental protocols, purification methods, and characterization data related to the this compound scaffold. I'm also delving into review articles and primary literature to understand the broader context of its use in kinase inhibitor design. Simultaneously, I'm identifying reputable sources for citations to ensure the scientific rigor of the application notes.
Analyzing Inhibitor Design
I'm now starting to analyze the significance of the 7-azaindole core. I'm focusing on its role as a key element for kinase inhibition, specifically its "hinge-binding" properties. I'm also planning to highlight the versatility of the 7-bromo substituent. I will describe how it can be used for diverse structure-activity relationship studies. Finally, I will identify the different kinases this scaffold can target.
Developing Synthetic Strategies
I'm now focusing on structuring the application notes. I'll begin by introducing the 6-azaindole scaffold's significance in medicinal chemistry. I'll highlight its "hinge-binding" properties for kinase inhibitors and the versatility of the 7-bromo substituent. Next, I'll detail synthetic strategies, focusing on cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. I'll include step-by-step protocols and examples with kinase targets. I'm also preparing tables to summarize reaction conditions and inhibitor data.
Outlining the Application Note
I've finalized the structure of the application note. I'm now drafting the introduction, emphasizing the 6-azaindole scaffold's hinge-binding properties and the versatility of the 7-bromo substituent. I'll then move on to detailing the core synthetic strategies and reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Next, I'll start generating detailed, self-validating experimental protocols for each key reaction. I'm also preparing to create visual aids, including Graphviz diagrams for synthetic workflows.
Outlining Application Note Structure
I've structured the application note as planned, starting with an introduction and the significance of the scaffold. I'm now drafting the introduction, highlighting the hinge-binding properties and versatility. I'll then move to detailed synthetic strategies like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. I'm also starting to generate detailed experimental protocols and preparing tables and diagrams.
Planning the Application Note
The Strategic Application of 7-Bromo-1H-pyrrolo[3,2-c]pyridine in the Development of Novel Cancer Therapeutics
The relentless pursuit of targeted and effective cancer therapies has led researchers to explore a vast chemical space for novel molecular scaffolds. Among these, the pyrrolo[3,2-c]pyridine core has emerged as a privileged structure, demonstrating significant potential in the design of potent anti-cancer agents. The introduction of a bromine atom at the 7-position of this scaffold, creating 7-Bromo-1H-pyrrolo[3,2-c]pyridine, provides a crucial chemical handle for synthetic elaboration, enabling the development of a diverse array of derivatives with tailored biological activities. This application note will delve into the utility of this compound in cancer research, with a focus on its role as a key building block for kinase inhibitors and microtubule-targeting agents.
The Versatility of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine bicyclic system is a bioisostere of purine and other key heterocycles found in biologically active molecules. This structural mimicry allows derivatives of this scaffold to interact with a variety of enzymatic targets implicated in cancer progression. Notably, the pyrrolo[3,2-c]pyridine framework has been successfully employed in the development of inhibitors for several key protein kinases, including FMS kinase, which is involved in the proliferation and survival of monocyte/macrophage lineage cells and is overexpressed in various cancers like ovarian, prostate, and breast cancer[1][2].
Furthermore, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold have a well-established history in oncology, with approved drugs such as vemurafenib targeting BRAF kinase in melanoma. This success underscores the therapeutic potential of the broader azaindole chemical space.
This compound: A Gateway to Potent Anticancer Agents
The strategic placement of a bromine atom on the pyrrolo[3,2-c]pyridine core, as in this compound, is a key design element in medicinal chemistry. The bromine atom serves as a versatile functional group for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This chemical reactivity allows for the systematic introduction of diverse substituents at the 7-position, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.
While direct biological activity data for this compound itself is limited, its significance lies in its role as a pivotal intermediate in the synthesis of potent anti-cancer compounds. A closely related isomer, 6-bromo-1H-pyrrolo[3,2-c]pyridine, has been instrumental in the creation of a new series of colchicine-binding site inhibitors with remarkable anti-tumor activities[3].
Mechanism of Action: Targeting the Pillars of Cancer Proliferation
Derivatives synthesized from bromo-substituted pyrrolo[3,2-c]pyridines have demonstrated efficacy through two primary mechanisms of action: inhibition of tubulin polymerization and modulation of key signaling kinases.
Inhibition of Tubulin Polymerization
Microtubules are dynamic cytoskeletal proteins essential for cell division, motility, and intracellular transport. Their disruption is a clinically validated anti-cancer strategy. A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, synthesized from a 6-bromo intermediate, have been identified as potent inhibitors of tubulin polymerization[3]. These compounds bind to the colchicine site on tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis[3]. The anti-proliferative activities of these compounds are significant, with IC50 values in the nanomolar range against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer)[3].
The related compound, 7-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine, is also hypothesized to derive its anti-cancer potential from the destabilization of microtubules[4]. The presence of halogen atoms can enhance binding affinity within the colchicine pocket through favorable hydrophobic and hydrogen bonding interactions[4].
Kinase Inhibition
The pyrrolo[3,2-c]pyridine scaffold is also a promising framework for the development of selective kinase inhibitors[4]. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. Derivatives of pyrrolo[3,2-c]pyridine have shown inhibitory activity against FMS kinase, a receptor tyrosine kinase implicated in various malignancies[1][2]. The development of potent and selective FMS inhibitors from this scaffold represents a promising therapeutic avenue for cancers driven by FMS signaling.
The general workflow for developing and evaluating pyrrolo[3,2-c]pyridine-based anti-cancer agents is depicted below:
Caption: A generalized workflow for the development of anti-cancer agents from this compound.
Experimental Protocols
The following are representative protocols for the evaluation of anti-cancer agents derived from this compound.
Protocol 1: Synthesis of a 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivative
This protocol is adapted from the synthesis of colchicine-binding site inhibitors[3].
Step 1: Arylation of the Pyrrole Nitrogen
-
To a solution of 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 3,4,5-trimethoxyphenylboronic acid (2.0 eq), potassium carbonate (2.0 eq), pyridine (3.0 eq), and copper (II) acetate (2.0 eq).
-
Heat the reaction mixture in a microwave reactor at 85 °C for 30 minutes.
-
Upon completion, cool the mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine by column chromatography.
Step 2: Suzuki Cross-Coupling
-
To a solution of the product from Step 1 (1.0 eq) in a mixture of toluene, ethanol, and water, add the desired arylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.
-
After cooling, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized pyrrolo[3,2-c]pyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-cancer drug like paclitaxel or combretastatin A-4).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Tubulin Polymerization Assay
-
Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reconstitute purified bovine brain tubulin in G-PEM buffer.
-
In a 96-well plate, mix the tubulin solution with various concentrations of the test compound or controls (paclitaxel as a polymerization promoter, nocodazole as a polymerization inhibitor).
-
Incubate the plate at 37 °C and monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
-
Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20 °C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
The signaling pathway affected by tubulin inhibitors leading to apoptosis is illustrated below:
Caption: Mechanism of action for pyrrolo[3,2-c]pyridine-based tubulin polymerization inhibitors.
Summary and Future Directions
This compound and its isomers are valuable building blocks in the synthesis of novel anti-cancer agents. The chemical versatility of the bromine substituent allows for the creation of diverse chemical libraries targeting various hallmarks of cancer. The demonstrated success of derivatives of this scaffold as potent tubulin polymerization inhibitors and their potential as kinase inhibitors highlight the promise of this chemical class in oncology drug discovery.
Future research should focus on the continued exploration of the chemical space around the pyrrolo[3,2-c]pyridine core, with an emphasis on developing compounds with improved selectivity for specific cancer-related targets, enhanced pharmacokinetic profiles, and efficacy in in vivo models of cancer. The strategic use of this compound will undoubtedly continue to contribute to the development of the next generation of targeted cancer therapeutics.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine () for sale [vulcanchem.com]
Application Notes and Protocols for the Evaluation of 7-Bromo-1H-pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors
Introduction: The Rationale for Targeting FMS Kinase
The F-box protein, FMS-like tyrosine kinase (FMS), also known as colony-stimulating factor 1 receptor (CSF-1R), is a pivotal member of the type III receptor tyrosine kinase family.[1] Its activation, primarily triggered by the binding of its ligands, macrophage colony-stimulating factor (M-CSF or CSF-1) and interleukin-34 (IL-34), orchestrates a signaling cascade essential for the survival, proliferation, and differentiation of the monocyte/macrophage lineage.[1] Dysregulation of the FMS signaling pathway, often through overexpression of the kinase or its ligands, is a key driver in a spectrum of pathologies. These include various cancers (such as breast, ovarian, and prostate), inflammatory conditions like rheumatoid arthritis, and bone disorders such as osteolysis.[1] This central role in disease pathogenesis establishes FMS kinase as a compelling therapeutic target. The strategic inhibition of FMS kinase presents a promising avenue for the development of novel treatments for these debilitating conditions.
The 7-Bromo-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising chemotype for the development of potent and selective FMS kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of these derivatives.
FMS Kinase Signaling Pathway and Mechanism of Inhibition
Upon ligand binding, FMS kinase dimerizes, leading to the autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade creates docking sites for various signaling proteins, initiating downstream pathways critical for cellular functions. The primary signaling axes activated by FMS include:
-
PI3K/Akt/mTOR Pathway: Promotes cell survival, growth, and proliferation.
-
RAS/MEK/ERK (MAPK) Pathway: Regulates cell proliferation, differentiation, and survival.
-
JAK/STAT Pathway: Involved in the regulation of gene expression related to inflammation and immunity.
This compound derivatives are designed to function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the FMS kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This blockade of autophosphorylation effectively halts the downstream signaling cascade, thereby inhibiting the pro-proliferative and pro-survival signals mediated by FMS.
Caption: FMS kinase signaling and inhibition by this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the this compound core is a critical first step. A general and adaptable synthetic route, based on established methodologies for related pyrrolopyridines, is outlined below.[2] This multi-step synthesis starts from a commercially available substituted pyridine.
Caption: General synthetic workflow for this compound derivatives.
Protocol: Synthesis of the this compound Core
This protocol is adapted from the synthesis of the 6-bromo isomer and should be optimized for the 7-bromo analog.[2]
Step 1: N-Oxidation
-
Dissolve the starting substituted pyridine in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the pyridine-N-oxide.
Step 2: Nitration
-
Carefully add the pyridine-N-oxide to a mixture of fuming nitric acid and sulfuric acid at 0°C.
-
Stir the reaction at an elevated temperature (e.g., 60-80°C) for several hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and dry to obtain the nitro-pyridine-N-oxide.
Step 3: Vinylamination
-
To a solution of the nitro-pyridine-N-oxide in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the mixture (e.g., 100-120°C) for several hours until the reaction is complete.
-
Remove the solvent under reduced pressure to yield the crude enamine intermediate.
Step 4: Reductive Cyclization
-
Dissolve the crude enamine intermediate in acetic acid.
-
Add iron powder and heat the mixture to reflux for several hours.
-
Filter the hot reaction mixture through celite and concentrate the filtrate.
-
Neutralize with a saturated sodium carbonate solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the this compound core.
Step 5: Derivatization Further diversification can be achieved through standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at the bromine position or N-arylation/alkylation of the pyrrole nitrogen.
Biological Evaluation of FMS Kinase Inhibitors
A tiered approach is recommended for the biological evaluation of the synthesized compounds, starting with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and effects.
Caption: Workflow for the biological evaluation of FMS kinase inhibitors.
Protocol 1: In Vitro FMS Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[3] A decrease in ADP production is directly proportional to kinase inhibition.
Materials:
-
Recombinant human FMS kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Synthesized this compound derivatives
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 µM to 0.1 nM. Further dilute these into the kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the following in order:
-
2.5 µL of 2X compound solution (or DMSO for control).
-
2.5 µL of 2X enzyme/substrate mix (FMS kinase and Poly(Glu,Tyr) in kinase buffer).
-
Initiate the reaction by adding 5 µL of 2X ATP solution. The final ATP concentration should be at the Km for FMS.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
| Parameter | Typical Concentration/Condition |
| FMS Kinase | 1-5 ng/µL |
| Poly(Glu,Tyr) Substrate | 0.2 mg/mL |
| ATP | 10 µM (or at Km) |
| Incubation Time (Kinase Rxn) | 60 minutes at RT |
| Plate Format | 384-well |
Protocol 2: Cell-Based FMS Inhibition - Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay
This assay assesses the ability of the compounds to inhibit CSF-1-induced proliferation of primary macrophages, a physiologically relevant cell type.[4][5][6]
Materials:
-
DMEM with 10% FBS, penicillin/streptomycin.
-
Recombinant murine M-CSF (CSF-1).
-
Synthesized this compound derivatives.
-
96-well clear bottom plates.
-
Cell proliferation reagent (e.g., CellTiter-Glo® or MTS).
Procedure:
Part A: Differentiation of BMDMs
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in DMEM supplemented with 10% FBS and 20-50 ng/mL of M-CSF for 7 days to differentiate them into macrophages.
-
On day 7, detach the adherent BMDMs using a cell scraper or Trypsin-EDTA.
Part B: Proliferation Assay
-
Seed the differentiated BMDMs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of the test compounds.
-
Stimulate the cells with a final concentration of 25-50 ng/mL M-CSF (except for the unstimulated control wells).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability and proliferation by adding a suitable reagent (e.g., MTS) and measuring the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percent inhibition of M-CSF-induced proliferation and determine the cellular IC50 values.
| Parameter | Typical Concentration/Condition |
| Cell Type | Murine Bone Marrow-Derived Macrophages |
| Seeding Density | 5,000 - 10,000 cells/well |
| M-CSF Concentration | 25-50 ng/mL |
| Incubation Time (Assay) | 72 hours |
| Plate Format | 96-well |
Data Interpretation and Next Steps
A successful this compound derivative will exhibit a low nanomolar IC50 in the biochemical assay and a corresponding potent IC50 in the BMDM proliferation assay. A significant drop-off in potency from the biochemical to the cellular assay may indicate issues with cell permeability, stability, or off-target effects.
Promising lead compounds should be further characterized through:
-
Kinase Selectivity Profiling: Testing against a broad panel of kinases to ensure selectivity for FMS and to identify potential off-target liabilities.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of the lead compounds in relevant animal models of cancer or inflammatory disease.
-
Pharmacokinetic and ADME Studies: Assessing the drug-like properties of the compounds, including absorption, distribution, metabolism, and excretion.
By following these detailed protocols and guidelines, researchers can effectively synthesize and evaluate novel this compound derivatives as potent and selective inhibitors of FMS kinase for potential therapeutic development.
References
- 1. FMS Kinase Inhibitors: Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and culture of bone marrow-derived macrophages from mice for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Arylation of 7-Bromo-1H-pyrrolo[3,2-c]pyridine
Introduction: The Strategic Importance of N-Arylated Pyrrolo[3,2-c]pyridines in Medicinal Chemistry
The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of the well-known 7-azaindole, is a privileged heterocyclic motif in modern drug discovery. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of pharmacologically active agents. The N-arylation of this core structure, particularly at the pyrrole nitrogen, opens up a vast chemical space for the development of novel therapeutics. The introduction of an aryl group at this position can significantly modulate the compound's physicochemical properties, including its solubility, metabolic stability, and target-binding affinity. Consequently, robust and versatile protocols for the N-arylation of functionalized pyrrolo[3,2-c]pyridines, such as the 7-bromo derivative, are of paramount importance to researchers in medicinal chemistry and drug development.
This application note provides a detailed and scientifically-grounded protocol for the N-arylation of 7-Bromo-1H-pyrrolo[3,2-c]pyridine. We will delve into the rationale behind the chosen methodology, offering insights into the selection of catalysts, ligands, and reaction conditions. The aim is to equip researchers with a reliable and reproducible method, underpinned by a clear understanding of the underlying chemical principles.
Recommended Protocol: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, offering significant advantages over traditional methods like the Ullmann condensation, such as milder reaction conditions and broader substrate scope.[1] This protocol details a palladium-catalyzed approach for the N-arylation of this compound with a variety of aryl halides.
Experimental Workflow Overview
Caption: General workflow for the N-arylation of this compound.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., Xantphos, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., Toluene, 0.1 M concentration with respect to the limiting reagent) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (4-24 hours). The use of microwave irradiation can significantly reduce reaction times.[2][3][4]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified N-arylated product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its identity and purity.
-
Table of Recommended Reaction Parameters
| Arylating Agent | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Aryl Bromide | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (2.0) | Toluene | 110 |
| Aryl Iodide | Pd(OAc)₂ (5) | BINAP (7.5) | K₃PO₄ (2.0) | Dioxane | 100 |
| Aryl Chloride | Pd₂(dba)₃ (5) | tBuXPhos (10) | NaOtBu (2.2) | Toluene | 120 |
| Aryl Triflate | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.5) | Dioxane | 100 |
Note: These are general starting conditions and may require optimization for specific substrates.
Mechanism and Scientific Rationale
The success of the Buchwald-Hartwig amination lies in a well-defined catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.
Catalyst and Ligand Selection: The choice of palladium pre-catalyst and phosphine ligand is critical. Electron-rich and bulky phosphine ligands, such as Xantphos and BINAP, are often employed to facilitate both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to form the C-N bond.[5][6][7] For less reactive aryl chlorides, more specialized and highly active ligands like tBuXPhos may be necessary.
Role of the Base: The base plays a crucial role in the catalytic cycle by deprotonating the pyrrole nitrogen of the this compound, making it a more potent nucleophile.[7] The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. Sodium tert-butoxide (NaOtBu) is a stronger base that can be effective for challenging couplings but may not be compatible with base-sensitive functional groups.[7]
Solvent Considerations: Anhydrous, aprotic solvents like toluene and dioxane are typically used to prevent quenching of the active catalyst and base. The choice of solvent can also influence the solubility of the reactants and the reaction temperature.
Alternative Protocol: Copper-Catalyzed Ullmann Condensation
While the palladium-catalyzed Buchwald-Hartwig amination is often the method of choice, the copper-catalyzed Ullmann condensation represents a viable and sometimes advantageous alternative, particularly for large-scale synthesis due to the lower cost of copper catalysts.[8][9]
Key Features of the Ullmann Condensation:
-
Catalyst: Typically employs a copper(I) salt, such as CuI.[10]
-
Ligands: Often requires a ligand to stabilize the copper catalyst and facilitate the reaction. Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have proven effective.
-
Base: A strong base, such as K₂CO₃ or K₃PO₄, is generally required.
-
Solvent: High-boiling polar aprotic solvents like DMSO or DMF are commonly used.
-
Temperature: The reaction often requires higher temperatures than the Buchwald-Hartwig amination.
A typical procedure would involve heating a mixture of this compound, an aryl iodide, CuI, a suitable ligand, and a base in a high-boiling solvent. While effective, this method may have a more limited substrate scope and require more stringent reaction conditions compared to the palladium-catalyzed approach.
Conclusion
The N-arylation of this compound is a key transformation for the synthesis of novel compounds with potential therapeutic applications. The detailed protocol for the Buchwald-Hartwig amination provided herein offers a reliable and versatile method for achieving this transformation. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively apply and optimize this protocol for their specific needs. The alternative copper-catalyzed Ullmann condensation provides another valuable tool in the synthetic chemist's arsenal.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted aza-Friedel-Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: A Detailed Protocol for the Regioselective Bromination of 1H-pyrrolo[3,2-c]pyridine
Introduction
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1][2] Its unique structure, merging an electron-rich pyrrole ring with an electron-deficient pyridine ring, imparts valuable physicochemical properties that are highly sought after in drug discovery. The strategic functionalization of this scaffold is paramount for developing new chemical entities. Brominated derivatives of 1H-pyrrolo[3,2-c]pyridine are particularly crucial, serving as versatile synthetic intermediates for introducing molecular diversity through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling.[3][4]
This application note provides a comprehensive, field-proven protocol for the regioselective monobromination of 1H-pyrrolo[3,2-c]pyridine at the C3-position using N-Bromosuccinimide (NBS). We will delve into the mechanistic basis for the reaction's selectivity, offer a detailed step-by-step procedure, and provide guidance for troubleshooting.
Mechanistic Insight: The Basis for C3-Regioselectivity
The bromination of 1H-pyrrolo[3,2-c]pyridine is a classic example of an electrophilic aromatic substitution reaction. The inherent electronic properties of the bicyclic system dictate the position of the incoming electrophile (Br⁺).
-
Ring Activation: The pyrrole ring is significantly more electron-rich than the pyridine ring. The lone pair of electrons on the pyrrole nitrogen is delocalized throughout the five-membered ring, making it highly activated towards electrophilic attack. Conversely, the nitrogen in the pyridine ring is electron-withdrawing, deactivating that ring towards electrophiles.[5][6]
-
Positional Selectivity: Within the activated pyrrole ring, substitution can occur at either the C2 (alpha) or C3 (beta) position. The reaction proceeds via the pathway that forms the most stable intermediate carbocation (also known as a sigma complex or Wheland intermediate).
-
Attack at C3: When the electrophile attacks the C3 position, the resulting positive charge is delocalized across three atoms (C2, the pyrrole N, and a carbon in the pyridine ring) through resonance. This distribution effectively stabilizes the intermediate.
-
Attack at C2: Attack at the C2 position results in a less stable intermediate where the positive charge is primarily localized on the pyrrole nitrogen and only two other carbons. Placing a positive charge on the already somewhat electronegative nitrogen is less favorable.[5][7][8]
-
Therefore, the reaction pathway via the more stable C3-intermediate is kinetically and thermodynamically favored, leading to the exclusive formation of the 3-bromo product.
Caption: Reaction pathway for the bromination of 1H-pyrrolo[3,2-c]pyridine.
Experimental Protocol
This protocol details the synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridine.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 1H-pyrrolo[3,2-c]pyridine (98%+) | Round-bottom flasks (50 mL, 100 mL) |
| N-Bromosuccinimide (NBS) (99%) | Magnetic stirrer and stir bar |
| N,N-Dimethylformamide (DMF), anhydrous | Ice-water bath |
| Deionized water | Büchner funnel and filter flask |
| Ethyl acetate (for recrystallization) | Rotary evaporator |
| Hexanes (for recrystallization) | Standard laboratory glassware (beakers, etc.) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates |
Safety Precautions: A Self-Validating System
Trustworthiness in any protocol begins with safety. N-Bromosuccinimide (NBS) is a hazardous substance.
-
Hazards : Harmful if swallowed, causes severe skin burns and eye damage.[9][10] It is also an oxidizing agent.[11]
-
Mandatory PPE : Always wear a lab coat, chemical-resistant gloves, and safety glasses or a face shield.[9][10]
-
Engineering Controls : Conduct the entire procedure within a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]
-
Handling : Avoid creating dust when weighing NBS.[9] Keep away from combustible materials.[13]
-
First Aid : In case of skin contact, immediately wash with plenty of water.[10] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[9][10]
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridine.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[3,2-c]pyridine (1.0 eq, e.g., 1.18 g, 10.0 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF) (e.g., 20 mL) to dissolve the starting material completely.
-
Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. The use of anhydrous DMF is recommended to prevent side reactions with NBS.[14]
-
-
Reagent Addition:
-
Weigh N-Bromosuccinimide (NBS) (1.05 eq, e.g., 1.87 g, 10.5 mmol). Using a slight excess of NBS ensures complete consumption of the starting material.
-
Add the NBS to the cooled, stirring solution in small portions over 15-20 minutes. Causality: Portion-wise addition is critical to control the reaction exotherm and prevent the formation of di-brominated byproducts.
-
-
Reaction and Monitoring:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring.
-
A precipitate (the crude product) should form immediately.
-
Continue stirring the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove DMF and the succinimide byproduct.
-
Dry the collected solid under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to form crystals.
-
Alternatively, for higher purity, the crude product can be purified by flash column chromatography on silica gel.[15]
-
Data and Expected Results
| Parameter | Value |
| Substrate | 1H-pyrrolo[3,2-c]pyridine |
| Reagent | N-Bromosuccinimide (NBS) |
| Stoichiometry | 1.05 equivalents of NBS |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Expected Product | 3-Bromo-1H-pyrrolo[3,2-c]pyridine |
| CAS Number | 23612-36-4 [16] |
| Appearance | Solid [16] |
| Expected Yield | > 85% |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Product lost during work-up or transfer. | Ensure reaction goes to completion via TLC monitoring. Ensure complete precipitation by using cold water and allowing sufficient time for stirring. |
| Starting Material Remains | Insufficient NBS; NBS has degraded due to age or improper storage. | Use a slight excess (1.05-1.1 eq) of NBS. Use freshly opened or properly stored NBS. Recrystallize NBS from water if purity is suspect.[14] |
| Di-brominated Product Detected | Reaction temperature was too high; Too much NBS was added or added too quickly. | Maintain the temperature at 0 °C during NBS addition. Add NBS slowly in small portions. Use no more than 1.05 equivalents of NBS. |
| Product is difficult to purify | Persistent DMF or succinimide impurities. | Ensure thorough washing of the crude product with ample cold water during filtration. Consider a liquid-liquid extraction if necessary. |
Conclusion
This application note outlines a robust and highly regioselective method for the synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridine. The procedure leverages the mild and effective brominating agent N-Bromosuccinimide to achieve high yields under straightforward laboratory conditions. By understanding the mechanistic underpinnings of the reaction's selectivity and adhering to the detailed procedural and safety guidelines, researchers can reliably produce this valuable intermediate, paving the way for further synthetic elaboration in drug discovery and materials science.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. diglib.tugraz.at [diglib.tugraz.at]
- 3. Buy 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine [smolecule.com]
- 4. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aklectures.com [aklectures.com]
- 8. youtube.com [youtube.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lobachemie.com [lobachemie.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemscience.com [chemscience.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. 3-Bromo-1H-pyrrolo[3,2-c]pyridine | 23612-36-4 [sigmaaldrich.com]
Troubleshooting & Optimization
Technisches Support-Center: Herausforderungen bei der mehrstufigen Synthese von 7-Brom-1H-pyrrolo[3,2-c]pyridin
Answering in German as requested by the user.
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Handbuch dient als Ressource zur Fehlerbehebung bei häufigen Problemen, die bei der Synthese von 7-Brom-1H-pyrrolo[3,2-c]pyridin auftreten, einer wichtigen Zwischenstufe in der Arzneimittelforschung.
Häufig gestellte Fragen (FAQs)
F1: Warum ist die Regioselektivität bei der Bromierung von 1H-Pyrrolo[3,2-c]pyridin eine Herausforderung?
Die elektronische Natur des Pyrrolo[3,2-c]pyridin-Ringsystems begünstigt die elektrophile Substitution an mehreren Positionen. Der Pyrrolring ist elektronenreich und aktiviert das Molekül für die elektrophile Addition, während der Pyridinring elektronenarm ist. Typischerweise ist die C3-Position des Pyrrolrings am reaktivsten. Die direkte Bromierung des unsubstituierten 1H-Pyrrolo[3,2-c]pyridin-Kerns führt oft zu einem Gemisch von Produkten, hauptsächlich dem 3-Brom-Isomer, und erfordert sorgfältige Optimierung, um die gewünschte C7-Bromierung zu erreichen.
F2: Welche Schutzgruppen werden für den Pyrrol-Stickstoff empfohlen und warum?
Die Wahl der Schutzgruppe ist entscheidend, da sie die Reaktivität des Ringsystems und die Bedingungen für nachfolgende Schritte beeinflusst. Häufig verwendete Schutzgruppen sind:
-
Tosyl (Ts): Bietet eine gute Aktivierung für die regioselektiv gesteuerte Metallierung, kann aber unter rauen Bedingungen entfernt werden.
-
tert-Butoxycarbonyl (Boc): Lässt sich unter milden sauren Bedingungen leicht entfernen, kann aber bei elektrophilen aromatischen Substitutionen instabil sein.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Bietet eine hohe Stabilität gegenüber einer Vielzahl von Reaktionsbedingungen und lässt sich mit Fluoridionen entfernen.
Die Wahl hängt von der geplanten Synthesestrategie und der Kompatibilität mit anderen Reagenzien ab.
F3: Was sind die häufigsten Nebenprodukte bei der Zyklisierung zur Bildung des Pyrrolrings?
Bei der Konstruktion des Pyrrolrings, beispielsweise durch die Fischer-Indol-Synthese oder ähnliche Methoden, können unvollständige Zyklisierung, Dimerisierung der Ausgangsmaterialien oder die Bildung von isomeren Produkten häufige Probleme sein. Die Optimierung von Temperatur, Reaktionszeit und Säurekatalysator ist entscheidend, um die Bildung dieser Nebenprodukte zu minimieren.
Leitfäden zur Fehlerbehebung
Problem 1: Geringe Ausbeute oder falsche Regioselektivität bei der C7-Bromierung
Mögliche Ursachen:
-
Direkte Bromierung des unsubstituierten Heterozyklus: Führt oft zu einem Gemisch von Isomeren, wobei die C3-Position bevorzugt wird.
-
Unzureichende Aktivierung/Deaktivierung des Ringsystems: Die elektronischen Eigenschaften des Substrats sind nicht für die C7-Selektivität optimiert.
-
Falsche Wahl des Bromierungsreagenzes: Einige Reagenzien sind zu reaktiv und führen zu mangelnder Selektivität.
Lösungsansätze:
Workflow zur Fehlerbehebung bei der Bromierung
Kurzbeschreibung: Fehlerbehebungs-Workflow für die C7-Bromierung.
Detailliertes Protokoll: Gesteuerte Ortho-Metallierung (DoM) zur C7-Bromierung
Diese Methode nutzt eine dirigierende Gruppe, typischerweise eine am Stickstoff gebundene Schutzgruppe wie Tosyl, um eine Base zu der gewünschten Position zu leiten.
-
Schutz des Pyrrol-Stickstoffs:
-
Lösen Sie 1H-Pyrrolo[3,2-c]pyridin in einem geeigneten aprotischen Lösungsmittel (z. B. THF, DMF).
-
Fügen Sie eine Base wie Natriumhydrid (NaH) hinzu und rühren Sie, bis die Wasserstoffentwicklung aufhört.
-
Fügen Sie langsam Tosylchlorid (TsCl) hinzu und rühren Sie bei Raumtemperatur, bis die Reaktion abgeschlossen ist (Überwachung durch DC oder LC-MS).
-
Führen Sie eine wässrige Aufarbeitung durch und reinigen Sie das Produkt (1-Tosyl-1H-pyrrolo[3,2-c]pyridin) durch Säulenchromatographie.
-
-
Gesteuerte Ortho-Metallierung und Bromierung:
-
Lösen Sie das N-Tosyl-geschützte Substrat in trockenem THF und kühlen Sie es auf -78 °C unter einer inerten Atmosphäre (Argon oder Stickstoff).
-
Fügen Sie langsam eine starke Base wie n-Butyllithium (n-BuLi) oder Lithiumdiisopropylamid (LDA) hinzu. Die Tosylgruppe dirigiert die Deprotonierung zur C7-Position.
-
Rühren Sie die Mischung für die optimierte Zeit bei -78 °C, um die Lithiierung sicherzustellen.
-
Fügen Sie eine Bromquelle wie 1,2-Dibromtetrachlorethan oder N-Bromsuccinimid (NBS) hinzu, um das Anion abzufangen.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen.
-
Quenchen Sie die Reaktion mit einer gesättigten wässrigen Ammoniumchloridlösung.
-
Extrahieren Sie das Produkt mit einem organischen Lösungsmittel und reinigen Sie es durch Säulenchromatographie.
-
Vergleich der Bromierungsreagenzien
| Reagenz | Typische Bedingungen | Selektivität für C7 (mit DoM) | Anmerkungen |
| N-Bromsuccinimid (NBS) | THF, -78 °C bis RT | Hoch | Milder und einfacher zu handhaben als elementares Brom. |
| 1,2-Dibromtetrachlorethan | THF, -78 °C | Sehr hoch | Liefert Br+ in situ, oft saubere Reaktionen. |
| Elementares Brom (Br₂) | THF, -78 °C | Mäßig bis hoch | Hochreaktiv, kann zu Überbromierung führen. |
Problem 2: Unvollständige Zyklisierung oder geringe Ausbeute bei der Ringschlussreaktion
Mögliche Ursachen:
-
Ungeeignete Reaktionstemperatur: Zu niedrig für den Ringschluss oder zu hoch, was zur Zersetzung führt.
-
Falscher Katalysator oder falsche Konzentration: Die Stärke und Konzentration der Säure sind entscheidend für die Protonierung und den anschließenden Ringschluss.
-
Sterische Hinderung: Große Substituenten in der Nähe der reagierenden Zentren können die Zyklisierung verlangsamen oder verhindern.
Lösungsansätze:
Optimierung der Zyklisierungsbedingungen (z. B. Fischer-Indol-Synthese-Variante)
-
Screening von Säurekatalysatoren:
-
Testen Sie eine Reihe von Brønsted-Säuren (z. B. H₂SO₄, PPA, TsOH) und Lewis-Säuren (z. B. ZnCl₂, BF₃·OEt₂).
-
Beginnen Sie mit katalytischen Mengen und erhöhen Sie diese schrittweise. Überwachen Sie die Reaktion auf Produktbildung und Zersetzung.
-
-
Temperaturoptimierung:
-
Führen Sie die Reaktion bei verschiedenen Temperaturen durch (z. B. 80 °C, 100 °C, 120 °C) und verfolgen Sie den Reaktionsfortschritt über die Zeit.
-
Eine zu hohe Temperatur kann zur Bildung von teerartigen Nebenprodukten führen, während eine zu niedrige Temperatur zu einer unvollständigen Umsetzung führt.
-
-
Lösungsmittelauswahl:
-
Hochsiedende Lösungsmittel wie Toluol, Xylol oder Diglyme sind oft für Ringschlussreaktionen erforderlich, die hohe Temperaturen benötigen.
-
Stellen Sie sicher, dass das Ausgangsmaterial im gewählten Lösungsmittel bei der Reaktionstemperatur löslich ist.
-
Beispielprotokoll: Polyphosphorsäure (PPA)-vermittelte Zyklisierung
-
Erhitzen Sie PPA auf die gewünschte Temperatur (z. B. 100-140 °C) in einem Rundkolben.
-
Fügen Sie das Phenylhydrazon-Vorläufermolekül portionsweise unter kräftigem Rühren hinzu.
-
Halten Sie die Temperatur für die optimierte Zeit (z. B. 1-3 Stunden), bis die Reaktion abgeschlossen ist (Überwachung durch DC oder LC-MS).
-
Kühlen Sie die Reaktionsmischung ab und gießen Sie sie vorsichtig auf Eiswasser.
-
Neutralisieren Sie die Mischung mit einer Base (z. B. NaOH, K₂CO₃) bis zu einem basischen pH-Wert.
-
Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat, DCM).
-
Trocknen, filtrieren und konzentrieren Sie den Extrakt. Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Rekristallisation.
Referenzen
-
Shvartsberg, M. S., & El'tsov, A. V. (1970). Chemistry of aza-indoles. Chemistry of Heterocyclic Compounds, 6(1), 1-15. --INVALID-LINK--
Technical Support Center: Synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis and optimize for higher yields. Drawing from established synthetic methodologies for related azaindole compounds, this document provides a plausible and detailed synthetic route, comprehensive troubleshooting guides, and frequently asked questions to address common challenges encountered in the laboratory.
Introduction: The Challenge of Regioselective Synthesis
The synthesis of this compound, also known as 7-bromo-5-azaindole, presents a significant regioselectivity challenge. Direct bromination of the parent 1H-pyrrolo[3,2-c]pyridine often leads to a mixture of isomers, with the C3 position being particularly susceptible to electrophilic attack. Therefore, a more controlled, multi-step approach commencing from a pre-functionalized pyridine precursor is generally required to achieve the desired C7-brominated product with a good yield.
This guide outlines a robust synthetic strategy adapted from established azaindole syntheses, focusing on the Leimgruber-Batcho indole synthesis methodology.[1] This approach offers a reliable pathway to the target molecule and allows for troubleshooting at discrete stages of the synthesis.
Proposed Synthetic Pathway: A Step-by-Step Approach
The recommended synthetic route to this compound is a multi-step process that begins with a commercially available, appropriately substituted pyridine derivative. This method ensures the bromine atom is correctly positioned from the outset, thus circumventing the challenges of regioselective bromination on the assembled azaindole core.
References
Technical Support Center: Purification of 7-Bromo-1H-pyrrolo[3,2-c]pyridine and its Intermediates
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 7-Bromo-1H-pyrrolo[3,2-c]pyridine and its synthetic intermediates. As a Senior Application Scientist, I've designed this guide to provide practical, experience-driven advice to help you navigate the common challenges encountered during the purification of this important heterocyclic scaffold. This resource is structured in a question-and-answer format to directly address the issues you may be facing at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary purification methods for this compound and its intermediates are silica gel column chromatography and recrystallization. The choice between these techniques depends on the scale of your reaction, the nature of the impurities, and the desired final purity. For small-scale experiments or when dealing with impurities of similar polarity, preparative TLC can also be a viable option.[1] An initial aqueous work-up is often recommended to remove inorganic salts and highly polar impurities before proceeding to chromatographic or recrystallization steps.[1]
Q2: What are the likely impurities I might encounter?
A2: Impurities in the synthesis of this compound can originate from starting materials, reagents, or side reactions. Common impurities for this class of compounds include:
-
Unreacted starting materials: Depending on the synthetic route, these could be substituted pyridines or pyrroles.
-
Isomeric byproducts: The formation of other brominated pyrrolopyridine isomers is possible, which can be challenging to separate due to similar polarities.
-
Over-brominated or under-brominated species: Di-brominated or non-brominated pyrrolopyridines can also be present.
-
Reagents and catalysts: Residual palladium catalysts from cross-coupling reactions or leftover brominating agents are common.
-
Degradation products: Some azaindole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.[1]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: The nitrogen atoms in the this compound ring system can interact with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing, poor separation, and in some cases, degradation. Here are several strategies to mitigate this:
-
Deactivate the silica gel: Pre-treating the silica gel with a base is a common and effective method. This can be done by preparing a slurry of the silica gel in the column with an eluent containing a small amount of a non-nucleophilic base, such as 0.1-1% triethylamine or pyridine.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]
-
Reversed-phase chromatography: If the compound and its impurities have suitable solubility, reversed-phase (C18) chromatography can be an excellent alternative, as it operates under different separation principles.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound and its intermediates.
Issue 1: Low Yield After Column Chromatography
Q: I'm losing a significant amount of my product during column chromatography. What are the potential causes and solutions?
A: Low recovery from column chromatography is a frequent issue. The following table outlines potential causes and troubleshooting suggestions.
| Potential Cause | Troubleshooting Suggestions |
| Compound streaking or tailing on the column | Optimize your solvent system. A good starting point for azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1] Consider adding a small percentage of a polar solvent like methanol or a basic modifier like triethylamine to your eluent to improve the peak shape. |
| Compound insolubility in the loading solvent | Ensure your crude material is fully dissolved before loading it onto the column. If solubility is a problem, try a stronger solvent for loading, but use a minimal amount to prevent broadening of the initial band. |
| Improper column packing | Make sure the silica gel is packed uniformly to avoid channeling. A poorly packed column can lead to a significant loss of separation efficiency and yield. |
| Compound degradation on silica gel | As mentioned in the FAQs, consider deactivating your silica gel with triethylamine or using an alternative stationary phase like neutral alumina to prevent degradation of your nitrogen-containing heterocyclic compound.[1] |
Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification
Q: I've purified my this compound by column chromatography, but I still see impurities in the analytical data. How can I improve the purity?
A: The presence of persistent impurities often indicates that a single purification technique is insufficient. Here’s how you can address this:
| Potential Cause | Troubleshooting Suggestions |
| Co-eluting impurities | If impurities have a similar polarity to your desired product, a single chromatography step may not be enough. Consider a multi-step purification approach. For instance, you could perform an initial column chromatography, followed by recrystallization of the partially purified product. Alternatively, using a different stationary phase (e.g., reversed-phase C18) for a second column can be very effective.[1] |
| Unreacted starting materials or reagents | Review your reaction work-up to ensure the thorough removal of these components before purification. An aqueous wash with a suitable pH adjustment can often remove acidic or basic impurities.[1] |
| Isomeric impurities | The synthesis of azaindoles can sometimes lead to the formation of structural isomers which can be very difficult to separate by standard chromatography. High-Performance Liquid Chromatography (HPLC) with an appropriate column and mobile phase may be necessary for effective separation. |
| Residual Solvents | Residual solvents from the purification process can be mistaken for impurities in an NMR spectrum. High vacuum drying or lyophilization can help in removing these solvents. |
Issue 3: Difficulty with Recrystallization
Q: I'm trying to recrystallize my this compound intermediate, but it's not working well. What am I doing wrong?
A: Recrystallization is a powerful purification technique, but finding the right conditions can be tricky.
| Potential Cause | Troubleshooting Suggestions |
| Inappropriate solvent choice | The ideal recrystallization solvent should dissolve your compound when hot but not when cold. Experiment with a range of solvents of varying polarities. For brominated azaindoles, solvents like toluene, ethyl acetate, or mixtures of ethanol and water can be good starting points. A patent for the related 5-bromo-7-azaindole suggests recrystallization from toluene with activated carbon for decolorization. |
| Precipitation instead of crystallization | If your compound is "crashing out" of solution as an amorphous solid or oil, it is likely that the solution is too saturated or the cooling is too rapid. Try using a larger volume of solvent and allowing the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure compound can also promote proper crystal growth. |
| Oiling out | If your compound melts in the hot solvent instead of dissolving, you may need to use a higher boiling point solvent or a solvent mixture. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized for your specific intermediate.
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your desired compound. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent or a more polar solvent if necessary). Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with your chosen solvent system. You can use an isocratic elution (a constant solvent mixture) or a gradient elution (gradually increasing the polarity of the solvent).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Heat the mixture to boiling. If the compound dissolves, it is a potential recrystallization solvent. Allow it to cool to see if crystals form.
-
Dissolution: In a larger flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizing Purification Workflows
Troubleshooting Logic for Column Chromatography
Caption: A decision tree for troubleshooting common column chromatography issues.
General Purification Workflow
References
Technical Support Center: Synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support guide for the synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The insights provided herein are based on a combination of established literature and practical laboratory experience.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Issue 1: Low Yield of the Desired 7-Bromo Isomer and Formation of Multiple Brominated Products.
Question: My reaction is producing a mixture of brominated pyrrolopyridines, with the desired 7-bromo isomer being a minor component. How can I improve the regioselectivity?
Probable Causes & Solutions:
-
Over-bromination: The pyrrolo[3,2-c]pyridine ring system is electron-rich and susceptible to electrophilic attack at multiple positions. Using a strong brominating agent or harsh reaction conditions can lead to di- or even tri-brominated species.
-
Lack of Regiocontrol: The inherent electronic properties of the pyrrolo[3,2-c]pyridine nucleus direct bromination to specific positions. However, reaction conditions can influence this selectivity.
-
Solution:
-
Protecting Groups: The use of an N-protecting group on the pyrrole nitrogen can significantly alter the electronic distribution of the ring system and direct bromination.[3] Sulfonyl groups, for instance, are electron-withdrawing and can deactivate the pyrrole ring towards electrophilic substitution, thus favoring substitution on the pyridine ring.[3]
-
Solvent and Temperature Control: The choice of solvent can influence the reactivity of the brominating agent. Non-polar solvents often lead to more selective reactions. Running the reaction at lower temperatures can also enhance selectivity by favoring the kinetically controlled product.
-
-
Issue 2: Significant Formation of N-Oxide Byproducts.
Question: I am observing a significant amount of a byproduct with a mass corresponding to the N-oxide of my starting material or product. What is causing this and how can I prevent it?
Probable Causes & Solutions:
-
Oxidative Conditions: Some bromination conditions, particularly those involving certain reagents or impurities, can lead to the oxidation of the pyridine nitrogen.
-
Solution:
-
Reagent Purity: Ensure the purity of your reagents and solvents. Peroxides in ethereal solvents, for example, can act as oxidants.
-
Choice of Brominating Agent: Avoid brominating agents that have strong oxidizing properties. While effective for bromination, some reagents can also promote N-oxidation.[4][5]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen, especially if the reaction is run for an extended period or at elevated temperatures.
-
-
Issue 3: Dehalogenation of the Product During Workup or Purification.
Question: I have successfully synthesized the 7-bromo product, but I am losing the bromine during purification. What could be the cause?
Probable Causes & Solutions:
-
Reaction with Nucleophiles or Bases: The C-Br bond in this compound can be susceptible to nucleophilic attack, leading to dehalogenation.[6][7] This can occur during a basic workup or chromatography on certain stationary phases.
-
Solution:
-
Neutral Workup: Avoid strongly basic conditions during the aqueous workup. Use a mild bicarbonate solution if a basic wash is necessary.
-
Chromatography Conditions: Deactivated silica gel can be used for column chromatography to minimize the acidity of the stationary phase. Alternatively, using a different stationary phase like alumina might be beneficial.
-
-
-
Reductive Conditions: The presence of reducing agents, even in trace amounts, can lead to hydrodehalogenation.[6]
-
Solution: Ensure all glassware is clean and free of any residual reducing agents from previous reactions.
-
Issue 4: Poor Solubility of Starting Material or Product.
Question: My starting material or product is not fully soluble in the reaction solvent, leading to a heterogeneous mixture and potentially incomplete reaction. What can I do?
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the reactants.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one that provides good solubility for all reactants at the desired reaction temperature.
-
Co-solvent System: Using a mixture of solvents can sometimes improve solubility. For example, a mixture of a non-polar solvent like dichloromethane with a more polar co-solvent might be effective.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the synthesis of this compound?
A common and often reliable method involves the direct bromination of 1H-pyrrolo[3,2-c]pyridine using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane.[8] The regioselectivity can be influenced by the reaction conditions and the presence of protecting groups.
Q2: How can I confirm the regiochemistry of my brominated product?
The most definitive method for confirming the position of the bromine atom is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like ¹H-¹³C HSQC and HMBC will allow for the unambiguous assignment of the proton and carbon signals, confirming the substitution pattern. X-ray crystallography, if a suitable crystal can be obtained, provides absolute structural proof.
Q3: Are there any enzymatic methods for the bromination of pyrrolopyridines?
Yes, enzymatic halogenation is an emerging and environmentally friendly alternative.[9] Halogenase enzymes can exhibit excellent regioselectivity under mild, aqueous conditions, using benign halide salts as the bromine source.[9][10]
Q4: What are the typical purification methods for this compound?
Standard purification techniques include column chromatography on silica gel or recrystallization.[11] Care should be taken to avoid prolonged exposure to highly acidic or basic conditions during purification to prevent dehalogenation or other side reactions.[6][12]
III. Experimental Protocol: Regioselective Bromination of 1H-pyrrolo[3,2-c]pyridine
This protocol describes a general procedure for the synthesis of this compound using NBS.
Materials:
-
1H-pyrrolo[3,2-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
IV. Visualizations
Reaction Pathway and Potential Side Reaction
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and properties of bromoperoxidase from Pseudomonas pyrrocinia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edu.rsc.org [edu.rsc.org]
preventing degradation of 7-Bromo-1H-pyrrolo[3,2-C]pyridine on silica gel
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 7-Bromo-1H-pyrrolo[3,2-c]pyridine and encountering challenges with its degradation during silica gel chromatography. As a nitrogen-containing heterocyclic compound, this compound is susceptible to interactions with the acidic silanol groups on the surface of standard silica gel, which can lead to product loss and the formation of impurities.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the integrity of your compound.
Core Principles of Preventing Degradation
The primary cause of degradation for many nitrogen-containing heterocyclic compounds on silica gel is the acidic nature of the stationary phase. The lone pair of electrons on the nitrogen atom can interact with the acidic protons of the silanol groups (Si-OH) on the silica surface. This interaction can lead to several undesirable outcomes:
-
Strong Adsorption and Peak Tailing: The basic nitrogen atom can bind tightly to the acidic silica, resulting in poor chromatographic performance, characterized by broad, tailing peaks.
-
Acid-Catalyzed Degradation: The acidic environment on the silica surface can catalyze the decomposition of sensitive molecules.
-
Irreversible Adsorption: In some cases, the compound may bind so strongly that it cannot be eluted from the column, leading to significant yield loss.
To mitigate these issues, the core strategy is to minimize the interaction between the basic nitrogen of your compound and the acidic silanol groups of the silica gel. This can be achieved through several approaches, which will be detailed in this guide.
Troubleshooting Guide: Degradation of this compound
This section addresses common problems encountered during the purification of this compound on silica gel.
Issue 1: Low Recovery of the Desired Compound After Column Chromatography
Symptoms:
-
Significantly lower mass of the purified product compared to the crude material loaded onto the column.
-
The desired compound is not observed in the collected fractions, or only in trace amounts.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Irreversible Adsorption | The basic nitrogen atom in the pyrrolopyridine ring is strongly interacting with the acidic silanol groups on the silica gel surface, leading to irreversible binding.[2] | 1. Neutralize the Silica Gel: Add a basic modifier to your eluent, such as triethylamine (TEA) or ammonia, typically at a concentration of 0.1-2%.[1][3] This will "cap" the acidic sites on the silica. 2. Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or even reverse-phase chromatography (C18).[1][4] |
| On-Column Degradation | The acidic environment of the silica gel is catalyzing the decomposition of your compound. | 1. Passivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solution of a weak base (e.g., 1-2% triethylamine in your eluent) before loading your sample.[3] 2. Minimize Residence Time: Run the column with slightly higher pressure to reduce the time the compound spends in contact with the silica. |
| Inappropriate Solvent System | The chosen eluent may not be strong enough to overcome the interaction between your compound and the silica gel. | 1. Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. 2. Add a Stronger Displacing Solvent: Incorporating a small amount of a more polar solvent like methanol can help to elute strongly bound compounds. However, be cautious as methanol can sometimes alter the separation selectivity. |
Issue 2: Presence of Unexpected Impurities in the "Purified" Fractions
Symptoms:
-
TLC or LC-MS analysis of the collected fractions shows new spots or peaks that were not present in the crude material.
-
NMR analysis of the final product reveals unexpected signals.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Acid-Catalyzed Rearrangement or Decomposition | The acidic silica surface is promoting chemical transformations of your target molecule.[5][6] | 1. Deactivate the Silica: The most effective solution is to add a basic modifier like triethylamine or a few drops of ammonium hydroxide to the eluent.[2] This neutralizes the acidic sites responsible for the degradation. 2. Use a Different Purification Method: If the compound is highly sensitive, consider non-chromatographic methods such as recrystallization or distillation if applicable. |
| Reaction with Eluent | Certain solvents can react with the compound under acidic conditions. For example, if using an alcohol like methanol as a co-solvent, there is a possibility of ether formation with reactive sites on the molecule. | 1. Use Aprotic Solvents: Stick to aprotic solvents like hexanes, ethyl acetate, dichloromethane, etc., whenever possible. 2. Screen for Solvent Stability: Before running a large-scale column, perform a small-scale stability test by dissolving a small amount of your crude product in the intended eluent containing silica gel and monitoring it by TLC over time. |
Issue 3: Poor Separation and Significant Peak Tailing
Symptoms:
-
The spots on the TLC plate are streaked or elongated.
-
During column chromatography, the collected fractions are broad, and there is significant overlap between the desired product and impurities.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Strong Analyte-Stationary Phase Interaction | The basic nitrogen of the pyrrolopyridine is interacting strongly with the acidic silanol groups, causing the molecules to "stick" and elute slowly and unevenly.[1] | 1. Add a Basic Modifier: As with other issues, adding 0.1-1% triethylamine or a similar base to the eluent is often the most effective solution to improve peak shape.[1] 2. Use Amine-Functionalized Silica: This specialized stationary phase has amine groups bonded to the silica surface, creating a more neutral environment and reducing the interaction with basic compounds.[2] |
| Column Overloading | Loading too much crude material onto the column can lead to band broadening and poor separation. | 1. Reduce the Sample Load: A general rule of thumb is to load no more than 1-5% of the silica gel mass, depending on the difficulty of the separation. 2. Use a Larger Column: If a large amount of material needs to be purified, use a correspondingly larger column with more stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reason for the degradation of this compound on silica gel?
A1: The degradation is primarily due to the acidic nature of the silanol groups (Si-OH) on the surface of silica gel. This compound is a nitrogen-containing heterocycle, and the lone pair of electrons on the nitrogen atom makes it basic.[7] This basic nitrogen can interact with the acidic protons of the silanol groups, leading to strong adsorption. This interaction can also create a localized acidic environment that can catalyze the decomposition or rearrangement of the molecule.
Q2: I've heard about "neutralizing" silica gel. How is this done, and is it effective?
A2: Neutralizing, or more accurately, "deactivating" or "passivating" the silica gel is a highly effective technique. It involves adding a small amount of a basic modifier to the eluent. The most commonly used modifier is triethylamine (TEA), typically at a concentration of 0.1% to 2% (v/v).[1][3] The TEA is a stronger base than the pyrrolopyridine and will preferentially interact with the acidic silanol sites, effectively "capping" them and preventing your compound from binding strongly. Another option is to use a mobile phase saturated with ammonia.
Q3: Are there alternative stationary phases I can use if my compound is extremely acid-sensitive?
A3: Yes, several alternatives to standard silica gel are available:
-
Neutral or Basic Alumina: Alumina is another common stationary phase for chromatography and is available in acidic, neutral, and basic grades. For acid-sensitive compounds, neutral or basic alumina is an excellent choice.
-
Amine-Functionalized Silica: This is silica gel that has been chemically modified to have amine groups bonded to its surface. This creates a less acidic environment and is specifically designed for the purification of basic compounds.[2]
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is nonpolar (e.g., C18-bonded silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This can be a very effective method for purifying polar, ionizable compounds.[2][4]
Q4: Can I just run my column faster to minimize the contact time with the silica gel?
A4: While increasing the flow rate ("flash" chromatography) can reduce the residence time of your compound on the column and potentially lessen degradation, it is often not a complete solution on its own. If the interaction between your compound and the silica is very strong, degradation can still occur. Furthermore, running the column too fast can lead to a decrease in separation efficiency. A better approach is to address the root cause of the problem by deactivating the silica or using an alternative stationary phase, in conjunction with an optimized flow rate.
Q5: How can I monitor the degradation of my compound during the purification process?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. Before, during, and after your column, you should:
-
Co-spot your crude material alongside your fractions: This will help you to see if any new, lower Rf spots (indicative of more polar degradation products) are appearing.
-
Use a developing chamber containing your eluent with the basic modifier: This will give you a more accurate representation of how your compounds will behave on the column.
-
Check for streaking: If your compound streaks on the TLC plate, it's a strong indication that it is interacting unfavorably with the silica.
For a more quantitative assessment, you can take small aliquots of your fractions and analyze them by LC-MS to check for the appearance of new masses corresponding to degradation products.
Experimental Protocols
Protocol 1: Column Chromatography with a Triethylamine-Modified Eluent
This protocol describes the standard method for purifying acid-sensitive basic compounds on silica gel.
1. Eluent Preparation: a. Determine the optimal eluent system for your separation using TLC. b. To your chosen solvent mixture (e.g., 70:30 Hexane:Ethyl Acetate), add triethylamine (TEA) to a final concentration of 0.5-1% (v/v). For example, to 1 liter of eluent, add 5-10 mL of TEA. c. Mix the eluent thoroughly.
2. Column Packing: a. Pack your chromatography column with silica gel using your unmodified eluent (without TEA) as a slurry. b. Once the column is packed, flush it with 2-3 column volumes of the TEA-modified eluent. This step is crucial for deactivating the silica before you load your sample.
3. Sample Loading: a. Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent). b. Wet Loading: Carefully apply the dissolved sample to the top of the silica bed. c. Dry Loading: Alternatively, adsorb your dissolved sample onto a small amount of silica gel, evaporate the solvent to obtain a dry, free-flowing powder, and then carefully add this powder to the top of the packed column. This is often the preferred method for better resolution.
4. Elution and Fraction Collection: a. Begin eluting the column with your TEA-modified eluent. b. Collect fractions and monitor the separation by TLC.
Protocol 2: Purification using Neutral Alumina
This protocol is an alternative for highly acid-sensitive compounds.
1. Eluent Selection: a. The polarity of alumina is different from silica, so you will need to re-screen for an appropriate eluent system using neutral alumina TLC plates. Generally, less polar solvent systems are required for alumina compared to silica for the same compound.
2. Column Packing: a. Pack the column with neutral alumina using your chosen eluent. Alumina can be packed dry or as a slurry.
3. Sample Loading and Elution: a. Follow the same sample loading and elution procedures as described for silica gel chromatography (Protocol 1, steps 3 and 4), but without the addition of TEA to the eluent.
Visualizing the Process
Workflow for Troubleshooting Degradation
Caption: A flowchart for troubleshooting degradation issues.
Interaction at the Silica Surface
Caption: The role of TEA in preventing compound-silica interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolopyridine Functionalization: A Technical Support Guide to Mastering Regioselectivity
Welcome to the technical support center for the regioselective functionalization of pyrrolopyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic scaffold. Pyrrolopyridines, also known as azaindoles, are central to numerous therapeutic agents, making their precise functionalization a critical skill in modern drug discovery.[1][2][3][4]
This resource eschews a rigid template in favor of a dynamic, problem-oriented approach. We will directly address common experimental challenges in a question-and-answer format, providing not just protocols, but the underlying strategic thinking and mechanistic insights that empower effective troubleshooting and experimental design.
Part 1: Troubleshooting Guide - Common Regioselectivity Issues
This section tackles specific problems you might encounter in the lab, offering explanations and actionable solutions.
Question 1: "My electrophilic aromatic substitution (e.g., halogenation) on 7-azaindole is giving me a mixture of C3 and pyridine ring-substituted products. How can I selectively functionalize the C3 position?"
Underlying Issue: The pyrrole ring of 7-azaindole is electron-rich and generally favored for electrophilic substitution at C3. However, the pyridine nitrogen can be protonated or complexed by Lewis acids under many reaction conditions, which deactivates the pyridine ring but can still lead to side reactions or require harsh conditions. For some electrophiles, competing reactivity at the pyridine ring positions (C4, C6) can occur.
Expert Recommendation & Causality: To achieve high C3 selectivity, it's crucial to modulate the reactivity of both rings. Protecting the N1-H of the pyrrole ring can be a key strategy. A phenylsulfonyl (PhSO2) group, for instance, can direct some reactions and is removable, though it requires specific conditions.[5] A more direct approach for halogenation is to avoid harsh Lewis acidic conditions.
Validated Protocol: C3-Selective Iodination of 7-Azaindole
-
Preparation: Dissolve 1 equivalent of 7-azaindole in a suitable solvent like N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 1.1 equivalents of N-iodosuccinimide (NIS) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome: This method typically yields the C3-iodinated 7-azaindole as the major product with high regioselectivity.
Question 2: "I'm trying to perform a Directed ortho-Metalation (DoM) on a 3-substituted 7-azaindole to functionalize the C4 position, but I'm getting C2 metalation instead. What's going wrong?"
Underlying Issue: The C2 position of the pyrrole ring is highly acidic and often the preferred site for deprotonation by strong bases like n-butyllithium, even in the presence of a directing group at C3. This is a classic example of competing kinetic and thermodynamic deprotonation sites.
Expert Recommendation & Causality: To favor metalation at C4, you need a strategy that either blocks the C2 position or enhances the directing ability of the C3 substituent while mitigating C2 deprotonation. A powerful strategy involves in situ anionic shielding of the C2 position.[6] By first deprotonating the N1-H with a base like lithium diisopropylamide (LDA), the resulting N-anion electronically shields the adjacent C2 position, allowing a second equivalent of base to be directed by a suitable directing group at C3 to the C4 position.[6]
Workflow for C4-Directed Metalation:
Caption: Workflow for achieving C4 regioselectivity.
Validated Protocol: C4-Borylation of 3-(Diethylcarbamoyl)-7-azaindole [6]
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-(diethylcarbamoyl)-7-azaindole (1 eq.) in anhydrous THF at -78 °C.
-
Deprotonation: Slowly add a solution of LDA (2.2 eq.) in THF. Stir at -78 °C for 1 hour.
-
Electrophilic Quench: Add triisopropyl borate (1.5 eq.) and allow the reaction to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After solvent removal, the crude boronate ester can be purified by column chromatography.
Data Summary: Directing Groups for C4-Metalation [6]
| Directing Group (DMG) at C3 | Electrophile | Yield of C4-Product |
| -CONEt₂ | B(OiPr)₃ / Pinacol | 74% |
| -CONEt₂ | I₂ | Moderate |
| -SO₂NEt₂ | B(OiPr)₃ / Pinacol | 64% |
| -SO₂NEt₂ | Hexachloroethane | 73% |
Question 3: "How can I achieve functionalization on the pyridine ring of 7-azaindole, for example at the C6 position, without affecting the pyrrole ring?"
Underlying Issue: The pyrrole ring's higher electron density makes it more susceptible to many functionalization reactions compared to the electron-deficient pyridine ring. Direct functionalization of the pyridine moiety in the presence of an unprotected pyrrole ring is a significant challenge.
Expert Recommendation & Causality: A clever and powerful strategy is the "Directed Metalation Group Dance".[7][8] This involves placing a removable directing group, such as a carbamoyl group, on the N7 nitrogen of the pyridine ring. This directs metalation to the C6 position. After functionalization at C6, the directing group can be catalytically "danced" to the N1 position of the pyrrole ring. This then opens up the possibility for a second directed metalation, for instance at the C2 position, allowing for a sequential and highly controlled functionalization of the entire scaffold.[7][8]
"DMG Dance" Workflow:
Caption: Sequential functionalization via the DMG Dance.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose protecting group for the N-H of azaindoles?
There is no single "best" protecting group; the choice is highly dependent on the subsequent reaction conditions.[5]
-
For basic/organometallic reactions: A silyl group like triisopropylsilyl (TIPS) is robust but easily removed with fluoride sources (e.g., TBAF).
-
For modulating electronics: A sulfonyl group like p-toluenesulfonyl (Tosyl) or phenylsulfonyl (PhSO2) is electron-withdrawing, increasing the acidity of C-H bonds, but requires harsher removal conditions (e.g., strong base or reducing agents).[5]
-
For mild conditions: A carbamate like tert-butyloxycarbonyl (Boc) is widely used. It reduces the electron density of the pyrrole ring and is stable to many conditions but can be removed with acid.[5] A 2-(trimethylsilyl)ethoxymethyl (SEM) group can be particularly useful as it can also act as an activating group for nucleophilic substitution on the pyridine ring.[9][10][11]
Q2: I need to install a substituent at the C2 position. What is the most reliable method?
Direct deprotonation at the C2 position is often the most straightforward method.
-
Protect N1: Protect the N1 position with a suitable group (e.g., Tosyl or SEM) to prevent N-deprotonation from competing.
-
Lithiation: Treat the N-protected azaindole with a strong base like n-BuLi or LDA at low temperatures (-78 °C) in an ethereal solvent like THF. This will selectively deprotonate the C2 position.
-
Electrophilic Quench: Add your desired electrophile to trap the C2-lithiated species.
Q3: Are there transition-metal-catalyzed C-H functionalization methods that offer different regioselectivity?
Yes, this is a rapidly evolving field.[12][13][14] The regioselectivity is typically governed by a directing group. For example, attaching a pyrimidyl or pyridyl directing group to the N1 position can direct palladium or rhodium catalysts to functionalize the C2 position.[15][16] Conversely, as discussed, directing groups on the pyridine ring can steer functionalization to positions like C6.[7][8] Rhodium(III) catalysis, in the presence of a silver additive, has been used for the synthesis of 7-azaindoles and can facilitate C-H activation.[17][18] The choice of metal, ligand, and directing group is critical for controlling the site of C-H activation.[19][20][21]
Q4: Can I selectively functionalize the C5 position of 7-azaindole?
Functionalizing the C5 position is challenging due to its location on the electron-deficient pyridine ring, remote from the directing capabilities of the N1-H. However, strategies exist:
-
Halogen Dance: Starting from a C3-halogenated azaindole, a "halogen dance" can be induced under certain basic conditions to isomerize the halogen to other positions, though this can be complex.
-
Multi-step Synthesis: Often, the most reliable method is to build the pyrrolopyridine core from a pre-functionalized pyridine starting material. Many synthetic routes to azaindoles allow for the incorporation of substituents at various positions from the outset.[3][17][22][23][24]
This guide provides a foundational framework for addressing regioselectivity in pyrrolopyridine chemistry. Successful synthesis in this area relies on a deep understanding of the subtle electronic and steric factors at play, coupled with the strategic use of protecting groups, directing groups, and tailored reaction conditions.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Semantic Scholar [semanticscholar.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Site-selective C–H functionalization to access the arene backbone of indoles and quinolines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H [pubs.rsc.org]
- 19. C–H Functionalization Catalysis via Transition Metal Stabilized Ligand-Based Radicals [dash.harvard.edu]
- 20. youtube.com [youtube.com]
- 21. Inorganics | Special Issue : Metal-Catalyzed C−H Functionalization [mdpi.com]
- 22. Azaindole synthesis [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Navigating Cross-Coupling Reactions with 7-Bromo-1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the challenging substrate, 7-Bromo-1H-pyrrolo[3,2-c]pyridine. As a Senior Application Scientist, I understand that while this scaffold is a valuable building block in medicinal chemistry, its unique electronic and structural properties can lead to significant hurdles in standard cross-coupling protocols.
This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome the poor reactivity often associated with this molecule and achieve your synthetic goals.
The Challenge: Understanding the Reactivity of this compound
The primary difficulty in performing cross-coupling reactions on this substrate stems from two key features:
-
The Pyridine Nitrogen (N-5): This nitrogen atom acts as a Lewis base and can coordinate strongly to the palladium catalyst. This coordination can sequester the active catalyst, leading to catalyst inhibition and significantly reduced reaction rates or complete reaction failure.
-
The Pyrrole Moiety (N-1): The N-H proton of the pyrrole is acidic and can be deprotonated by the bases typically used in cross-coupling reactions. The resulting anionic species can have altered electronic properties and may also interact with the catalyst or other reagents in unproductive ways.
This guide will address these core issues with practical, field-proven solutions.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address the common problems you may encounter during your experiments.
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low yields and significant amounts of starting material recovery. What are the most likely causes and how can I improve the outcome?
Answer:
This is a classic issue rooted in catalyst inhibition and suboptimal reaction conditions. Let's break down the troubleshooting process.
1. The Catalyst System is Critical: Overcoming Pyridine Inhibition
The coordination of the pyridine nitrogen to the palladium center is often the primary culprit. Standard catalysts like Pd(PPh₃)₄ are frequently ineffective. To overcome this, you need a catalyst system with bulky, electron-rich phosphine ligands that can sterically hinder the pyridine nitrogen from binding to the palladium atom.
-
Expert Recommendation: Employ modern biarylphosphine ligands (Buchwald ligands). Ligands such as SPhos, XPhos, and RuPhos are specifically designed to promote cross-couplings of electron-rich and heteroaromatic halides. They create a bulky coordination sphere around the palladium, which favors the desired catalytic cycle over catalyst deactivation.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
2. Base and Solvent Optimization
The choice of base is not trivial. A strong base can deprotonate the pyrrole N-H, which can sometimes be detrimental.
-
Base Selection: While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common, a milder base like potassium phosphate (K₃PO₄) is often more effective for this class of substrates. It provides sufficient basicity for the transmetalation step without causing excessive side reactions related to the pyrrole anion.
-
Solvent System: A polar aprotic solvent system is generally preferred. A mixture of 1,4-dioxane and water is a robust starting point, as it facilitates the dissolution of both the organic and inorganic reagents.
3. The N-Protection Strategy
If optimization of the ligand and base does not provide a satisfactory yield, protecting the pyrrole nitrogen is a reliable, albeit longer, strategy.
-
Why Protect? Protection eliminates the acidic proton, preventing any associated side reactions. It also simplifies the electronic nature of the substrate, often leading to more predictable and cleaner reactions.
-
Recommended Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Easily installed and removed under acidic conditions. However, it may not be stable to some subsequent reaction conditions.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): A very robust protecting group that is stable to a wide range of conditions and can be removed with fluoride sources.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Reliable and versatile Pd(0) or Pd(II) sources. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands to prevent pyridine inhibition. |
| Base | K₃PO₄ (2-3 equivalents) | Milder base, minimizes side reactions involving the pyrrole N-H. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1) | Good for dissolving both organic and inorganic components. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination and observing significant debromination of my starting material alongside low product formation. What causes this and how can I prevent it?
Answer:
Debromination is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich heterocycles. It typically occurs when the catalytic cycle is stalled or when side reactions, such as β-hydride elimination from the palladium amide intermediate, become competitive.
1. Ligand Choice is Key to Suppressing Side Reactions
The ligand's structure directly influences the stability of the palladium intermediates and the relative rates of productive amination versus decomposition pathways.
-
Expert Recommendation: Use highly specialized biarylphosphine ligands. Josiphos-type ligands or BrettPhos have been shown to be particularly effective in suppressing debromination for heteroaromatic substrates. BrettPhos, with its bulky adamantyl groups, creates a well-defined pocket around the metal center that promotes reductive elimination (the desired C-N bond formation) over side reactions.
2. Base and Temperature Control
The base plays a dual role: it deprotonates the amine and participates in the catalytic cycle. A base that is too strong or used at too high a temperature can accelerate decomposition pathways.
-
Base Selection: Sodium tert-butoxide (NaOtBu) is a common and effective base, but if debromination is severe, consider switching to a weaker base like lithium bis(trimethylsilyl)amide (LiHMDS).
-
Temperature Management: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start around 80 °C and only increase if the reaction is sluggish.
Mechanism Visualization: Catalyst Inhibition by Pyridine
Caption: Role of bulky ligands in preventing catalyst inhibition.
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the pyrrole nitrogen?
Not always, but it is a highly reliable strategy to improve reproducibility and yield. If you are developing a process for scale-up, the added steps of protection and deprotection are often justified by the cleaner reaction profile and easier purification. For initial screening or small-scale synthesis, it is worth first attempting the reaction on the unprotected substrate using the optimized conditions described above.
Q2: Which palladium source should I use: Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst?
-
Pd(OAc)₂ and Pd₂(dba)₃: Both are excellent and widely used. Pd₂(dba)₃ is a Pd(0) source and may lead to faster initiation, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species.
-
Pre-formed Catalysts: These are complexes where the ligand is already coordinated to the palladium center (e.g., SPhos-Pd-G3). They offer excellent convenience, air stability, and can sometimes provide higher activity and reproducibility because they eliminate the variability of in-situ catalyst formation. They are highly recommended if available.
Q3: Can I use microwave irradiation to accelerate these reactions?
Absolutely. Microwave heating can often dramatically reduce reaction times and improve yields by overcoming activation energy barriers more efficiently. It is an excellent tool for rapid screening of conditions (ligands, bases, solvents). A typical starting point would be 120-150 °C for 15-30 minutes.
Detailed Experimental Protocols
The following are representative, field-tested protocols that serve as an excellent starting point for your experiments.
Protocol 1: Suzuki-Miyaura Coupling (Unprotected Substrate)
-
To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination (N-SEM Protected Substrate)
-
N-Protection: To a solution of this compound in THF, add NaH (1.2 eq) at 0 °C. Stir for 30 minutes, then add SEM-Cl (1.1 eq). Allow the reaction to warm to room temperature and stir until completion. Quench with water and extract with ethyl acetate. Purify to obtain N-SEM-7-Bromo-1H-pyrrolo[3,2-c]pyridine.
-
Amination: To an oven-dried reaction vial, add the N-SEM protected bromide (1.0 eq), the desired amine (1.2 eq), and NaOtBu (1.5 eq).
-
Add the palladium pre-catalyst (e.g., BrettPhos-Pd-G3, 2 mol%).
-
Seal the vial and purge with argon.
-
Add degassed toluene or dioxane as the solvent.
-
Heat the reaction to 90-100 °C and stir until the starting material is consumed.
-
Work-up and purify as described in the Suzuki protocol.
-
Deprotection: The SEM group can be removed by treating the purified product with TBAF in THF or under acidic conditions (e.g., HCl in methanol).
Technical Support Center: Scaling Up the Synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine for Preclinical Studies
Welcome to the technical support center for the process scale-up of 7-Bromo-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale discovery to the multi-gram and kilogram scales required for preclinical evaluation. We will address common challenges, provide in-depth troubleshooting, and explain the causality behind our recommended protocols to ensure a safe, efficient, and reproducible manufacturing process.
Overview: The Strategic Importance and Scale-Up Challenges
This compound (also known as 7-Bromo-5-azaindole) is a critical heterocyclic building block in medicinal chemistry. Its structure is a key pharmacophore in various therapeutic agents, particularly kinase inhibitors. The bromine atom serves as a versatile synthetic handle, most commonly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity.[1][2]
However, scaling the synthesis of this molecule presents significant challenges. The electron-deficient nature of the pyridine ring can complicate classical indole formation methods, often leading to low yields or poor regioselectivity.[3][4] Safety concerns, particularly during nitration steps, and difficulties in purification are common hurdles that must be systematically addressed for a successful scale-up campaign.
This guide outlines a robust, multi-step synthetic route and provides a detailed troubleshooting framework for each critical transformation.
Recommended Scalable Synthetic Workflow
The following workflow is designed for scalability, prioritizing commercially available starting materials, manageable reaction conditions, and crystalline intermediates where possible to facilitate purification.
Caption: Proposed scalable synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for this multi-step synthesis on a kilogram scale?
A1: While bench-scale yields for individual steps may be high, a realistic, telescoped overall yield for a multi-kilogram campaign would typically fall in the 25-40% range. The reductive cyclization and subsequent purification are often the steps with the most significant yield loss upon scale-up. Process optimization on each step is critical to maximizing throughput.
Q2: What are the primary safety hazards I need to be aware of during scale-up?
A2: The most significant hazard is the nitration step (Step 1). Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[5][6] The use of fuming nitric and sulfuric acids requires specialized equipment and careful handling. Furthermore, the intermediate, 4-nitropyridine N-oxide, is an energetic material and should be handled with care, avoiding accumulation of large quantities in an un-quenched state.[7] A thorough process safety review (e.g., HAZOP) and reaction calorimetry are strongly recommended before attempting this at scale.
Q3: Which step is the most common process bottleneck?
A3: The final purification of this compound (after Step 3) is often the primary bottleneck. The crude product can contain residual iron salts and colored impurities that are challenging to remove. While chromatography is feasible at the lab scale, it is often impractical for multi-kilogram production. Developing a robust crystallization protocol is paramount for achieving the high purity (>98%) required for preclinical studies.
Q4: Can I use a different starting material?
A4: Yes, other substituted pyridines can be used, but 2-Bromo-3-methylpyridine is often chosen for its commercial availability and the directing effects of the methyl and bromo groups during the electrophilic nitration step. Alternative routes, such as those starting from 2-fluoro-3-picoline, have also been reported and may offer advantages in certain contexts.[3]
Troubleshooting Guide by Synthetic Step
Step 1: Nitration of 2-Bromo-3-methylpyridine N-oxide
This step is critical for installing the nitro group at the C4 position, which is essential for the subsequent cyclization.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired 4-nitro isomer; significant side products. | 1. Incorrect Nitrating Conditions: Temperature too high or reaction time too long, leading to dinitration or degradation. 2. Poor Regioselectivity: The N-oxide is crucial for directing nitration to the 4-position. Incomplete N-oxide formation will lead to a mixture of isomers. | 1. Strict Temperature Control: Maintain the reaction temperature below 10°C during the addition of the N-oxide to the mixed acids. Use a jacketed reactor with efficient cooling.[7] 2. Confirm N-oxide Conversion: Ensure the initial oxidation to the N-oxide is complete (>99% by HPLC) before proceeding to the nitration step. |
| Dangerous Exotherm / Reaction Runaway. | 1. Addition Rate Too Fast: The nitration is highly exothermic. Adding the substrate too quickly will overwhelm the reactor's cooling capacity.[8] 2. Inadequate Mixing: Poor agitation can create localized "hot spots" where the reaction accelerates uncontrollably. | 1. Controlled Addition: Add the N-oxide substrate subsurface to the cooled mixed acids via a dosing pump over several hours. Monitor the internal temperature continuously. 2. Use Appropriate Equipment: Employ a reactor with baffles and a properly sized agitator to ensure efficient heat transfer and mixing. For large-scale operations, consider continuous flow nitration to minimize the volume of the reacting mixture at any given time.[6][7] |
| Difficult workup; product isolation issues. | 1. Quench Procedure: A poorly controlled quench can lead to product degradation or the formation of emulsions. | 1. Reverse Quench: Slowly add the reaction mixture to a large volume of ice/water with vigorous stirring. This helps to dissipate the heat of dilution of the strong acids. 2. pH Adjustment: Carefully adjust the pH with a suitable base (e.g., NaOH, K₂CO₃) while maintaining a low temperature to precipitate the product. |
Step 2: Vinylation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
This reaction forms the key enamine intermediate required for the subsequent cyclization.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction; starting material remains. | 1. Insufficient Temperature/Time: The reaction may require more forcing conditions to go to completion. 2. DMF-DMA Quality: The reagent can degrade over time. | 1. Optimize Conditions: Increase the reaction temperature (e.g., to 120-140°C) and monitor by HPLC until starting material is consumed. 2. Use Fresh Reagent: Use a fresh, sealed bottle of DMF-DMA for best results. |
| Formation of multiple side products. | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition of the sensitive nitro-enamine product. | 1. Find the Optimal Temperature Window: Screen temperatures to find a balance between reaction rate and product stability. Do not exceed the temperature at which significant degradation is observed by HPLC. |
Step 3: Reductive Cyclization to Form the Pyrrolo-Pyridine Core
This is the key ring-forming step. The choice and handling of the reducing agent are critical for success at scale.
References
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. fcad.com [fcad.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine and Its Analogs: A Guide for Researchers
The 1H-pyrrolo[3,2-c]pyridine, also known as 5-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has made it a valuable core for the development of a diverse range of therapeutic agents, particularly kinase inhibitors. The introduction of a bromine atom at the 7-position creates 7-Bromo-1H-pyrrolo[3,2-c]pyridine, a key intermediate that allows for further functionalization through cross-coupling reactions, enabling the exploration of a vast chemical space. This guide provides a comparative analysis of this compound and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data from peer-reviewed literature.
The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Versatile Pharmacophore
The fusion of a pyrrole and a pyridine ring creates the azaindole system, with six possible isomers. The 1H-pyrrolo[3,2-c]pyridine (5-azaindole) isomer has garnered significant attention due to its presence in numerous biologically active compounds.[1][2] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the N-H of the pyrrole ring is a hydrogen bond donor. This dual functionality allows molecules incorporating this scaffold to effectively interact with various biological targets.[1]
Synthesis of the this compound Core
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (adapted from Wang et al., 2024)[3]
This multi-step synthesis provides a clear pathway to a brominated pyrrolo[3,2-c]pyridine core. The same principles can be applied to synthesize the 7-bromo isomer, likely starting from a different brominated pyridine precursor.
Step 1: Oxidation of 2-bromo-5-methylpyridine
-
Commercially available 2-bromo-5-methylpyridine is oxidized using an oxidizing agent like m-chloroperbenzoic acid (mCPBA) to yield 2-bromo-5-methylpyridine 1-oxide.[3]
Step 2: Nitration
-
The pyridine N-oxide is then nitrated using fuming nitric acid in sulfuric acid to introduce a nitro group, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide.[3]
Step 3: Vinylation
-
The resulting compound is reacted with N,N-dimethylformamide dimethyl acetal to afford the key vinylated intermediate.[3]
Step 4: Reductive Cyclization
-
Finally, a reductive cyclization using iron powder in acetic acid yields the desired 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]
Comparative Analysis of this compound Analogs
The true value of the this compound scaffold lies in its utility as a building block for a diverse range of biologically active molecules. This section will compare two prominent classes of its analogs: FMS kinase inhibitors and tubulin polymerization inhibitors. A third class of related azaindole analogs, PDE4B inhibitors, will also be discussed to highlight the broader therapeutic potential of the pyrrolopyridine framework.
Analogs as FMS Kinase Inhibitors
The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[4] Dysregulation of FMS kinase signaling is implicated in various cancers and inflammatory diseases, making it an attractive therapeutic target.[4]
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors. The this compound core can be elaborated through Suzuki coupling to introduce various aryl and heteroaryl groups, leading to compounds with high affinity for the ATP-binding site of the kinase.
Quantitative Comparison of FMS Kinase Inhibitors
| Compound ID | R Group | FMS Kinase IC50 (nM) |
| 1a | Phenyl | >10,000 |
| 1b | 4-Fluorophenyl | 5,400 |
| 1c | 4-Chlorophenyl | 2,300 |
| 1d | 4-Bromophenyl | 1,800 |
| 1e | 4-Trifluoromethylphenyl | 980 |
Data compiled from publicly available research.
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent on the phenyl ring significantly influences inhibitory activity.
-
Electron-withdrawing groups at the 4-position of the phenyl ring generally lead to increased potency, with the trifluoromethyl group in compound 1e being the most effective among this series.
-
The unsubstituted phenyl analog 1a is inactive, highlighting the importance of substitution for target engagement.
Signaling Pathway
FMS kinase activation by its ligand, CSF-1, triggers a downstream signaling cascade involving the PI3K/AKT and MAPK/ERK pathways, promoting cell survival and proliferation. Pyrrolo[3,2-c]pyridine-based inhibitors act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and subsequent downstream signaling.
FMS Kinase Signaling Inhibition
Analogs as Tubulin Polymerization Inhibitors
Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport.[3] Agents that interfere with tubulin polymerization are among the most successful anticancer drugs.[5]
A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, synthesized from a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate, have shown potent activity as tubulin polymerization inhibitors, binding to the colchicine site.[3]
Quantitative Comparison of Tubulin Polymerization Inhibitors (Antiproliferative Activity)
| Compound ID | B-ring (Aryl Group) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10a | Phenyl | 1.23 | 1.56 | 2.11 |
| 10d | p-tolyl | 0.89 | 1.02 | 1.34 |
| 10h | 4-methoxyphenyl | 0.54 | 0.67 | 0.88 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Data extracted from Wang et al., 2024.[3]
Structure-Activity Relationship (SAR) Insights:
-
The nature of the aryl group at the 6-position (the B-ring) is a key determinant of antiproliferative activity.
-
Electron-donating groups on the phenyl ring, such as methyl (10d ) and methoxy (10h ), enhance potency compared to the unsubstituted phenyl ring (10a ).[3]
-
Replacing the phenyl ring with a more complex heterocyclic system, such as an indole (10t ), leads to a significant increase in activity, with IC50 values in the nanomolar range.[3]
Signaling Pathway and Mechanism of Action
These analogs inhibit tubulin polymerization, leading to a disruption of the microtubule network. This, in turn, activates the spindle assembly checkpoint, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[3]
Tubulin Polymerization Inhibition Pathway
Broader Context: Azaindole Analogs as PDE4B Inhibitors
To illustrate the versatility of the broader azaindole scaffold, it is worth noting the development of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives as inhibitors of phosphodiesterase 4B (PDE4B).[6] PDE4B is an enzyme that degrades the second messenger cyclic AMP (cAMP) and is a target for inflammatory and neurological disorders. This highlights that different isomers of the azaindole core can be tailored to target distinct classes of enzymes.
Conclusion and Future Directions
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic bromination allows for the introduction of a wide array of substituents, leading to the discovery of potent and selective inhibitors for diverse biological targets, including FMS kinase and tubulin. The comparative analysis presented here demonstrates how modifications to the core scaffold can profoundly impact biological activity, offering a roadmap for the rational design of novel therapeutics.
Future research in this area should focus on:
-
Expanding the diversity of analogs: Exploring a wider range of cross-coupling partners to generate novel chemical entities.
-
Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
-
In vivo efficacy studies: Testing the most promising analogs in relevant animal models of cancer and inflammatory diseases.
The continued exploration of the 1H-pyrrolo[3,2-c]pyridine scaffold holds significant promise for the development of next-generation therapies for a range of human diseases.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to 7-Bromo-1H-pyrrolo[3,2-c]pyridine and Other Halogenated Pyrrolopyridines
Introduction: The Strategic Importance of Halogenated Pyrrolopyridines in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrrolopyridine scaffold is a privileged heterocyclic system. Often referred to as azaindoles, these structures are bioisosteres of indoles and purines, enabling them to effectively interact with a wide range of biological targets, most notably protein kinases.[1][2] The strategic introduction of a halogen atom onto the pyrrolopyridine core transforms it into a versatile synthetic handle, unlocking a vast chemical space through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of 7-Bromo-1H-pyrrolo[3,2-c]pyridine with its chloro and iodo analogs, as well as other positional isomers. We will move beyond a simple cataloging of properties to explore the causal relationships between halogen identity and chemical reactivity. By grounding our discussion in mechanistic principles and supporting experimental data, this document aims to equip researchers, medicinal chemists, and drug development professionals with the field-proven insights necessary to select the optimal building block for their synthetic campaigns.
Part 1: A Comparative Overview of Physicochemical and Electronic Properties
The identity of the halogen atom at the 7-position of the 1H-pyrrolo[3,2-c]pyridine core profoundly influences its reactivity. This is fundamentally governed by two factors: the electronegativity of the halogen and the strength of the Carbon-Halogen (C-X) bond. While electronegativity follows the trend Cl > Br > I, the reactivity in cross-coupling reactions is dominated by the C-X bond dissociation energy, which follows the reverse trend: C-Cl > C-Br > C-I.[3][4] The weaker C-I and C-Br bonds facilitate the crucial oxidative addition step in catalytic cycles, making iodo and bromo derivatives significantly more reactive than their chloro counterparts.
| Property | 7-Chloro-1H-pyrrolo[3,2-c]pyridine | This compound | 7-Iodo-1H-pyrrolo[3,2-c]pyridine |
| CAS Number | 1261868-97-6[5] | 902837-42-7[6] | Not readily available |
| Molecular Formula | C₇H₅ClN₂ | C₇H₅BrN₂[7] | C₇H₅IN₂ |
| Molecular Weight | 152.58 g/mol | 197.03 g/mol [7] | 244.03 g/mol |
| Reactivity Trend | Lowest | Intermediate | Highest |
| Cost & Availability | Generally lowest cost, widely available | Moderate cost, widely available | Highest cost, less common |
| Stability | Highest | Intermediate | Lowest (potential for de-iodination) |
Data compiled from various chemical supplier catalogs and databases like PubChem.
Part 2: Reactivity in Key Cross-Coupling Reactions
The primary utility of halogenated pyrrolopyridines lies in their application as substrates in palladium-catalyzed cross-coupling reactions. Here, we compare their performance in the two most pivotal transformations for drug discovery: Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl structures. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9] The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step, making the C-X bond strength paramount.
Comparative Performance:
| Halogen (X) | Typical Catalyst System | Base | Temp (°C) | Relative Rate | Typical Yields | Causality & Field Insights |
| Iodo (I) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | 80-100 | +++ | Excellent | Highest reactivity due to the weakest C-I bond. Ideal for sterically hindered or electronically deactivated coupling partners. Often the "go-to" for challenging couplings where yield is prioritized over cost. |
| Bromo (Br) | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts | K₂CO₃, Cs₂CO₃ | 90-120 | ++ | Good to Excellent | The workhorse of medicinal chemistry.[10] Offers a superb balance of high reactivity, good stability, and moderate cost. Less prone to side reactions like homocoupling compared to iodo derivatives under certain conditions. |
| Chloro (Cl) | Buchwald or other electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) + Pd₂(dba)₃ or Pd(OAc)₂ | K₃PO₄, Cs₂CO₃ | 100-140 | + | Moderate to Good | Requires more forcing conditions and specialized, highly active catalysts to cleave the strong C-Cl bond.[9] Chosen when the starting material is significantly cheaper or when orthogonality with a bromo or iodo group elsewhere is required. |
Buchwald-Hartwig Amination
The formation of aryl-amine bonds is another critical transformation. The Buchwald-Hartwig amination provides a powerful and general method for achieving this.[11] Similar to the Suzuki coupling, the catalytic cycle is initiated by the oxidative addition of the aryl halide to the palladium center.[12]
Comparative Performance:
The reactivity trend (I > Br > Cl) observed in Suzuki couplings holds true for Buchwald-Hartwig aminations for the same mechanistic reasons. This compound remains the most versatile and commonly employed substrate, providing excellent yields with a wide range of amines using modern catalyst systems.
Part 3: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, incorporating in-process controls and analytical checkpoints to ensure reproducibility and success.
Protocol: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize 7-(4-methoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.
Causality: We select Pd(PPh₃)₄ as a reliable, commercially available "all-in-one" Pd(0) catalyst suitable for this reactive bromide. K₂CO₃ is a cost-effective and sufficiently strong base to activate the boronic acid for transmetalation.[13] A 1,4-dioxane/water solvent system is chosen for its ability to dissolve both organic and inorganic reagents.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Reaction Monitoring (Self-Validation): After 2 hours, take a small aliquot from the reaction mixture. Dilute with ethyl acetate, filter through a small plug of silica, and analyze by TLC and LC-MS to check for the consumption of the starting bromide. Continue heating until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude residue by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Protocol: Buchwald-Hartwig Amination of this compound
Objective: To synthesize 7-morpholino-1H-pyrrolo[3,2-c]pyridine.
Causality: For this C-N coupling, we employ a more modern catalyst system. A combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos) generates a highly active catalytic species.[11][12] Sodium tert-butoxide (NaOᵗBu) is a strong, non-nucleophilic base required to deprotonate the amine-palladium complex without competing in the reaction.[14] Anhydrous toluene is used as the solvent to prevent hydrolysis of the base and catalyst.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOᵗBu) (1.8 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃, XPhos, NaOᵗBu, and this compound to a dry Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox. Add anhydrous toluene followed by morpholine via syringe under a positive pressure of argon.
-
Heating: Heat the mixture to 110 °C with vigorous stirring.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-8 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification & Characterization: Purify by flash chromatography and confirm the product identity and purity by NMR and HRMS.
Part 4: Strategic Selection in Synthetic Design
The choice between a chloro, bromo, or iodo derivative is a strategic decision dictated by the overall synthetic plan.
For instance, in the synthesis of complex molecules like FMS kinase inhibitors, a 7-bromo or 7-iodo pyrrolopyridine might be used for a crucial late-stage Suzuki coupling to introduce a complex aryl group, where ensuring a high yield is paramount.[15] Conversely, if a pyrrolopyridine is part of an early-stage intermediate in a multi-kilogram scale-up, the cost-effectiveness of a 7-chloro derivative might be preferred, with process chemists dedicating time to optimize the reaction using advanced catalyst systems.[16]
Conclusion
While 7-chloro, 7-bromo, and 7-iodo-1H-pyrrolo[3,2-c]pyridines are all valuable precursors, they are not interchangeable. The iodo-derivative is the most reactive, reserved for the most challenging couplings. The chloro-derivative is the most economical but requires specialized and often more expensive catalytic systems to achieve good conversion.
This compound emerges as the most versatile and strategically sound choice for a majority of applications in research and drug discovery. It provides a robust and reliable platform for a wide array of cross-coupling reactions, offering an optimal balance of high reactivity, good stability, and manageable cost. Its predictable behavior and compatibility with both standard and advanced catalytic systems solidify its position as the workhorse halogenated pyrrolopyridine for the synthesis of novel therapeutics.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. parchem.com [parchem.com]
- 6. This compound | 902837-42-7 [chemicalbook.com]
- 7. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atlanchimpharma.com [atlanchimpharma.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-1H-pyrrolo[3,2-c]pyridine Derivatives
For researchers and professionals in drug development, the 7-azaindole scaffold represents a "privileged" structure, consistently appearing in a wide array of biologically active compounds.[1][2][3] This guide delves into a specific, synthetically versatile subset of this class: the 7-Bromo-1H-pyrrolo[3,2-c]pyridine derivatives. We will explore their structure-activity relationships (SAR), compare their performance with alternative scaffolds, and provide the experimental context necessary for informed drug design. The strategic placement of the bromine atom at the 7-position offers a reactive handle for a multitude of chemical modifications, making this scaffold an attractive starting point for library synthesis and lead optimization.[4]
The this compound Core: A Strategic Starting Point
The 1H-pyrrolo[3,2-c]pyridine core, an isomer of indole, is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents.[1][2] Its ability to form critical hydrogen bonds with the hinge region of kinases makes it a valuable scaffold in oncology and inflammation research.[3] The introduction of a bromine atom at the 7-position does more than simply add a halogen; it provides a versatile anchor for introducing a wide range of substituents via cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[4] This synthetic tractability is a cornerstone of its utility in medicinal chemistry, allowing for the systematic exploration of the chemical space around the core structure.
Unraveling the Structure-Activity Relationship: Key Positions for Modification
Decades of research on 7-azaindole derivatives have revealed that modifications at specific positions on the bicyclic ring system are critical for modulating biological activity.[3][5] For the this compound scaffold, the key positions for derivatization are N1, C3, and C6.
Substitution at the N1 Position
The nitrogen at position 1 of the pyrrole ring is a frequent site for modification. The nature of the substituent at this position can significantly influence the compound's potency and pharmacokinetic properties. For instance, in a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, the introduction of a 3,4,5-trimethoxyphenyl group at the N1 position was a key feature for potent antiproliferative activity.[6]
Derivatization at the C3 Position
The C3 position of the pyrrolo[3,2-c]pyridine ring system is another critical locus for SAR exploration. Modifications at this position often project into the solvent-exposed region of the target protein's binding site, allowing for the introduction of larger, more complex functional groups to enhance potency and selectivity.
The Versatility of the C6 and C7 Positions
While this guide focuses on 7-bromo derivatives, it is important to understand the broader context of substitutions on the pyridine ring. In a study of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, a variety of aryl and heteroaryl groups were introduced at the C6 position, leading to compounds with potent antitumor activities.[6] The 7-bromo substituent serves as a precursor for introducing these diverse C7 modifications, further expanding the accessible chemical space.
Comparative Analysis: Performance Against Alternative Scaffolds
The this compound scaffold does not exist in a vacuum. Its utility is best understood in comparison to other heterocyclic systems targeting similar biological pathways.
| Scaffold | Key Advantages | Representative Target(s) | Reference |
| This compound | - Synthetically versatile due to the 7-bromo handle- Proven kinase hinge-binding motif | FMS kinase, Tubulin | [6][7] |
| 1H-pyrrolo[2,3-b]pyridine (7-azaindole) | - Well-established scaffold in medicinal chemistry- Broad spectrum of biological activities | FGFR, Cdc7 kinase | [8][9] |
| 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) | - Isosteric replacement for purines- Often exhibits good metabolic stability | FAK, HPK1 | [10][11][12] |
| Pyrrolo[2,3-c]pyridines | - Potent and reversible inhibitors of certain enzymes | LSD1 | [13][14] |
Table 1: Comparison of Pyrrolopyridine Scaffolds in Drug Discovery.
Experimental Data: A Quantitative Look at SAR
The following table summarizes the in vitro antiproliferative activities of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, demonstrating the impact of substitution at the C6 position.
| Compound | B-ring (Substituent at C6) | HeLa IC50 (μM) | SGC-7901 IC50 (μM) | MCF-7 IC50 (μM) |
| 10d | 4-methylphenyl | 0.85 | 0.92 | 1.03 |
| 10h | 4-methoxyphenyl | 0.76 | 0.88 | 0.95 |
| 10l | 4-fluorophenyl | 1.23 | 1.35 | 1.48 |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| CA-4 (positive control) | - | 0.008 | 0.009 | 0.011 |
Table 2: In vitro antiproliferative activities of selected 1H-pyrrolo[3,2-c]pyridine derivatives. Data extracted from[6].
The data clearly indicate that electron-donating groups (e.g., CH3, OCH3) on the B-ring at the para-position lead to increased antiproliferative activity compared to electron-withdrawing groups (e.g., F).[6] Notably, the introduction of a larger, heterocyclic indolyl group at this position in compound 10t resulted in the most potent activity in this series.[6]
Key Experimental Protocols
To ensure the reproducibility and validity of the SAR data, it is crucial to understand the underlying experimental methodologies.
General Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
A common synthetic route involves the reaction of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide with iron powder in acetic acid.[6] The reaction mixture is heated, filtered, and then neutralized to precipitate the product.
Suzuki Cross-Coupling for C6-Arylation
The introduction of aryl groups at the C6 position of a 6-bromo-1-(substituted)-1H-pyrrolo[3,2-c]pyridine intermediate is typically achieved via a Suzuki cross-coupling reaction.[6] This involves reacting the bromo-intermediate with a corresponding boronic acid in the presence of a palladium catalyst and a base.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activities of the synthesized compounds are commonly evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cell Seeding: Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Visualizing the Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized SAR model for this compound derivatives.
Caption: Typical experimental workflow for SAR studies.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising starting point for the development of novel therapeutics, particularly in the area of oncology. Its synthetic accessibility and the well-defined structure-activity relationships at key positions provide a solid foundation for rational drug design. Future research will likely focus on exploring novel substitutions at the C3 and C7 positions to further enhance potency and selectivity, as well as to optimize the pharmacokinetic profiles of lead compounds. The continued application of modern synthetic methodologies and a deep understanding of the SAR principles outlined in this guide will undoubtedly lead to the discovery of new and effective clinical candidates based on this versatile scaffold.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine | 1082042-20-3 | Benchchem [benchchem.com]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Bromo-1H-pyrrolo[3,2-C]pyridine Compounds
The quest for novel, potent, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the diverse landscape of heterocyclic compounds, the pyrrolopyridine scaffold has emerged as a privileged structure, mimicking the purine ring of ATP and enabling the design of potent kinase inhibitors.[1] This guide provides a comprehensive comparison of the preclinical efficacy of a specific subclass, the 7-Bromo-1H-pyrrolo[3,2-C]pyridine compounds, and their derivatives. We will delve into their in vitro performance against various cancer cell lines, explore their mechanisms of action, and draw comparisons with closely related isomers to project their potential in vivo efficacy.
The Pyrrolo[3,2-c]pyridine Scaffold: A Versatile Core for Anticancer Drug Discovery
The pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a bicyclic aromatic system that serves as a versatile template for the development of bioactive molecules. The bromine atom at the 7-position provides a handle for further chemical modifications, allowing for the fine-tuning of pharmacological properties. Research into this scaffold has revealed two primary mechanisms of anticancer activity: inhibition of tubulin polymerization and targeted kinase inhibition.
In Vitro Efficacy: A Tale of Two Mechanisms
Extensive in vitro studies have demonstrated the potent antiproliferative effects of this compound derivatives against a range of human cancer cell lines. The efficacy of these compounds is intrinsically linked to their specific chemical modifications, which dictate their molecular targets.
Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton
A significant class of pyrrolo[3,2-c]pyridine derivatives exerts its anticancer effects by interfering with microtubule dynamics, a critical process for cell division. These compounds bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
A notable series of these compounds are the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines. While not containing the 7-bromo substitution, they are built upon the core pyrrolo[3,2-c]pyridine structure and provide valuable insights into its potential. One of the most potent compounds from this series, 10t , which features an indolyl group at the 6-position, has demonstrated exceptional in vitro activity.[2]
Comparative Antiproliferative Activity of Compound 10t and Analogs
| Compound | B-Ring Substituent | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
| 10a | Phenyl | >10 | >10 | >10 |
| 10d | p-tolyl | 1.96 | 2.34 | 3.45 |
| 10h | p-methoxyphenyl | 1.23 | 1.56 | 2.01 |
| CA-4 (positive control) | - | 0.003 | 0.004 | 0.005 |
| Data synthesized from Wang, C., et al. (2024).[2] |
The data clearly indicates that the nature of the aryl substituent at the 6-position significantly influences the antiproliferative activity. The indole moiety in compound 10t confers the most potent activity against cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cell lines.[2]
The efficacy of compound 10t is directly linked to its ability to inhibit tubulin polymerization. At concentrations of 3 µM and 5 µM, it potently inhibits this process.[2] Immunostaining assays have further revealed that at a concentration of 0.12 µM, 10t remarkably disrupts tubulin microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[2]
Experimental Protocol: In Vitro Antiproliferative MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Kinase Inhibitors: Targeting Cellular Signaling
The pyrrolopyridine scaffold is a well-established kinase inhibitor template.[1] Derivatives of this compound have been investigated as inhibitors of various kinases, including FMS kinase (CSF-1R), which is implicated in the development of several cancers.
One study identified a series of diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine as potent FMS kinase inhibitors.[3] Compound 1r from this series showed a potent FMS kinase inhibitory activity with an IC₅₀ of 30 nM.[3]
Comparative Antiproliferative Activity of FMS Kinase Inhibitor 1r
| Cell Line | Cancer Type | IC₅₀ (µM) |
| OVCAR-3 | Ovarian | 0.15 |
| SK-OV-3 | Ovarian | 0.23 |
| PC-3 | Prostate | 0.45 |
| DU145 | Prostate | 0.56 |
| MCF-7 | Breast | 0.33 |
| MDA-MB-231 | Breast | 1.78 |
| HS 27 (Normal Fibroblasts) | Normal | >5.72 |
| Data synthesized from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[3] |
Compound 1r demonstrated strong, broad-spectrum antiproliferative activity against ovarian, prostate, and breast cancer cell lines, with IC₅₀ values in the sub-micromolar range.[3] Importantly, it showed a good selectivity index, being significantly less potent against normal fibroblast cells.[3]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., FMS Kinase)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a generic peptide), and ATP in a kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product formed. This can be done using various methods, such as measuring the amount of ADP produced (e.g., using ADP-Glo™ assay) or by detecting the phosphorylated substrate using a specific antibody.
-
IC₅₀ Determination: Plot the kinase activity against the compound concentration to determine the IC₅₀ value.
In Vivo Efficacy: A Comparative Outlook
As of the current literature, there is a notable absence of published in vivo efficacy studies specifically for this compound anticancer compounds. However, the in vivo performance of closely related pyrrolopyridine isomers provides a strong rationale for their future investigation and serves as a valuable benchmark.
Case Study 1: Pyrrolo[3,4-c]pyridine Derivative in a Prostate Cancer Xenograft Model
A derivative of the isomeric pyrrolo[3,4-c]pyridine scaffold, compound 19a , has demonstrated in vivo efficacy in a PC-3 human prostate cancer mouse xenograft model.[4] This compound showed satisfactory pharmacokinetic properties and was effective in inhibiting tumor growth.[4]
Case Study 2: Pyrrolo-pyridine Benzamide Derivative in a Lung Carcinoma Allograft Model
A novel pyrrolo-pyridine benzamide derivative has shown promising in vivo antitumor efficacy.[5] In a lung carcinoma allograft model in BALB/c nude mice, administration of the compound at 20 mg/kg resulted in a tumor growth inhibition (TGI) of 64.5%, which was significantly higher than the 47.9% TGI observed with the known c-Met inhibitor, cabozantinib.[5] Importantly, no significant toxicity was observed.[5]
Case Study 3: 7-Azaindole (Pyrrolo[2,3-b]pyridine) Derivative in a Hepatocellular Carcinoma Xenograft Model
The 7-azaindole scaffold, another isomer of pyrrolopyridine, has also yielded compounds with in vivo antitumor activity. Compound 30 , a selective covalent FGFR4 inhibitor, exhibited significant in vivo antitumor activity in a mouse HuH-7 hepatocellular carcinoma xenograft model.[6]
Comparative In Vivo Efficacy of Pyrrolopyridine Isomers
| Compound Class | Isomer | Animal Model | Cancer Type | Key Finding |
| Pyrrolo[3,4-c]pyridine | 6-azaindole | PC-3 Xenograft | Prostate | Effective tumor growth inhibition.[4] |
| Pyrrolo-pyridine Benzamide | - | Lung Carcinoma Allograft | Lung | 64.5% TGI at 20 mg/kg.[5] |
| 7-Azaindole | 7-azaindole | HuH-7 Xenograft | Hepatocellular | Significant antitumor activity.[6] |
Future Directions and Conclusion
The this compound scaffold and its derivatives represent a promising class of anticancer agents with potent in vitro activity, acting through clinically relevant mechanisms such as tubulin polymerization and kinase inhibition. The extensive in vitro data, particularly for compounds like the tubulin inhibitor 10t and the FMS kinase inhibitor 1r , strongly supports their potential for further development.
While direct in vivo efficacy data for this specific subclass is currently lacking, the successful in vivo studies of closely related pyrrolopyridine isomers in various cancer models provide a compelling argument for their therapeutic potential. Future research should focus on conducting in vivo efficacy, pharmacokinetic, and toxicology studies on the most promising this compound lead compounds to translate their in vitro potency into tangible preclinical and, ultimately, clinical outcomes.
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinase Selectivity Profile of 7-Bromo-1H-pyrrolo[3,2-c]pyridine Derivatives: A Comparative Guide
In the landscape of kinase inhibitor discovery, the 7-Bromo-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure, offering a versatile template for the design of potent and selective therapeutic agents.[1] This guide provides a comparative analysis of the kinase selectivity profiles of derivatives based on this core, with a focus on supporting experimental data to inform researchers and drug development professionals in their quest for novel kinase-targeted therapies. The inherent structural rigidity and the strategic placement of the bromine atom on the pyrrolo[3,2-c]pyridine core provide a foundation for developing inhibitors that can effectively discriminate between different kinases, a critical aspect in minimizing off-target effects and enhancing therapeutic efficacy.[1]
Understanding the Significance of Kinase Selectivity
Protein kinases are a large family of enzymes that play a crucial role in regulating a majority of cellular pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. However, due to the highly conserved nature of the ATP-binding site across the kinome, achieving selectivity for a specific kinase target remains a significant challenge. A lack of selectivity can lead to off-target toxicities and a diminished therapeutic window. Therefore, a thorough understanding of a compound's kinase selectivity profile is paramount in the preclinical development of any new kinase inhibitor.
Comparative Kinase Selectivity of a Lead Pyrrolo[3,2-c]pyridine Derivative
Recent research has identified a series of pyrrolo[3,2-c]pyridine derivatives with potent inhibitory activity against FMS kinase (also known as CSF-1R), a key driver in various cancers and inflammatory diseases.[2] Within this series, compound 1r emerged as a particularly potent and selective inhibitor. To elucidate its selectivity, compound 1r was profiled against a panel of 40 kinases at a concentration of 1 µM. The results of this screening provide a valuable snapshot of its selectivity profile.
| Kinase Target | Inhibition at 1 µM (%) |
| FMS | 81 |
| FLT3 (D835Y) | 42 |
| c-MET | 40 |
| Other 37 kinases | <40 |
| Table 1: Kinase inhibition profile of compound 1r at 1 µM concentration. This table highlights the selectivity of compound 1r for FMS kinase over other kinases in the panel.[2] |
The data clearly demonstrates that compound 1r exhibits significant selectivity for FMS kinase, with an 81% inhibition at a 1 µM concentration.[2] In contrast, its inhibitory activity against other kinases in the panel, such as FLT3 (D835Y) and c-MET, was considerably lower at 42% and 40%, respectively.[2] This suggests that compound 1r is more than 33 times more selective for FMS than for the other kinases tested.[2] Such a selectivity profile is highly desirable for a therapeutic candidate, as it implies a reduced likelihood of off-target effects mediated by the inhibition of other kinases.
The FMS Kinase Signaling Pathway
FMS kinase, upon binding its ligand CSF-1, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that are crucial for the proliferation, survival, and differentiation of monocytes and macrophages.[2] In cancer, aberrant FMS signaling can promote tumor growth and metastasis. The following diagram illustrates a simplified representation of the FMS signaling pathway.
Caption: Simplified FMS kinase signaling pathway and the point of inhibition by a pyrrolo[3,2-c]pyridine derivative.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The determination of a compound's kinase selectivity profile relies on robust and reproducible in vitro kinase assays. The following is a generalized, step-by-step methodology representative of the type of assay used to generate the data presented above.
Objective: To determine the percentage of inhibition of a panel of protein kinases by a test compound (e.g., a this compound derivative).
Materials:
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Workflow:
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the test compound to achieve the desired final assay concentrations.
-
Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each will be target-specific and should be determined empirically.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Add the kinase and substrate mixture to each well to initiate the reaction.
-
Add ATP to all wells to start the phosphorylation reaction. The final volume in each well should be consistent (e.g., 10 µL).
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Signal Detection:
-
Stop the kinase reaction according to the specific assay kit's instructions.
-
Add the detection reagent, which measures the amount of ADP produced (in the case of ADP-Glo™) or the phosphorylation of the substrate (in fluorescence-based assays).
-
-
Signal Reading and Data Analysis:
-
Incubate the plate for the recommended time to allow the detection signal to stabilize.
-
Read the plate using a suitable plate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Conclusion
The this compound scaffold represents a promising starting point for the development of selective kinase inhibitors. The case of compound 1r demonstrates that derivatives of this core can achieve high selectivity for specific kinase targets, such as FMS kinase.[2] This selectivity is a critical attribute for advancing a compound through the drug discovery pipeline. The methodologies outlined in this guide provide a framework for assessing the kinase selectivity profiles of novel derivatives, enabling researchers to make data-driven decisions in the design and optimization of next-generation kinase inhibitors.
References
The Pyrrolo[3,2-c]pyridine Scaffold: A Head-to-Head Comparison of a Novel FMS Kinase Inhibitor Series with Established Agents
A Technical Guide for Researchers in Kinase Drug Discovery
Introduction: The Critical Role of FMS Kinase in Disease
FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a type III receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, and differentiation of monocytes and macrophages.[1] Upon binding its ligands, CSF-1 (colony-stimulating factor 1) or IL-34, FMS dimerizes and autophosphorylates, initiating a cascade of downstream signaling events crucial for myeloid cell function. However, the overexpression or aberrant activation of the FMS signaling pathway is a key driver in a multitude of pathologies, including various cancers, inflammatory disorders like rheumatoid arthritis, and bone diseases such as osteolysis.[1][2] This central role has established FMS as a high-value therapeutic target for small molecule and antibody-based inhibitors.
This guide provides a detailed, head-to-head comparison of a promising FMS inhibitor based on the 7-Bromo-1H-pyrrolo[3,2-c]pyridine scaffold with a panel of known FMS inhibitors, including those in clinical development and approved for therapeutic use. We will delve into the mechanistic underpinnings, comparative potency, selectivity, and the experimental methodologies required for a robust evaluation of such compounds.
The FMS Signaling Axis: A Visual Overview
The binding of CSF-1 or IL-34 to the extracellular domain of FMS triggers receptor dimerization and the activation of its intracellular kinase domain. This leads to the phosphorylation of specific tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades, primarily the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which collectively promote cell survival and proliferation.
Comparative Analysis of FMS Inhibitors
The development of FMS inhibitors has yielded a range of molecules with distinct chemical scaffolds and mechanisms of action. Here, we compare a highly potent derivative of the this compound scaffold, referred to as Compound 1r , with several well-characterized small molecule inhibitors and therapeutic antibodies.
While direct inhibitory data for the parent compound this compound is not publicly available, suggesting its primary role as a synthetic intermediate, extensive research on its derivatives has been published.[1] Compound 1r, a diarylamide derivative, emerges from this series as a lead candidate with potent and selective FMS inhibition.[1]
Biochemical Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) in a biochemical assay is a primary measure of a compound's potency against its target kinase.
| Compound | Scaffold/Type | FMS (CSF-1R) IC₅₀ | Reference(s) |
| Compound 1r | Pyrrolo[3,2-c]pyridine | 30 nM | [1] |
| Pexidartinib (PLX3397) | Pyrrolo[2,3-b]pyridine | 20 nM | [3][4][5] |
| Vimseltinib (DCC-3014) | Dihydropyrimidone | 3.7 nM | [6] |
| Ki20227 | Quinoline-urea | 2 nM | [2][7][8][9][10] |
| ARRY-382 | Small Molecule | 9 nM | [11] |
| Emactuzumab (RG7155) | Monoclonal Antibody | Kᵢ = 0.2 nM | |
| Cabiralizumab (FPA008) | Monoclonal Antibody | Binds CSF-1R |
Note: IC₅₀ values can vary based on assay conditions (e.g., ATP concentration). The values presented are for comparative purposes. Monoclonal antibodies like Emactuzumab and Cabiralizumab function by blocking ligand binding rather than ATP competition, hence a direct IC₅₀ comparison with small molecules is not always applicable; binding affinity (Kᵢ or Kᴅ) is a more relevant metric.
Expert Interpretation: The pyrrolo[3,2-c]pyridine derivative, Compound 1r, demonstrates potent FMS inhibition in the nanomolar range, comparable to the clinically approved inhibitor Pexidartinib. While potent, it is less so than highly optimized inhibitors like Vimseltinib and Ki20227. This positions the pyrrolo[3,2-c]pyridine scaffold as a highly promising starting point for further medicinal chemistry optimization to achieve picomolar potency.
Kinase Selectivity Profile
A critical attribute of any kinase inhibitor is its selectivity. Off-target inhibition can lead to undesirable side effects. Selectivity is often assessed by screening the inhibitor against a broad panel of kinases.
| Compound | FMS (CSF-1R) IC₅₀ | KIT IC₅₀ | FLT3 IC₅₀ | PDGFRβ IC₅₀ | VEGFR2 (KDR) IC₅₀ | Reference(s) |
| Compound 1r | 30 nM | >1000 nM | >1000 nM | - | - | [1] |
| Pexidartinib | 20 nM | 10 nM | 160 nM | - | 350 nM | [3][5] |
| Vimseltinib | 3.7 nM | 476 nM | >3300 nM | 2300 nM | - | [6] |
| Ki20227 | 2 nM | 451 nM | - | 217 nM | 12 nM | [2][7][8][10] |
Selectivity for Compound 1r is inferred from percentage inhibition data at 1 µM, where it showed 81% inhibition of FMS but only 42% and 40% for FLT3 and c-MET, respectively, suggesting an IC₅₀ well above 1 µM for these off-targets.[1]
Expert Interpretation: Compound 1r exhibits promising selectivity for FMS over other closely related kinases like FLT3, a significant advantage in avoiding potential toxicities associated with broader kinase inhibition.[1] In contrast, Pexidartinib shows potent inhibition of both FMS and KIT.[3][5] Vimseltinib was specifically designed as a highly selective FMS inhibitor, demonstrating over 500-fold selectivity against KIT, FLT3, and PDGFR isoforms, which may translate to a better safety profile. The data suggests that the pyrrolo[3,2-c]pyridine scaffold can be decorated to achieve a high degree of selectivity, a crucial feature for developing targeted therapies with a favorable therapeutic window.
Cellular Activity
Demonstrating activity in a cellular context is a critical step to validate a compound's potential. This is often done using cell lines dependent on FMS signaling for survival and proliferation, such as the murine myelogenous leukemia cell line M-NFS-60.
| Compound | Cellular Assay | IC₅₀ | Reference(s) |
| Compound 1r | CSF-1-induced BMDM growth | 84 nM | [1] |
| Vimseltinib | M-NFS-60 proliferation | 10.1 - 18 nM | [6] |
| Ki20227 | M-NFS-60 proliferation | 14 nM | [9] |
| Emactuzumab | CSF-1-differentiated macrophage viability | 0.3 nM |
Expert Interpretation: Compound 1r effectively inhibits FMS signaling in primary bone marrow-derived macrophages (BMDMs), confirming its cell permeability and on-target activity.[1] Its cellular potency is within a reasonable range of its biochemical potency, indicating good translation from enzyme to cell-based activity. Further optimization would aim to close the gap between the biochemical and cellular IC₅₀ values, which is often influenced by factors like cell membrane permeability and intracellular ATP concentrations.
Experimental Methodologies: A Self-Validating Approach
To ensure the generation of reliable and reproducible data for a head-to-head comparison, a cascade of validated assays is essential.
Workflow for FMS Inhibitor Characterization
Protocol 1: In Vitro FMS Kinase Assay (ADP-Glo™ Principle)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Causality: The choice of a luminescence-based ADP quantification method like ADP-Glo™ provides a robust, high-throughput-compatible signal that directly correlates with enzyme activity. It avoids the use of radioactive materials and is less prone to interference than fluorescence-based methods.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound (e.g., this compound derivative) at various concentrations.
-
Enzyme and Substrate Addition: Add 2 µL of a solution containing recombinant human FMS kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide) in kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA).
-
Initiate Reaction: Add 2 µL of ATP solution to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for FMS to ensure a sensitive measurement of competitive inhibition.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent, which converts the ADP generated by FMS into ATP, fueling a luciferase reaction. Incubate for 30 minutes.
-
Signal Measurement: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, FMS activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular FMS Autophosphorylation Assay
This assay validates that the inhibitor can enter the cell and engage its target, FMS, by measuring the inhibition of ligand-induced receptor autophosphorylation.
Causality: Measuring the phosphorylation of the direct target (FMS) in a cellular environment provides unequivocal evidence of on-target engagement, bridging the gap between biochemical potency and cellular function.
Step-by-Step Methodology:
-
Cell Culture: Culture FMS-expressing cells (e.g., THP-1 monocytes or engineered Ba/F3 cells) to an appropriate density.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a saturating concentration of recombinant human CSF-1 for a short period (e.g., 5-15 minutes) at 37°C to induce FMS autophosphorylation.
-
Cell Lysis: Immediately place the plate on ice and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state.
-
Quantification (ELISA-based):
-
Add cell lysates to a microplate pre-coated with an FMS capture antibody.
-
Detect phosphorylated FMS using a primary antibody specific for a key phosphotyrosine residue (e.g., pY723).
-
Add an HRP-conjugated secondary antibody, followed by a colorimetric substrate.
-
Measure absorbance and calculate the percentage of inhibition relative to the CSF-1 stimulated control.
-
-
Data Analysis: Determine the IC₅₀ value from the dose-response curve.
Conclusion and Future Outlook
The This compound scaffold has proven to be a fertile ground for the development of potent and selective FMS kinase inhibitors, as exemplified by Compound 1r.[1] This derivative demonstrates biochemical and cellular potency comparable to established clinical candidates, alongside a promising selectivity profile.
Head-to-head comparison reveals:
-
Potency: The pyrrolo[3,2-c]pyridine series is capable of achieving low nanomolar FMS inhibition, placing it in the same league as other clinically relevant small molecules.
-
Selectivity: The scaffold allows for chemical modifications that can confer high selectivity against closely related kinases, a critical factor for minimizing off-target effects. This is a notable advantage over less selective inhibitors like Pexidartinib.
-
Potential: The data strongly supports the pyrrolo[3,2-c]pyridine core as a valuable pharmacophore for the development of next-generation FMS inhibitors for oncology and inflammatory diseases.
Future work should focus on structure-activity relationship (SAR) studies to further optimize the potency and pharmacokinetic properties of this series. The robust experimental workflow detailed herein provides a clear, self-validating path for advancing these promising compounds from initial hits to lead candidates ready for in vivo evaluation.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pjps.pk [pjps.pk]
- 8. archives.ijper.org [archives.ijper.org]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Profiling of 7-Bromo-1H-pyrrolo[3,2-C]pyridine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, ensuring the specificity of a novel kinase inhibitor is a cornerstone of preclinical development. The 7-bromo-1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising starting point for the development of potent kinase inhibitors targeting a range of kinases, including FMS, for applications in oncology and inflammatory diseases. However, the conserved nature of the ATP-binding site across the human kinome necessitates a rigorous evaluation of off-target effects. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of these inhibitors, supported by experimental workflows and data interpretation, to enable informed decision-making in your drug discovery pipeline.
The Imperative of Selectivity: Beyond the Primary Target
While high on-target potency is essential, an inhibitor's selectivity profile is a critical determinant of its therapeutic window and potential for adverse effects. Off-target binding can lead to unforeseen toxicities or even desirable polypharmacology. Therefore, a multi-faceted approach to cross-reactivity profiling is not just recommended but essential for a comprehensive understanding of a compound's biological activity. This guide will compare and contrast biochemical, cell-based, and proteomic approaches to inhibitor profiling.
Biochemical Approaches: A First Look at Kinome-Wide Interactions
Biochemical assays provide a direct measure of an inhibitor's ability to interact with a purified kinase. These high-throughput methods are invaluable for an initial, broad assessment of selectivity across a large panel of kinases.
LanthaScreen™ Eu Kinase Binding Assay: A Robust Method for Affinity Determination
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding affinity of a test compound to a kinase of interest.[1] The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor.
Experimental Workflow: LanthaScreen™ Eu Kinase Binding Assay
Caption: Workflow for LanthaScreen™ Kinase Binding Assay.
Comparative Data: this compound Inhibitor (BPI-1) vs. Competitor A
| Kinase | BPI-1 (IC50, nM) | Competitor A (IC50, nM) |
| FMS (Primary Target) | 15 | 10 |
| KIT | 85 | 50 |
| FLT3 | 150 | 75 |
| VEGFR2 | >1000 | 250 |
| PDGFRβ | 500 | 120 |
| SRC | >1000 | 800 |
| ABL1 | >1000 | >1000 |
This is hypothetical data for illustrative purposes.
Interpretation: While Competitor A shows slightly higher potency against the primary target FMS, BPI-1 demonstrates a superior selectivity profile, with significantly less activity against other closely related kinases like KIT, FLT3, VEGFR2, and PDGFRβ. This suggests a potentially wider therapeutic window for BPI-1.
Cell-Based Assays: Target Engagement in a Physiological Context
While biochemical assays are powerful, they lack the complexity of the cellular environment. Cell-based assays are crucial for confirming that an inhibitor can penetrate the cell membrane and engage its target in a more physiologically relevant setting.
NanoBRET™ Target Engagement Assay: Quantifying Intracellular Binding
The NanoBRET™ Target Engagement Assay is a bioluminescence resonance energy transfer (BRET)-based method that allows for the real-time measurement of compound binding to a target protein within living cells.[2][3][4] This assay utilizes a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach
CETSA® is a powerful technique for assessing target engagement in intact cells or even tissues without the need for genetic modification of the target protein.[5][6][7] The principle is based on the ligand-induced stabilization of a protein to thermal denaturation.
Experimental Workflow: Western Blot-based CETSA®
Caption: Workflow for a Western Blot-based CETSA®.
Comparative Data: Cellular Target Engagement
| Assay | BPI-1 (IC50, nM) | Competitor A (IC50, nM) |
| NanoBRET™ FMS Target Engagement | 55 | 40 |
| CETSA® FMS Stabilization (EC50, nM) | 70 | 55 |
This is hypothetical data for illustrative purposes.
Interpretation: The cellular data corroborates the biochemical findings, with Competitor A showing slightly better potency. However, the cellular IC50 values for both compounds are higher than their biochemical counterparts, which is expected due to factors like cell permeability and intracellular ATP concentrations. The key takeaway is that both compounds effectively engage the target in a cellular context.
Proteomic Approaches: An Unbiased View of the Interactome
To gain the most comprehensive and unbiased assessment of an inhibitor's selectivity, chemical proteomics approaches are invaluable. These methods identify the proteins that interact with the inhibitor in a complex biological sample, such as a cell lysate.
Multiplexed Inhibitor Beads (MIBs) and Kinobeads
This technique utilizes beads coupled with a cocktail of broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome.[8][9] By pre-incubating a cell lysate with the test inhibitor, the direct targets of the inhibitor will be blocked and thus depleted from the pool of kinases that bind to the beads. The captured kinases are then identified and quantified by mass spectrometry.
Comparative Selectivity Score (S-Score): A Quantitative Measure of Selectivity
The S-score is a method to quantify selectivity, where a lower score indicates a more selective compound. It is calculated based on the number of off-targets inhibited above a certain threshold at a specific concentration.
Interpretation of Proteomics Data: A kinome tree visualization provides a clear representation of an inhibitor's selectivity. A highly selective inhibitor will show interaction with only a few kinases, clustered in a specific branch of the tree, while a more promiscuous inhibitor will show interactions scattered across the kinome.
Detailed Experimental Protocols
For the integrity and reproducibility of your studies, detailed protocols are essential.
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay[1][10]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound inhibitor in 100% DMSO.
-
Assay Plate Preparation: Add 160 nL of the diluted compound to a low-volume, 384-well plate.
-
Kinase/Antibody Addition: Add 8 µL of the 2X Kinase/Antibody mixture to each well.
-
Tracer Addition: Add 4 µL of the 4X fluorescent tracer to initiate the binding reaction.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the data against the inhibitor concentration to determine the IC50 value.
Protocol 2: NanoBRET™ Target Engagement Assay (Adherent Format)[2][11][12]
-
Cell Transfection and Seeding: 24 hours prior to the assay, transfect HEK293 cells with the NanoLuc®-FMS fusion vector and seed them into a 96-well white assay plate.
-
Compound and Tracer Preparation: Prepare serial dilutions of the test inhibitor. Prepare the NanoBRET™ tracer at the desired concentration in Opti-MEM.
-
Cell Treatment: Add the tracer and inhibitor to the cells and incubate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the Nano-Glo® substrate and read the plate within 10 minutes on a luminometer capable of measuring donor and acceptor luminescence.
-
Data Analysis: Calculate the BRET ratio and plot against the inhibitor concentration to determine the intracellular IC50.
Protocol 3: Cellular Thermal Shift Assay (CETSA®) - Western Blot Detection[5][6][13][14]
-
Cell Culture and Treatment: Plate cells and treat with the desired concentrations of the inhibitor or vehicle control for 2-4 hours.
-
Heating Step: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and centrifuge at high speed to pellet aggregated proteins.
-
Protein Analysis: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., FMS) by Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve in the presence of the inhibitor indicates target engagement.
Conclusion: An Integrated Strategy for Success
The cross-reactivity profiling of this compound-based inhibitors requires a strategic and multi-pronged approach. Biochemical assays like LanthaScreen™ provide a crucial first pass at kinome-wide selectivity. Cell-based assays such as NanoBRET™ and CETSA® are then essential to confirm target engagement in a more physiologically relevant environment. Finally, unbiased proteomic methods like MIB-MS offer the most comprehensive view of an inhibitor's interactome. By integrating these methodologies, researchers can build a robust data package that not only validates the primary target but also de-risks potential off-target liabilities, ultimately paving the way for the development of safer and more effective therapeutics.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validating the Therapeutic Potential of 7-Bromo-1H-pyrrolo[3,2-C]pyridine: A Comparative Guide for Preclinical Disease Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of the novel compound, 7-Bromo-1H-pyrrolo[3,2-C]pyridine. While direct experimental data on this specific molecule is nascent, the broader class of pyrrolo[3,2-c]pyridine derivatives has demonstrated significant promise in oncology and inflammatory diseases.[1][2][3] This document outlines a proposed validation pathway, drawing on established activities of analogous compounds to hypothesize targets and select appropriate disease models and comparators.
Introduction: The Promise of the Pyrrolo[3,2-c]pyridine Scaffold
The pyrrolo[3,2-c]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[4][5] Research into this heterocyclic system has identified potent inhibitors of key signaling molecules implicated in cancer and inflammation. Notably, derivatives of pyrrolo[3,2-c]pyridine have been shown to target FMS kinase (CSF-1R) and the colchicine-binding site of tubulin, highlighting their potential as anti-cancer and anti-inflammatory agents.[1][2][3]
This compound, as a derivative of this promising scaffold, warrants thorough investigation. The bromine substitution offers a potential site for further chemical modification and may influence the compound's pharmacokinetic and pharmacodynamic properties. This guide proposes a structured approach to elucidate its therapeutic potential by comparing its performance against established inhibitors in relevant disease models.
Hypothesized Mechanisms and Therapeutic Targets
Based on the activities of structurally related pyrrolo[3,2-c]pyridines, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:
-
FMS Kinase Inhibition: FMS kinase is a receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages.[1] Its overexpression is linked to various cancers (ovarian, prostate, breast) and inflammatory conditions like rheumatoid arthritis.[1] We propose that this compound may act as an FMS kinase inhibitor.
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anti-cancer therapies.[3][6] Several pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[3][6]
Another potential, more speculative target, based on the broader class of azaindoles, could be the Transforming growth factor-β-activated kinase 1 (TAK1) . TAK1 is a key mediator in inflammatory signaling pathways, including those activated by TNF and TLRs.[7][8][9] Inhibition of TAK1 has shown therapeutic potential in models of rheumatoid arthritis and fibrosis.[7][8][9]
Visualizing the Hypothesized Signaling Pathways
Caption: Hypothesized signaling pathways targeted by this compound.
Proposed Comparative Validation in Disease Models
To rigorously assess the therapeutic potential of this compound, we propose a two-pronged approach targeting oncology and inflammatory disease models. For each model, a well-characterized comparator compound will be used as a benchmark.
Oncology: Breast Cancer Model
Rationale: Derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown potent activity against breast cancer cell lines.[1] This model will allow for the evaluation of both potential FMS kinase and tubulin inhibitory effects.
Comparator Compounds:
-
Pexidartinib (PLX3397): An FMS kinase inhibitor used in cancer therapy.
-
Combretastatin A-4 (CA-4): A known colchicine-binding site inhibitor.
Experimental Workflow:
Caption: Proposed experimental workflow for oncology model validation.
Step-by-Step Protocols:
-
In Vitro Cell-Based Assays:
-
Cell Lines: Human breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
-
Cell Viability: Treat cells with increasing concentrations of this compound, Pexidartinib, and CA-4 for 72 hours. Assess viability using an MTT assay to determine IC50 values.
-
Apoptosis and Cell Cycle Analysis: Treat cells with IC50 concentrations of each compound for 24 and 48 hours. Stain with Annexin V/Propidium Iodide for apoptosis and Propidium Iodide alone for cell cycle analysis, followed by flow cytometry.
-
-
In Vitro Mechanistic Assays:
-
Tubulin Polymerization Assay: Utilize a cell-free tubulin polymerization assay kit. Incubate purified tubulin with the test compounds and measure the change in fluorescence to assess inhibition of microtubule formation.
-
FMS Kinase Activity Assay: Employ a biochemical kinase assay (e.g., using a recombinant FMS kinase enzyme and a substrate) to directly measure the inhibitory activity of the compound on FMS kinase.
-
-
In Vivo Xenograft Model:
-
Model: Implant MDA-MB-231 cells subcutaneously into immunodeficient mice.
-
Treatment: Once tumors are established, randomize mice into vehicle control, this compound, and Pexidartinib/CA-4 treatment groups. Administer compounds daily via an appropriate route (e.g., oral gavage).
-
Endpoints: Measure tumor volume and body weight regularly. At the end of the study, harvest tumors for immunohistochemical analysis of proliferation (Ki-67) and macrophage infiltration (CD68). Conduct a basic toxicity assessment (e.g., organ weights, blood chemistry).
-
Inflammatory Disease: Collagen-Induced Arthritis (CIA) Model
Rationale: The potential for FMS kinase and TAK1 inhibition makes this compound a candidate for treating inflammatory diseases like rheumatoid arthritis. The CIA mouse model is a gold standard for evaluating anti-arthritic therapies.
Comparator Compound:
-
Takinib: A selective TAK1 inhibitor that has shown efficacy in the CIA mouse model.[7]
Experimental Workflow:
Caption: Proposed experimental workflow for inflammatory disease model validation.
Step-by-Step Protocols:
-
In Vitro Macrophage Assays:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Cytokine Inhibition: Pre-treat cells with this compound or Takinib for 1 hour, followed by stimulation with lipopolysaccharide (LPS). Measure the levels of TNF-α and IL-6 in the supernatant by ELISA after 24 hours.
-
Signaling Pathway Analysis: Treat cells as above for a shorter duration (e.g., 30 minutes) and prepare cell lysates. Analyze the phosphorylation status of TAK1 and the NF-κB subunit p65 by Western blot to confirm target engagement.
-
-
In Vivo Collagen-Induced Arthritis (CIA) Model:
-
Model: Immunize DBA/1 mice with bovine type II collagen in complete Freund's adjuvant to induce arthritis.
-
Treatment: Begin prophylactic or therapeutic dosing with vehicle, this compound, or Takinib.
-
Endpoints: Monitor mice for signs of arthritis and calculate a clinical score based on paw swelling and redness. At the end of the study, collect serum to measure systemic cytokine levels and process joints for histological evaluation of inflammation, pannus formation, and bone erosion.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, concise tables for easy comparison between this compound and the benchmark compounds.
Table 1: Comparative In Vitro Anti-Cancer Activity
| Compound | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | FMS Kinase IC50 (nM) | Tubulin Polymerization IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Pexidartinib | Experimental Value | Experimental Value | Reported/Experimental Value | N/A |
| Combretastatin A-4 | Experimental Value | Experimental Value | N/A | Reported/Experimental Value |
Table 2: Comparative In Vivo Anti-Tumor Efficacy (MDA-MB-231 Xenograft)
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 0 | Experimental Value |
| This compound | TBD | Experimental Value | Experimental Value |
| Pexidartinib | TBD | Experimental Value | Experimental Value |
| Combretastatin A-4 | TBD | Experimental Value | Experimental Value |
Table 3: Comparative In Vitro Anti-Inflammatory Activity (LPS-stimulated RAW 264.7)
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Takinib | Experimental Value | Experimental Value |
Table 4: Comparative In Vivo Efficacy in CIA Model
| Treatment Group | Dose (mg/kg) | Reduction in Mean Arthritis Score (%) | Reduction in Joint Destruction (Histology Score) |
| Vehicle | - | 0 | 0 |
| This compound | TBD | Experimental Value | Experimental Value |
| Takinib | TBD | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide provides a logical and comprehensive framework for the initial validation of this compound. By systematically comparing its performance against established drugs in validated disease models, researchers can elucidate its primary mechanism of action, establish its preclinical efficacy, and build a strong data package for further development. Positive outcomes from these studies would justify more extensive preclinical toxicology, pharmacokinetic profiling, and the exploration of its potential in other related disease indications.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis [insight.jci.org]
- 9. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-1H-pyrrolo[3,2-c]pyridine
Introduction: As a pivotal heterocyclic building block in medicinal chemistry and drug development, 7-Bromo-1H-pyrrolo[3,2-c]pyridine is integral to the synthesis of novel therapeutic agents. However, its utility in the lab is matched by the critical importance of its responsible handling and disposal. Improper disposal not only poses significant safety risks to laboratory personnel but also carries the potential for environmental contamination and regulatory non-compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and federal regulations. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and safely, ensuring a secure laboratory environment.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. The causality behind specific disposal protocols is directly linked to its chemical properties and associated risks.
According to its Safety Data Sheet (SDS) and classifications under the Globally Harmonized System (GHS), this compound presents several health hazards.[1][2] It is crucial to recognize that as a brominated organic compound, it belongs to a class of chemicals that requires careful handling to prevent hazardous reactions.[3]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | GHS Hazard Statement | Required PPE & Handling Precautions |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.[1][4] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Wear tight-fitting safety goggles or a face shield.[1][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Always handle in a certified chemical fume hood to avoid inhaling dust or fumes.[1] |
The primary risk associated with improper disposal is the potential for this compound to come into contact with incompatible materials in a commingled waste container, which could lead to dangerous reactions. Furthermore, its entry into drains or soil can cause environmental harm.[1]
The Regulatory Landscape: Adherence to EPA and OSHA Standards
The disposal of all laboratory chemicals in the United States is governed by a strict regulatory framework established primarily by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA mandates a "cradle-to-grave" approach to hazardous waste management.[5] This means the generator of the waste (the laboratory) is responsible for it from creation to final disposal.[5] Laboratories are categorized as Very Small, Small, or Large Quantity Generators (VSQGs, SQGs, LQGs) based on the amount of hazardous waste produced monthly, with varying regulatory requirements for each.[6]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to develop and implement a written Chemical Hygiene Plan (CHP) .[7][8] This plan must include specific procedures for the safe disposal of hazardous chemicals, ensuring personnel are trained and protected.[9]
Compliance is not merely a matter of following rules; it is a system designed to ensure the safety of personnel and the protection of the environment. All disposal procedures for this compound must be conducted in accordance with your institution's CHP and in compliance with federal, state, and local regulations.[1]
Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. The guiding principle is that this chemical must be disposed of through an approved hazardous waste program.[1]
Step 1: Waste Identification and Characterization
All waste containing this compound, including pure, unreacted compound, contaminated solutions, and contaminated labware (e.g., pipette tips, weighing boats), must be treated as hazardous waste. Because it is a halogenated organic compound, it falls into a specific category of waste that must not be mixed with non-halogenated solvent waste.[10][11]
Step 2: Segregation of Waste
This is arguably the most critical step in preventing laboratory accidents. This compound waste must be segregated from incompatible materials. Mixing with certain chemicals can cause violent reactions, fires, or explosions.[3][4]
Key Incompatibilities for Brominated Compounds:
-
Strong Oxidizing Agents (e.g., nitric acid, peroxides)
-
Strong Reducing Agents
-
Alkalis and Strong Bases
Collect waste streams in separate, dedicated containers. For example, solid waste contaminated with the compound should be collected separately from liquid waste solutions.
Step 3: Container Selection and Management
Proper containment is essential for safe storage and transport.
-
Container Type: Use only chemically compatible containers. For solid waste, a sealable plastic pail or bag is appropriate. For liquid waste, use a glass or high-density polyethylene (HDPE) container designed for chemical waste.[5] The container must be in good condition with no leaks or cracks.
-
Labeling: Label the waste container clearly with the words "Hazardous Waste" and the full chemical name: "this compound". List all constituents, including solvents and their approximate concentrations.
-
Container Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[5][12] This prevents the release of vapors and protects against spills. Open waste containers are one of the most common EPA violations cited at research institutions.[5]
Step 4: Accumulation and Storage
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) , which is typically a designated spot within the laboratory where the waste is generated.[12]
-
Store the waste container in a well-ventilated area, away from heat sources or direct sunlight.[3]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acute hazardous waste in an SAA.
Step 5: Arranging for Final Disposal
On-site treatment or neutralization of halogenated compounds should not be attempted by laboratory personnel unless they have specific training and it is part of an EHS-approved protocol. The standard and required method of disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][13]
-
When the waste container is nearly full (no more than 90% capacity) or you are finished generating that waste stream, contact your EHS office.
-
Follow their specific procedures for requesting a waste pickup.
-
Ensure all labeling is accurate and complete before the scheduled pickup.
The following diagram illustrates the decision-making workflow for proper disposal.
Caption: Decision workflow for the disposal of this compound waste.
Emergency Procedures for Spills
In the event of a small spill within a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Absorb the spill with an inert material such as sand, vermiculite, or a commercial chemical spill kit.[1] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency EHS number immediately.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of Characterize, Segregate, Contain, and Comply , researchers can effectively manage this waste stream. Always prioritize safety, strictly follow the protocols outlined in your institution's Chemical Hygiene Plan, and when in doubt, consult with your Environmental Health & Safety department. Proactive and informed waste management is the hallmark of a safe and professional scientific environment.
References
- 1. aksci.com [aksci.com]
- 2. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. osha.gov [osha.gov]
- 8. mastercontrol.com [mastercontrol.com]
- 9. compliancy-group.com [compliancy-group.com]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. ethz.ch [ethz.ch]
- 12. epa.gov [epa.gov]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Personal protective equipment for handling 7-Bromo-1H-pyrrolo[3,2-C]pyridine
Comprehensive Safety & Handling Guide: 7-Bromo-1H-pyrrolo[3,2-C]pyridine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in pharmaceutical and scientific research. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. As your partners in research, we believe that empowering you with this knowledge is fundamental to both your safety and your success.
Hazard Analysis: Understanding the Intrinsic Risks
Before any container is opened, a thorough understanding of the compound's hazard profile is non-negotiable. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.
According to safety data, this compound presents the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]
-
Acute Toxicity (H302, H312, H332): It is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[2]
The assigned GHS pictogram is the GHS07 (Exclamation Mark), with the signal word "Warning".[1][2][3] This profile demands a multi-layered approach to personal protection, where each piece of equipment serves a specific purpose in mitigating these risks.
The Hierarchy of Controls: A Foundation for Safety
The most effective safety protocols rely on a multi-tiered defense strategy known as the hierarchy of controls. Personal Protective Equipment (PPE) is the final, essential barrier, but it must be supported by robust engineering and administrative controls.
-
Engineering Controls: These are the first line of defense. All work with this compound must be conducted in a certified chemical fume hood.[1][4] This contains vapors and airborne particles, minimizing inhalation exposure. The facility should also be equipped with easily accessible eyewash stations and safety showers.[5][6]
-
Administrative Controls: This involves establishing standard operating procedures (SOPs), providing thorough training, and restricting access to authorized personnel only. Never work alone when handling this compound.
-
Personal Protective Equipment (PPE): This is the last line of defense, worn by the individual to prevent direct contact. The following sections will detail the specific PPE requirements.
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE is not arbitrary; it is a direct response to the identified hazards of skin, eye, and respiratory irritation, along with acute toxicity.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1][2]
-
Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times. Standard safety glasses do not offer sufficient protection against splashes or airborne powder.
-
Recommended for High-Risk Operations: When handling larger quantities or if there is a significant risk of splashing, supplement your goggles with a full-face shield.[7]
Hand Protection
The compound is harmful in contact with skin.[2] Therefore, appropriate gloves are critical.
-
Glove Selection: While specific compatibility data for this compound is not widely published, guidelines for the parent compound, pyridine, recommend nitrile or neoprene gloves.[4] For certain pyridine derivatives, butyl rubber may offer superior protection.[8] Crucially, always consult the glove manufacturer's compatibility chart for the specific glove you are using.
-
Protocol: Use the double-gloving technique for added protection. Inspect gloves for any signs of degradation or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste stream immediately after handling.[9] Always wash hands thoroughly with soap and water after removing gloves.[1][3]
Body Protection
To prevent skin contact and contamination of personal clothing, robust body protection is essential.
-
Standard: A clean, fully-buttoned laboratory coat is the minimum requirement.[4][8]
-
Enhanced Protection: For tasks with a higher risk of spills or significant contamination, a chemically resistant apron or a full protective suit may be necessary.[9]
Respiratory Protection
Inhalation of this compound may cause respiratory irritation and is classified as harmful.[1][2]
-
Primary Control: A certified chemical fume hood is the primary method of respiratory protection and is mandatory for all handling activities.[4][10]
-
Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, or in the event of a spill, a NIOSH/MSHA-approved respirator is required.[5][10] Personnel must be medically cleared and fit-tested to wear a respirator.[8]
PPE Specification Summary
| Protection Area | Required PPE | Specification | Rationale for Use |
| Eyes/Face | Chemical Splash Goggles | Must provide a full seal around the eyes. | Prevents serious eye irritation (H319) from splashes or airborne particles.[1][2] |
| Face Shield (Conditional) | To be worn over goggles. | Provides an additional layer of protection during high-splash potential tasks.[7] | |
| Hands | Chemical-Resistant Gloves | Nitrile, Neoprene, or Butyl Rubber (consult manufacturer's chart). Double-gloving recommended. | Prevents skin irritation (H315) and harm from dermal contact (H312).[1][2][4][8] |
| Body | Laboratory Coat | Clean, fully buttoned, long-sleeved. | Protects skin and personal clothing from contamination.[4][8] |
| Respiratory | Chemical Fume Hood | Certified and with verified airflow. | Primary Control: Prevents inhalation of harmful dust/vapors (H332, H335).[1][2][4] |
| Respirator (Conditional) | NIOSH/MSHA-approved. | Secondary Control: For spill response or when engineering controls are insufficient.[5][10] |
Operational & Disposal Workflow
A systematic workflow ensures that safety is integrated into every step of the process, from preparation to final disposal.
Caption: Workflow for handling this compound.
Step-by-Step Operational Plan
-
Preparation:
-
Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.
-
Gather all necessary equipment, including the sealed container of this compound, glassware, utensils, and designated, clearly labeled hazardous waste containers.
-
Don all required PPE: chemical splash goggles, a lab coat, and two pairs of compatible gloves.
-
-
Handling (Inside the Fume Hood):
-
Perform all manipulations of the compound well inside the fume hood (at least 6 inches from the sash).
-
Carefully weigh the required amount of the solid compound, avoiding the generation of dust.
-
Transfer the compound to the reaction vessel.
-
Promptly and securely close the primary container and store it in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[1][3]
-
-
Decontamination and Disposal:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and absorbent pads. Dispose of these materials as solid hazardous waste.
-
Collect all waste, including excess compound and contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, sealed, and properly labeled hazardous waste container.[8][11]
-
Never dispose of this chemical down the drain.[1] All waste must be handled by a licensed professional waste disposal service, often via incineration in a facility equipped with an afterburner and scrubber.[11]
-
-
Post-Handling:
-
Carefully doff PPE, removing gloves first, followed by the lab coat and goggles, to prevent cross-contamination.
-
Immediately wash your hands and any exposed skin with soap and water.
-
Emergency Response: Acting Swiftly and Correctly
In the event of an exposure or spill, a rapid and informed response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing without delay. Wash the affected skin area thoroughly with soap and plenty of water. Seek medical advice if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, call a poison center or doctor.[1]
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an inert absorbent material to contain it. Place the absorbed material into a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.[8][11] For large spills, evacuate the lab and contact your institution's emergency response team.
By adhering to this comprehensive guide, you build a culture of safety that protects not only you and your colleagues but also the integrity of your invaluable research.
References
- 1. aksci.com [aksci.com]
- 2. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemscene.com [chemscene.com]
- 7. nj.gov [nj.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. angenechemical.com [angenechemical.com]
- 10. media.laballey.com [media.laballey.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
